Efegatran sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
126721-07-1 |
|---|---|
Molecular Formula |
C21H34N6O7S |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C21H32N6O3.H2O4S/c1-24-17(13-15-7-3-2-4-8-15)20(30)27-12-6-10-18(27)19(29)26-16(14-28)9-5-11-25-21(22)23;1-5(2,3)4/h2-4,7-8,14,16-18,24H,5-6,9-13H2,1H3,(H,26,29)(H4,22,23,25);(H2,1,2,3,4)/t16-,17+,18-;/m0./s1 |
InChI Key |
BISKEOIROPAOGY-RXQQAGQTSA-N |
Isomeric SMILES |
CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C=O.OS(=O)(=O)O |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O |
Appearance |
Solid powder |
Other CAS No. |
126721-07-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
105806-65-3 (Parent) |
sequence |
FPR |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
D-methyl-phenylalanyl-prolyl-arginal efegatran efegatran sulfate GYKI 14766 GYKI-14766 LY 294468 LY-294468 Me-Phe-Pro-Arg-H |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Efegatran Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efegatran sulfate is a potent, reversible, and competitive direct inhibitor of thrombin, the final key enzyme in the coagulation cascade.[1] By binding to the active site of thrombin, efegatran effectively blocks its enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin, inhibiting thrombin-induced platelet aggregation, and ultimately exerting its anticoagulant and antithrombotic effects.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on the coagulation cascade, and relevant experimental data and protocols.
Introduction
Thrombotic disorders, including unstable angina and myocardial infarction, are leading causes of morbidity and mortality worldwide. Thrombin (Factor IIa) plays a central role in the pathophysiology of these conditions by catalyzing the formation of fibrin clots and activating platelets. Direct thrombin inhibitors (DTIs) represent a class of anticoagulants that directly bind to and inhibit thrombin, independent of antithrombin III. This compound (formerly LY294468) is a synthetic tripeptide arginal derivative that acts as a direct thrombin inhibitor.[1] Its mechanism of action offers a targeted approach to anticoagulation with predictable pharmacokinetics.
Molecular Mechanism of Action
Efegatran is a reversible and competitive inhibitor of thrombin.[1][4] Its structure allows it to fit into the active site of the thrombin molecule, thereby blocking the access of its natural substrates.
Binding to Thrombin
The arginal residue of efegatran is crucial for its interaction with the S1 specificity pocket of thrombin, a site that normally accommodates the arginine side chain of fibrinogen. The binding is further stabilized by interactions of the D-phenylalanyl and prolyl residues with the S3 and S2 sites of thrombin, respectively.[1] This tight and specific binding competitively inhibits the proteolytic activity of thrombin.
Inhibition of Thrombin Activity
By occupying the active site, efegatran prevents thrombin from cleaving its primary substrates, most notably fibrinogen. This inhibition directly blocks the formation of insoluble fibrin monomers, which are essential for the structure of a thrombus. Furthermore, efegatran inhibits both free thrombin and thrombin that is bound to fibrin, a key advantage over indirect thrombin inhibitors like heparin.
Downstream Effects on the Coagulation Cascade
The inhibition of thrombin by efegatran leads to several downstream effects that contribute to its anticoagulant and antithrombotic properties.
Inhibition of Fibrin Formation
The most direct consequence of efegatran's action is the prevention of the conversion of soluble fibrinogen into insoluble fibrin strands. This disrupts the final step of the coagulation cascade, preventing the formation of a stable blood clot.
Inhibition of Platelet Activation and Aggregation
Thrombin is a potent activator of platelets through the cleavage of protease-activated receptors (PARs) on the platelet surface. By inhibiting thrombin, efegatran prevents this activation, thereby reducing platelet aggregation and their contribution to thrombus formation.[2][3]
Inhibition of Factor XIII Activation
Thrombin also activates Factor XIII to Factor XIIIa, an enzyme that cross-links fibrin strands to stabilize the clot. Inhibition of thrombin by efegatran prevents the formation of a stable, cross-linked fibrin mesh, rendering any formed clot more susceptible to fibrinolysis.[5]
Quantitative Data
The following tables summarize the key quantitative data related to the mechanism of action of this compound.
| Parameter | Value | Reference |
| Binding Affinity | ||
| Apparent Kass | 0.8 x 10(8) L/mol | [1] |
| In Vitro Inhibition | ||
| IC50 (Thrombin) | 23.0 nM | |
| Coagulation Assays | ||
| aPTT Prolongation | Dose-dependent | |
| Thrombin Time Prolongation | Twofold at 33 nM | [1] |
Table 1: In Vitro Efficacy of this compound
| Study Population | Dose Range | Key Findings | Reference |
| Patients with Unstable Angina | 0.105 mg/kg/h to 1.2 mg/kg/h (48h infusion) | Dose-dependent increase in aPTT, with the highest dose resulting in a mean aPTT of approximately three times baseline. |
Table 2: Clinical Pharmacology of this compound
Experimental Protocols
In Vitro Thrombin Inhibition Assay (Chromogenic)
This protocol describes a method to determine the inhibitory activity of this compound on thrombin using a chromogenic substrate.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-HCl buffer (pH 7.4)
-
This compound solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of human α-thrombin in Tris-HCl buffer.
-
Prepare serial dilutions of this compound in Tris-HCl buffer.
-
In a 96-well microplate, add 20 µL of Tris-HCl buffer (blank), 20 µL of this compound solution, or 20 µL of buffer (control).
-
Add 160 µL of pre-warmed (37°C) thrombin solution to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Add 20 µL of pre-warmed chromogenic substrate to each well to initiate the reaction.
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 10 minutes.
-
The rate of substrate cleavage is proportional to thrombin activity. Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Activated Partial Thromboplastin Time (aPTT) Assay
This protocol outlines the procedure for measuring the effect of this compound on the intrinsic pathway of coagulation.
Materials:
-
Platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
This compound solutions of varying concentrations
-
Coagulometer
Procedure:
-
Prepare dilutions of this compound in saline.
-
Spike platelet-poor plasma with different concentrations of this compound.
-
Pre-warm the PPP samples, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, pipette 100 µL of the PPP sample.
-
Add 100 µL of the aPTT reagent to the cuvette.
-
Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors.
-
Add 100 µL of the pre-warmed CaCl2 solution to the cuvette to initiate clotting.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Compare the aPTT of the efegatran-spiked plasma to the baseline aPTT of the control plasma.
Canine Model of Coronary Artery Thrombosis
This protocol describes an in vivo model to assess the antithrombotic efficacy of this compound.
Animals:
-
Mongrel dogs of either sex.
Procedure:
-
Anesthetize the dogs and surgically expose the left circumflex coronary artery (LCX).
-
Induce endothelial injury to the LCX using a controlled electrolytic current delivered via a needle electrode. This initiates thrombus formation.
-
Monitor coronary blood flow using a Doppler flow probe.
-
Administer this compound as a continuous intravenous infusion at varying doses. A control group receives a saline infusion.
-
Measure the time to occlusion (TTO), defined as the time from the start of the electrolytic injury to the point where coronary blood flow ceases due to a stable occlusive thrombus.
-
Collect blood samples at baseline and at various time points during the infusion to measure aPTT, thrombin time, and other coagulation parameters.
-
The efficacy of this compound is determined by its ability to prolong the TTO compared to the control group.
Visualizations
Figure 1: Signaling pathway showing the central role of thrombin and its inhibition by this compound.
Figure 2: Experimental workflow for the in vitro thrombin inhibition assay.
Conclusion
This compound is a direct thrombin inhibitor that exerts its anticoagulant and antithrombotic effects by reversibly and competitively binding to the active site of thrombin. This targeted mechanism effectively blocks the key downstream actions of thrombin, including fibrin formation, platelet activation, and clot stabilization. The predictable and dose-dependent anticoagulant effect of efegatran, as demonstrated in both preclinical and clinical studies, underscores its potential as a therapeutic agent in the management of thrombotic diseases. Further research and clinical development will continue to delineate its full therapeutic utility.
References
- 1. Antithrombotic assessment of the effects of combination therapy with the anticoagulants efegatran and heparin and the glycoprotein IIb-IIIa platelet receptor antagonist 7E3 in a canine model of coronary artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human thrombin by the constituents of licorice: inhibition kinetics and mechanistic insights through in vitro and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09203J [pubs.rsc.org]
- 3. linear.es [linear.es]
- 4. Experimental study on the model of coronary artery thrombosis in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Anti-anginal drugs–beliefs and evidence: systematic review covering 50 years of medical treatment | Semantic Scholar [semanticscholar.org]
Efegatran Sulfate: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efegatran sulfate is a potent, synthetic, and reversible direct thrombin inhibitor (DTI) that has been investigated for its anticoagulant and antithrombotic properties. As a univalent DTI, it binds directly to the active site of thrombin, thereby blocking its enzymatic activity in the coagulation cascade. This targeted mechanism of action offers potential advantages over indirect thrombin inhibitors, such as heparin, by inhibiting both free and fibrin-bound thrombin with a more predictable anticoagulant response. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and detailed experimental methodologies for its evaluation.
Core Properties of this compound
| Property | Value | Reference |
| Synonyms | LY294468 sulfate, GYKI 14766 | [1][2] |
| Molecular Formula | C21H36N6O8S | [2] |
| Mechanism of Action | Direct Thrombin (Factor IIa) Inhibitor | [1][2] |
| Therapeutic Areas | Cardiovascular Diseases, Thrombosis | [2] |
| Highest R&D Phase | Phase 2 | [2] |
| Indications (Studied) | Unstable Angina, Thrombosis | [2][3] |
Mechanism of Action
Efegatran directly inhibits thrombin, a crucial enzyme in the coagulation cascade. By binding to the catalytic site of thrombin, efegatran prevents the conversion of fibrinogen to fibrin, a critical step in clot formation. This inhibition also disrupts thrombin-mediated activation of platelets and other coagulation factors, leading to its anticoagulant and antithrombotic effects.[1]
Signaling Pathway: Inhibition of the Coagulation Cascade
Caption: Efegatran's inhibition of thrombin.
Pharmacological Data
Preclinical Pharmacodynamics
Preclinical studies in a canine model of coronary artery thrombosis demonstrated the dose-dependent anticoagulant effects of efegatran.
| Parameter | Animal Model | Dose | Effect | Reference |
| Antithrombotic Efficacy | Canine | 0.25 mg/kg/h | Maintained better vessel patency compared to vehicle and heparin groups. | [2] |
| Activated Partial Thromboplastin Time (aPTT) | Canine | Dose-dependent | 8-fold increase in aPTT for every doubling of the thrombin time (TT). | [1] |
| Bleeding Time | Canine | Minimum effective antithrombotic dose | 3-fold increase. | [2] |
Clinical Pharmacodynamics
In a phase 2 clinical trial involving patients with unstable angina, this compound was administered at various infusion rates, demonstrating a clear dose-response relationship.
| Dose of this compound | Effect on aPTT | Bleeding Events | Reference |
| 0.105 mg/kg/h to 1.2 mg/kg/h | Dose-dependent increase | No statistically significant difference in major bleeding compared to heparin. | [3] |
| 1.2 mg/kg/h | Approximately 3 times baseline at steady state | Minor bleeding and thrombophlebitis occurred more frequently than in the heparin group. | [3] |
| ≥ 0.63 mg/kg/h | Comparable antithrombotic effect to aPTT-adjusted heparin infusion. | No excess of major bleeding. | [3] |
Platelet Aggregation Inhibition
Efegatran has been shown to inhibit platelet aggregation induced by various agonists.
| Agonist | Species | Effect | Reference |
| Thrombin | Canine | Abolished thrombin-induced aggregation. | [2] |
| ADP, Arachidonic Acid | Canine | No significant reduction in aggregation. | [2] |
| r-tissue factor | Human | Completely inhibited platelet activation. | [4] |
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a key method for assessing the anticoagulant effect of direct thrombin inhibitors.
Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the intrinsic coagulation pathway.
General Protocol:
-
Sample Preparation: Collect whole blood into a tube containing a citrate anticoagulant. Centrifuge to obtain platelet-poor plasma (PPP).
-
Incubation: Pre-warm the PPP to 37°C. Add a contact activator (e.g., silica, kaolin) and a phospholipid reagent to the plasma and incubate for a specified time.
-
Clot Initiation: Add calcium chloride to the mixture to initiate the clotting cascade.
-
Measurement: Record the time taken for a fibrin clot to form. This is the aPTT value in seconds.
Thrombin Time (TT) Assay
The TT assay is highly sensitive to the presence of direct thrombin inhibitors.
Principle: The TT measures the time it takes for a clot to form in plasma after the addition of a standard amount of thrombin.
General Protocol:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) from a citrated blood sample.
-
Incubation: Pre-warm the PPP to 37°C.
-
Clot Initiation: Add a known concentration of thrombin reagent to the plasma.
-
Measurement: Record the time to clot formation.
In Vitro Platelet Aggregation Assay
This assay evaluates the effect of efegatran on platelet function.
Principle: Light transmission aggregometry measures the change in light transmission through a platelet suspension as platelets aggregate in response to an agonist.
General Protocol:
-
Sample Preparation: Prepare platelet-rich plasma (PRP) from a citrated whole blood sample.
-
Baseline Measurement: Place the PRP in an aggregometer cuvette and establish a baseline light transmission.
-
Inhibition: Add this compound at various concentrations to the PRP and incubate.
-
Aggregation Induction: Add a platelet agonist (e.g., thrombin, ADP, collagen) to induce aggregation.
-
Measurement: Monitor the change in light transmission over time as platelets aggregate. The extent of inhibition is calculated relative to a control without the inhibitor.
Thrombin Generation Assay (TGA)
The TGA provides a comprehensive assessment of the overall coagulation potential.
Principle: This assay measures the generation of thrombin over time in plasma after the initiation of coagulation. The amount of thrombin generated is measured using a fluorogenic substrate.
General Protocol:
-
Sample Preparation: Use platelet-poor plasma (PPP).
-
Reaction Initiation: Add a trigger (e.g., tissue factor) and a fluorogenic thrombin substrate to the plasma in a microplate well.
-
Fluorescence Monitoring: Measure the fluorescence intensity over time in a fluorometer. The rate of fluorescence generation is proportional to the amount of thrombin activity.
-
Data Analysis: Calculate parameters such as lag time, peak thrombin concentration, and endogenous thrombin potential (ETP).
Experimental and Developmental Workflows
Preclinical Development Workflow for a Direct Thrombin Inhibitor
Caption: Preclinical development workflow.
Experimental Workflow for Assessing Anticoagulant Activity
Caption: Workflow for coagulation assays.
Conclusion
This compound is a direct thrombin inhibitor with well-characterized anticoagulant and antithrombotic effects. Its predictable dose-response and efficacy in preclinical and early clinical studies highlight its potential as a therapeutic agent for thrombotic disorders. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental methodologies necessary to further investigate this compound and similar direct thrombin inhibitors. The provided data and protocols serve as a valuable resource for designing and interpreting studies aimed at elucidating the full therapeutic potential of this class of anticoagulants.
References
- 1. researchgate.net [researchgate.net]
- 2. Antithrombotic assessment of the effects of combination therapy with the anticoagulants efegatran and heparin and the glycoprotein IIb-IIIa platelet receptor antagonist 7E3 in a canine model of coronary artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticoagulant properties, clinical efficacy and safety of efegatran, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Development of Efegatran Sulfate
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Efegatran sulfate, also known as LY294468 sulfate, is a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa). Developed initially by IVAX LLC and later by Eli Lilly and Company, this small molecule anticoagulant reached Phase 2 clinical trials for the treatment of thrombosis and unstable angina. As a univalent inhibitor, Efegatran binds directly to the active site of thrombin, thereby blocking its enzymatic activity in the coagulation cascade and exerting its antithrombotic effects. While showing dose-dependent anticoagulant activity, its clinical development did not progress beyond Phase 2, and it is not a commercially available therapeutic. This guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, presenting available data, experimental methodologies, and relevant biological pathways.
Discovery and Developmental History
This compound emerged from research programs focused on identifying small molecule, direct-acting anticoagulants as alternatives to traditional therapies like heparin and warfarin. The development was driven by the need for anticoagulants with a more predictable pharmacokinetic and pharmacodynamic profile, a wider therapeutic window, and a lower risk of off-target effects.
-
Initial Development: The compound was initially developed by IVAX LLC.
-
Eli Lilly and Company's Role: Eli Lilly and Company later took over the development of Efegatran (designated as LY294468) for the potential treatment of thromboembolic disorders.[1]
-
Clinical Progression: this compound progressed to Phase 2 clinical trials, with studies focusing on its use in patients with unstable angina and for the prevention of thrombosis.[1][2]
-
Development Status: The global highest research and development status reached for this compound hydrate is Phase 2.[1] The reasons for the cessation of its development are not extensively detailed in publicly available literature, a common occurrence for drug candidates that do not advance to later stages.
Mechanism of Action
Efegatran is a direct thrombin inhibitor (DTI). Unlike indirect inhibitors such as heparin, which require a cofactor (antithrombin) to exert their effect, DTIs bind directly to the thrombin molecule.
Efegatran is classified as a univalent DTI, meaning it binds only to the active site of the thrombin enzyme.[1] This binding is reversible. By occupying the active site, Efegatran prevents thrombin from cleaving its primary substrate, fibrinogen, into fibrin, which is the final step in the formation of a stable blood clot. Furthermore, by inhibiting thrombin, Efegatran also interferes with thrombin-mediated activation of platelets and other coagulation factors, further contributing to its anticoagulant effect.[3][4]
The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by Efegatran.
Chemical Synthesis
A plausible synthetic workflow would involve:
-
Protection of Amino Acids: The starting amino acids (D-phenylalanine, L-proline, and an arginine derivative) would have their reactive functional groups protected.
-
Peptide Coupling: The protected amino acids would be sequentially coupled using standard peptide coupling reagents (e.g., carbodiimides like DCC or EDC, or more advanced reagents like HATU or HOBt).
-
Modification and Deprotection: Following the formation of the peptide backbone, the terminal functional groups would be modified to introduce the arginal (aldehyde) moiety, and all protecting groups would be removed.
-
Salt Formation: The final compound would be reacted with sulfuric acid to form the stable sulfate salt.
The following diagram outlines a logical workflow for the synthesis of Efegatran.
Preclinical and Clinical Data
In Vitro Activity
While a specific Ki or IC50 value for Efegatran's inhibition of thrombin is not consistently reported in publicly accessible literature, comparative studies have characterized its activity relative to other direct thrombin inhibitors. In one study, Efegatran was noted to be a reversible inhibitor of thrombin, similar to argatroban, whereas hirudin and hirulog were irreversible.[5]
| Parameter | Value | Reference |
| Inhibition Constant (Ki) | Data not available | |
| IC50 | Data not available |
Preclinical Pharmacokinetics and Pharmacodynamics
Preclinical studies in canine models demonstrated that Efegatran produced a dose-dependent increase in clotting times, with a notable selectivity for prolonging thrombin time (TT) over activated partial thromboplastin time (aPTT).
| Parameter | Species | Value | Reference |
| aPTT-TT Ratio (dose to double clotting time) | Dog | 8:1 | |
| aPTT-TT Ratio (dose to double clotting time) | Human (Phase I) | 12:1 |
The kinetics of the anticoagulant activity of Efegatran in both dogs and humans were found to be linear and non-saturable over the dose ranges studied.
Clinical Trials
A significant Phase 2 clinical trial investigated the safety and efficacy of five dose levels of this compound compared to heparin in 432 patients with unstable angina.[2]
Study Design:
-
Population: 432 patients with unstable angina.
-
Intervention: Five sequential dose levels of this compound, ranging from 0.105 mg/kg/h to 1.2 mg/kg/h over 48 hours.
-
Comparator: Heparin.
-
Primary Efficacy Endpoints: Episodes of recurrent ischemia (measured by continuous ECG), recurrent angina, myocardial infarction, coronary intervention (PTCA or CABG), and death.[2]
-
Primary Safety Endpoints: Major and minor bleeding events.
Key Findings:
-
Anticoagulant Effect: Efegatran demonstrated a dose-dependent anticoagulant activity. The highest dose of 1.2 mg/kg/h resulted in a steady-state mean aPTT value approximately three times the baseline.[2]
-
Efficacy: No dose of Efegatran studied was superior to heparin in suppressing myocardial ischemia. There were no statistically significant differences in clinical outcomes (recurrent angina, myocardial infarction, coronary intervention, or death) between the Efegatran and heparin groups.[2]
-
Safety: There was no excess of major bleeding in the Efegatran groups compared to the heparin group. However, minor bleeding and thrombophlebitis occurred more frequently in patients treated with Efegatran.[2]
| Dose of this compound | Mean aPTT (Steady State) | Clinical Outcome vs. Heparin | Major Bleeding vs. Heparin | Minor Bleeding vs. Heparin | Reference |
| 0.105 mg/kg/h | - | No significant difference | No significant difference | More frequent | [2] |
| ...up to 1.2 mg/kg/h | Approx. 3x baseline | No significant difference | No significant difference | More frequent | [2] |
Conclusion of the Phase 2 Trial: The administration of this compound at levels of at least 0.63 mg/kg/h provided an antithrombotic effect at least comparable to an aPTT-adjusted heparin infusion. While the level of thrombin inhibition by Efegatran, as measured by aPTT, appeared more stable than with heparin, no clinical benefits of Efegatran over heparin were apparent.[2]
Experimental Protocols
Detailed, specific protocols for the assays used in the development of Efegatran are not publicly available. However, based on standard laboratory procedures for assessing direct thrombin inhibitors, the following general methodologies would have been employed.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay measures the time it takes for a clot to form in plasma after the addition of a contact activator and a phospholipid reagent, followed by calcium. It assesses the integrity of the intrinsic and common coagulation pathways. Direct thrombin inhibitors prolong the aPTT by inhibiting the final step of the common pathway.
General Protocol:
-
Sample Preparation: Citrated platelet-poor plasma is obtained from the subject.
-
Incubation: A specific volume of plasma is incubated at 37°C with an aPTT reagent containing a contact activator (e.g., silica, kaolin, or ellagic acid) and a phospholipid substitute.[6]
-
Clot Initiation: After a defined incubation period, pre-warmed calcium chloride is added to the mixture to initiate the coagulation cascade.[6]
-
Clot Detection: The time from the addition of calcium chloride to the formation of a fibrin clot is measured, typically using an automated or semi-automated coagulometer.[7]
Thrombin Time (TT) Assay
Principle: The TT assay directly measures the time it takes for fibrinogen to be converted to fibrin after the addition of a known concentration of thrombin to the plasma. This test is highly sensitive to the presence of thrombin inhibitors.
General Protocol:
-
Sample Preparation: Citrated platelet-poor plasma is used.
-
Incubation: A specific volume of plasma is warmed to 37°C.[8]
-
Clot Initiation: A standardized solution of thrombin is added to the plasma, and the time to clot formation is immediately measured.[8][9]
Conclusion
This compound represents a well-characterized example of a direct thrombin inhibitor that progressed through early-stage clinical development. Its mechanism of action, directly targeting the active site of thrombin, offered a theoretical advantage over indirect anticoagulants. Preclinical and Phase 1 studies confirmed its dose-dependent anticoagulant effects. However, in a Phase 2 trial for unstable angina, while demonstrating comparable anticoagulant activity to heparin with a more stable aPTT response, it failed to show superior clinical efficacy and was associated with a higher incidence of minor bleeding. This lack of a clear clinical advantage likely contributed to the decision to halt its further development. The story of Efegatran underscores the challenges in translating promising preclinical and early clinical anticoagulant activity into a superior clinical benefit in the complex setting of acute coronary syndromes.
References
- 1. This compound hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Anticoagulant properties, clinical efficacy and safety of efegatran, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 126721-07-1 | MCE [medchemexpress.cn]
- 5. Comparative studies on the anticoagulant and protease generation inhibitory actions of newly developed site-directed thrombin inhibitory drugs. Efegatran, argatroban, hirulog, and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 7. labcorp.com [labcorp.com]
- 8. helena.com [helena.com]
- 9. coachrom.com [coachrom.com]
The Pharmacodynamics of Efegatran Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efegatran sulfate is a potent, synthetic, direct thrombin inhibitor that has been investigated for its anticoagulant and antithrombotic properties. As a tripeptide arginal inhibitor, it directly targets the catalytic site of thrombin (Factor IIa), a critical enzyme in the coagulation cascade. This targeted mechanism of action prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and relevant experimental workflows.
Mechanism of Action
Efegatran directly and reversibly binds to the active site of both free and clot-bound thrombin.[1] This inhibition prevents thrombin from cleaving fibrinogen to form fibrin monomers, which are essential for the formation of a stable blood clot.[2] Furthermore, by inhibiting thrombin, efegatran also interferes with thrombin-mediated activation of platelets and other coagulation factors, such as Factors V, VIII, and XI, thus attenuating the amplification of the coagulation cascade.[2][3]
Quantitative Pharmacodynamic Data
Clinical studies have demonstrated a dose-dependent anticoagulant effect of this compound, as measured by standard coagulation assays. The following tables summarize the key quantitative findings from preclinical and clinical investigations.
Table 1: Dose-Response of this compound on Activated Partial Thromboplastin Time (aPTT) in Humans
| Dose of this compound | Resulting aPTT | Study Population | Reference |
| 1.2 mg/kg/h (intravenous infusion) | ~3 times baseline | Patients with unstable angina | [4] |
Table 2: Pharmacodynamic Ratios of this compound in Humans
| Pharmacodynamic Parameter | Value | Study Population | Reference |
| aPTT-Thrombin Time (TT) Ratio* | 12:1 | Normal volunteers | [5] |
*Based on the dose required to double each clotting time.[5]
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the pharmacodynamics of this compound. These represent standard laboratory procedures that are foundational for assessing the anticoagulant activity of direct thrombin inhibitors.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.
Principle: The clotting time of citrated plasma is measured after the addition of a contact activator (e.g., silica, kaolin) and a platelet substitute (phospholipid), followed by recalcification with calcium chloride.
Methodology:
-
Sample Collection: Whole blood is collected in a tube containing 3.2% sodium citrate anticoagulant.
-
Plasma Preparation: The blood is centrifuged to separate platelet-poor plasma.
-
Assay Procedure:
-
A volume of patient plasma is incubated with an aPTT reagent (containing a contact activator and phospholipid) at 37°C.
-
After a specified incubation period, calcium chloride is added to initiate the clotting cascade.
-
The time taken for a fibrin clot to form is measured in seconds.
-
Thrombin Time (TT) Assay
The thrombin time assay specifically assesses the final step of the coagulation cascade: the conversion of fibrinogen to fibrin.
Principle: The clotting time of citrated plasma is measured after the addition of a standardized amount of exogenous thrombin.
Methodology:
-
Sample Collection and Plasma Preparation: As described for the aPTT assay.
-
Assay Procedure:
-
A volume of patient plasma is warmed to 37°C.
-
A known concentration of thrombin reagent is added to the plasma.
-
The time taken for a fibrin clot to form is measured in seconds.
-
Clinical Significance and Discussion
The pharmacodynamic profile of this compound is characterized by a predictable and dose-dependent anticoagulant effect.[4] The prolongation of aPTT and TT provides a direct measure of its thrombin-inhibiting activity. Clinical trials in patients with unstable angina demonstrated that efegatran could achieve a therapeutic level of anticoagulation, comparable to that of heparin.[4] However, these studies did not show a clinical benefit of efegatran over heparin in this patient population.[4]
The development of direct thrombin inhibitors like efegatran marked a significant step forward in anticoagulant therapy, offering a more targeted approach compared to traditional anticoagulants like warfarin and heparin. The insights gained from the study of efegatran and other direct thrombin inhibitors have paved the way for the development of newer oral anticoagulants that are now widely used in clinical practice.[3]
Conclusion
This compound is a direct thrombin inhibitor with well-characterized pharmacodynamic effects. Its ability to prolong clotting times in a dose-dependent manner is a direct consequence of its targeted inhibition of thrombin. While its clinical development did not proceed to market approval, the study of efegatran has contributed valuable knowledge to the field of anticoagulation and the development of novel antithrombotic agents. The data and methodologies presented in this guide provide a comprehensive overview for researchers and professionals in the field of drug development.
References
- 1. Comparative studies on the anticoagulant and protease generation inhibitory actions of newly developed site-directed thrombin inhibitory drugs. Efegatran, argatroban, hirulog, and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]
- 4. Anticoagulant properties, clinical efficacy and safety of efegatran, a direct thrombin inhibitor, in patients with unstable angina [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Efegatran Sulfate's High-Affinity Binding to Thrombin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of efegatran sulfate to its target, thrombin. Efegatran, a direct, reversible, and competitive inhibitor of thrombin, has been a subject of interest in the development of anticoagulant therapies. This document consolidates available quantitative binding data, details relevant experimental methodologies, and visualizes the underlying biochemical interactions and workflows.
Quantitative Binding Affinity Data
The interaction between this compound and thrombin is characterized by a high binding affinity. The following table summarizes the key quantitative metrics that describe this interaction.
| Parameter | Value | Unit | Notes |
| IC50 | 23.0 | nM | The half-maximal inhibitory concentration, indicating the concentration of efegatran required to inhibit 50% of thrombin's activity in a given assay.[1] |
| Apparent Association Constant (Kass) | 0.8 x 10⁸ | L/mol | This value reflects the equilibrium constant for the association of efegatran and thrombin.[2] |
| Dissociation Constant (Kd) | 12.5 | nM | Calculated as the inverse of the apparent association constant (Kd = 1/Kass). This value represents the concentration of efegatran at which half of the thrombin molecules are bound at equilibrium. |
Mechanism of Action: Direct Thrombin Inhibition
Efegatran is a tripeptide arginal inhibitor that directly targets the catalytic site of thrombin.[2] Thrombin is a critical serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin, which forms the mesh of a blood clot. By binding to the active site of thrombin, efegatran competitively inhibits its enzymatic activity, thereby preventing the formation of fibrin and exerting its anticoagulant effect. The binding is reversible, meaning that efegatran can associate and dissociate from the thrombin molecule.[3]
The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by efegatran.
Caption: Efegatran's inhibition of Thrombin in the coagulation cascade.
Experimental Protocols
The determination of efegatran's binding affinity to thrombin involves various in vitro assays. Below are detailed methodologies for key experimental approaches.
Chromogenic Substrate Assay for IC50 Determination
This assay is commonly used to measure the inhibitory potency of a compound against a protease like thrombin.
Principle: A chromogenic substrate, which is a peptide sequence recognized and cleaved by thrombin, is used. Upon cleavage, a chromophore (p-nitroaniline) is released, which can be quantified by measuring the absorbance of light at a specific wavelength (typically 405 nm). The rate of color development is proportional to the enzymatic activity of thrombin. In the presence of an inhibitor like efegatran, the rate of substrate cleavage is reduced.
Materials:
-
Purified human α-thrombin
-
Chromogenic substrate for thrombin (e.g., S-2238)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentrations)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare a working solution of human α-thrombin in the assay buffer.
-
Prepare a working solution of the chromogenic substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the thrombin solution to each well.
-
Add varying concentrations of this compound to the wells. Include control wells with no inhibitor.
-
Pre-incubate the thrombin and efegatran mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium to be reached.
-
-
Initiation of Reaction:
-
Add the chromogenic substrate to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of thrombin inhibition against the logarithm of the efegatran concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram illustrates the general workflow for a chromogenic substrate assay.
Caption: Workflow for a chromogenic substrate assay.
Thrombin Time (TT) Assay for Apparent Kass Determination
The thrombin time assay is a coagulation test that measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a standard amount of thrombin.
Principle: The presence of a direct thrombin inhibitor like efegatran will prolong the thrombin time in a concentration-dependent manner. By measuring the concentration of efegatran required to double the thrombin time, an apparent association constant can be determined.
Materials:
-
Citrated plasma
-
Standardized thrombin solution
-
This compound
-
Coagulometer
Procedure:
-
Sample Preparation:
-
Prepare dilutions of this compound in saline.
-
Add the efegatran dilutions to aliquots of pooled normal plasma.
-
-
Assay Performance:
-
Pre-warm the plasma samples containing efegatran to 37°C.
-
Add a standardized amount of thrombin solution to the plasma sample to initiate clotting.
-
The coagulometer detects the formation of a fibrin clot and records the clotting time.
-
-
Data Analysis:
-
Plot the thrombin time against the concentration of efegatran.
-
Determine the concentration of efegatran that doubles the baseline thrombin time.
-
This concentration can be used in conjunction with kinetic equations to calculate the apparent association constant (Kass).[2]
-
Visualization of the Binding Mechanism
Efegatran acts as a competitive inhibitor of thrombin. This means that efegatran and the natural substrate of thrombin (fibrinogen) compete for binding to the same active site on the thrombin molecule.
The following diagram illustrates the principle of competitive inhibition.
Caption: Competitive inhibition of thrombin by efegatran.
References
- 1. Thrombin Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. A family of arginal thrombin inhibitors related to efegatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative studies on the anticoagulant and protease generation inhibitory actions of newly developed site-directed thrombin inhibitory drugs. Efegatran, argatroban, hirulog, and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Efegatran Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efegatran sulfate is a potent, direct, and reversible inhibitor of thrombin, the key serine protease in the final common pathway of the coagulation cascade.[1] Its primary mechanism of action involves the direct binding to the active site of thrombin, thereby blocking its enzymatic activity and preventing the conversion of fibrinogen to fibrin. This document provides a comprehensive overview of the in-vitro characterization of this compound, detailing its inhibitory activity, effects on coagulation parameters, and the methodologies for its evaluation.
Mechanism of Action
This compound exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa).[1] Unlike indirect thrombin inhibitors such as heparin, its action is independent of antithrombin III. By binding to the active site of thrombin, Efegatran prevents the proteolytic cleavage of fibrinogen, a critical step in the formation of a stable fibrin clot. This direct inhibition also interferes with thrombin-mediated activation of platelets and other coagulation factors, contributing to its overall antithrombotic properties.[2]
Quantitative Inhibitory Activity
The potency of this compound as a thrombin inhibitor is quantified by its half-maximal inhibitory concentration (IC50). While a specific inhibition constant (Ki) for Efegatran was not identified in the reviewed literature, the IC50 value provides a key measure of its efficacy.
| Parameter | Value | Description |
| IC50 | 23.0 nM[3] | The concentration of this compound required to inhibit 50% of thrombin activity in vitro. |
Effects on Coagulation Parameters
The anticoagulant activity of this compound is reflected in its dose-dependent prolongation of various in vitro clotting assays. Comparative studies have shown that Efegatran exhibits concentration-dependent anticoagulant effects in global coagulation assays.[2]
| Assay | Effect of this compound | Description of Assay |
| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation.[4] | Measures the integrity of the intrinsic and common coagulation pathways. |
| Prothrombin Time (PT) | Concentration-dependent prolongation.[2] | Measures the integrity of the extrinsic and common coagulation pathways. |
| Thrombin Time (TT) | Increased with administration.[4] | Directly measures the time for a fibrin clot to form in plasma after the addition of a standard amount of thrombin, and is therefore highly sensitive to the presence of direct thrombin inhibitors. |
| Thrombin Generation | Concentration-dependent inhibition.[2] | Assesses the overall potential of plasma to generate thrombin. |
Signaling Pathway
The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by this compound.
Figure 1. Simplified diagram of the coagulation cascade and the inhibitory action of this compound on thrombin.
Experimental Protocols
Thrombin Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits 50% of thrombin's enzymatic activity.
Materials:
-
Purified human α-thrombin
-
Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)
-
Tris-HCl buffer (pH 7.4) containing NaCl and polyethylene glycol
-
This compound stock solution and serial dilutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Tris-HCl buffer.
-
In a 96-well plate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Measure the rate of substrate hydrolysis (change in absorbance or fluorescence over time) using a microplate reader.
-
Plot the percentage of thrombin inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the effect of this compound on the intrinsic and common pathways of coagulation.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
This compound dilutions in PPP
-
Coagulometer or water bath with a stopwatch
Procedure:
-
Prepare various concentrations of this compound in pooled normal PPP.
-
Pre-warm the PPP samples, aPTT reagent, and CaCl2 solution to 37°C.
-
In a test tube, mix 100 µL of the PPP sample with 100 µL of the aPTT reagent.
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.
-
Add 100 µL of pre-warmed CaCl2 to the mixture and simultaneously start a timer.
-
Record the time in seconds for a fibrin clot to form. This is the aPTT.
Prothrombin Time (PT) Assay
Objective: To evaluate the effect of this compound on the extrinsic and common pathways of coagulation.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
PT reagent (thromboplastin, a source of tissue factor and phospholipids)
-
Calcium chloride (often included in the PT reagent)
-
This compound dilutions in PPP
-
Coagulometer or water bath with a stopwatch
Procedure:
-
Prepare different concentrations of this compound in pooled normal PPP.
-
Pre-warm the PPP samples and the PT reagent to 37°C.
-
To a test tube containing 100 µL of the PPP sample, add 200 µL of the pre-warmed PT reagent.
-
Start a timer immediately upon the addition of the PT reagent.
-
Record the time in seconds for a fibrin clot to form. This is the PT.
Thrombin Time (TT) Assay
Objective: To directly measure the inhibitory effect of this compound on the conversion of fibrinogen to fibrin by thrombin.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
Thrombin reagent (a standardized solution of bovine or human thrombin)
-
This compound dilutions in PPP
-
Coagulometer or water bath with a stopwatch
Procedure:
-
Prepare a range of this compound concentrations in pooled normal PPP.
-
Pre-warm the PPP samples and the thrombin reagent to 37°C.
-
To a test tube containing 200 µL of the PPP sample, add 100 µL of the pre-warmed thrombin reagent.
-
Start a timer immediately upon the addition of the thrombin reagent.
-
Record the time in seconds for a fibrin clot to form. This is the TT.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro characterization of this compound.
Figure 2. General workflow for the in vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Thrombin Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Anticoagulant properties, clinical efficacy and safety of efegatran, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Efegatran Sulfate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efegatran sulfate is a potent, reversible, and selective direct inhibitor of thrombin, the key serine protease in the final common pathway of the coagulation cascade. By directly binding to the active site of thrombin, efegatran blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacodynamics, and efficacy in animal models. Due to the proprietary nature of early drug development, a complete public record of all preclinical studies, particularly detailed pharmacokinetic and toxicology data, is not available. This document synthesizes the publicly accessible scientific literature to offer a detailed understanding of efegatran's preclinical characteristics.
Mechanism of Action
This compound exerts its anticoagulant effect by directly and reversibly inhibiting thrombin (Factor IIa).[1] Unlike indirect thrombin inhibitors such as heparin, which require antithrombin as a cofactor, efegatran's action is independent of this cofactor, allowing it to inhibit both free and clot-bound thrombin. This direct inhibition prevents thrombin-mediated cleavage of fibrinogen to fibrin, activation of platelets, and feedback activation of Factors V, VIII, and XI, thus potently inhibiting the formation and growth of thrombi.[1]
Figure 1: Mechanism of action of this compound.
Pharmacodynamics
The pharmacodynamic effects of this compound have been characterized by its concentration-dependent anticoagulant activity in various in vitro and ex vivo assays.
In Vitro Anticoagulant Activity
Efegatran demonstrates a concentration-dependent anticoagulant effect in human plasma, as measured by standard coagulation tests.[1] While specific Ki or IC50 values from publicly available preclinical studies are not readily found, comparative studies have characterized its activity relative to other direct thrombin inhibitors.
| Assay | Effect of Efegatran | Reference |
| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation | [1] |
| Prothrombin Time (PT) | Concentration-dependent prolongation | [1] |
| Heptest | Concentration-dependent prolongation | [1] |
| Thrombin Generation | Inhibition of both intrinsic and extrinsic thrombin generation | [1] |
| Factor Xa Generation | Inhibition of intrinsic and extrinsic Factor Xa generation | [1] |
Ex Vivo Anticoagulant and Antiplatelet Activity
In a clinical setting with patients suffering from unstable angina, this compound administered via continuous infusion demonstrated a dose-dependent anticoagulant effect.[2]
| Dose of this compound | Effect on aPTT | Reference |
| 1.2 mg/kg/h | Approximately 3 times baseline | [2] |
Efegatran also indirectly inhibits thrombin-induced platelet aggregation by blocking the action of thrombin on platelets.[3]
Efficacy in Preclinical Models of Thrombosis
The antithrombotic efficacy of efegatran has been evaluated in animal models of thrombosis.
Canine Model of Coronary Artery Thrombosis
In a canine model where thrombosis was induced by electrolytic injury to the left circumflex coronary artery, a continuous intravenous infusion of efegatran at a dose of 0.25 mg/kg/h was assessed.[3] This study primarily focused on the combination of efegatran with a glycoprotein IIb-IIIa receptor antagonist.[3] The results indicated that the combination therapy provided enhanced antithrombotic efficacy.[3]
Pharmacokinetics
Detailed preclinical pharmacokinetic parameters for this compound in rats, dogs, and monkeys, such as clearance, volume of distribution, half-life, and oral bioavailability, are not extensively reported in the peer-reviewed literature. This information is likely contained within proprietary regulatory filings.
Toxicology
A comprehensive public summary of the preclinical toxicology of this compound is not available. Standard preclinical safety evaluations for a new chemical entity would typically include single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent), safety pharmacology studies (assessing effects on vital functions such as cardiovascular, respiratory, and central nervous systems), genotoxicity assays, and reproductive toxicology studies. Without access to internal or regulatory documents, a detailed summary of these studies and their outcomes, such as the No-Observed-Adverse-Effect Level (NOAEL), cannot be provided.
Experimental Protocols
Detailed, specific protocols for the preclinical studies of this compound are not published. However, based on the nature of the investigations, standard methodologies for the following assays would have been employed.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT test evaluates the integrity of the intrinsic and common coagulation pathways.
General Protocol:
-
Sample Preparation: Citrated platelet-poor plasma is prepared from whole blood by centrifugation.
-
Incubation: A specific volume of plasma is incubated with a partial thromboplastin reagent (a source of phospholipid) and a contact activator (e.g., kaolin, silica, or ellagic acid) at 37°C.
-
Initiation of Clotting: After a defined incubation period, calcium chloride is added to the mixture to initiate the coagulation cascade.
-
Measurement: The time taken for clot formation is measured optically or mechanically.
Figure 2: General workflow for aPTT measurement.
In Vivo Thrombosis Model: Canine Electrolytic Injury Model
Principle: This model induces the formation of a platelet-rich thrombus in a coronary artery, mimicking aspects of arterial thrombosis in humans.
General Protocol:
-
Animal Preparation: A canine model is anesthetized and surgically prepared to expose a coronary artery (e.g., the left circumflex coronary artery).
-
Instrumentation: An electrode is placed in contact with the intimal surface of the artery. A flow probe is placed distal to the electrode to monitor blood flow.
-
Thrombus Induction: A controlled electrical current is applied to the electrode, causing endothelial damage and initiating thrombus formation.
-
Treatment: this compound is administered, typically as a continuous intravenous infusion, before, during, or after the injury.
-
Monitoring: Coronary blood flow is monitored continuously to assess vessel patency. Other parameters such as bleeding time and ex vivo platelet aggregation may also be measured.
Figure 3: Workflow for a canine thrombosis model.
Conclusion
This compound is a direct thrombin inhibitor with potent anticoagulant and antithrombotic properties demonstrated in preclinical studies. Its mechanism of action is well-defined, and its pharmacodynamic effects are characterized by a concentration-dependent prolongation of clotting times. While in vivo efficacy has been shown in a canine model of coronary thrombosis, a comprehensive public database of its preclinical pharmacokinetics and toxicology is not available. The information presented in this guide, compiled from publicly accessible sources, provides a foundational understanding of the preclinical profile of this compound for researchers and professionals in drug development. Further detailed information would likely be found in proprietary archives or regulatory submissions.
References
- 1. Comparative studies on the anticoagulant and protease generation inhibitory actions of newly developed site-directed thrombin inhibitory drugs. Efegatran, argatroban, hirulog, and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticoagulant properties, clinical efficacy and safety of efegatran, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antithrombotic assessment of the effects of combination therapy with the anticoagulants efegatran and heparin and the glycoprotein IIb-IIIa platelet receptor antagonist 7E3 in a canine model of coronary artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Efegatran Sulfate (CAS Number: 126721-07-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efegatran sulfate, with the CAS number 126721-07-1, is a potent, synthetic, direct thrombin inhibitor.[1][2] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, pharmacology, and clinical development, with a focus on its application in unstable angina. The document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of the underlying biological pathways and experimental workflows.
Chemical and Physical Properties
This compound is the sulfate salt of efegatran. It is a tripeptide arginal derivative with potent anticoagulant and antithrombotic activities.[2][3]
| Property | Value | Reference |
| CAS Number | 126721-07-1 | [1] |
| Molecular Formula | C₂₁H₃₄N₆O₇S | [3] |
| Molecular Weight | 514.6 g/mol | [3] |
| Synonyms | LY294468 sulfate, Efegatran sulphate | [1][3] |
| Physical State | Solid | N/A |
| Solubility | Water soluble | N/A |
Mechanism of Action
Efegatran is a direct inhibitor of thrombin, a key serine protease in the coagulation cascade.[1][2] By directly binding to the active site of thrombin, efegatran blocks its enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin, which is the final step in clot formation.[2] This direct inhibition also interferes with thrombin-mediated platelet aggregation.[1]
Signaling Pathway of Thrombin in Coagulation
The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by this compound.
Pharmacology
The pharmacological effects of this compound are primarily characterized by its anticoagulant and antiplatelet activities.
Pharmacodynamics
Efegatran demonstrates a dose-dependent anticoagulant effect, as measured by the activated partial thromboplastin time (aPTT) and thrombin time (TT).[1]
| Parameter | Value | Target | Reference |
| IC₅₀ | 23.0 nM | Thrombin | N/A |
| Kass | 0.8 x 10⁸ L/mol | Thrombin | N/A |
| aPTT-TT Ratio (Humans) | 12:1 | N/A | N/A |
| aPTT-TT Ratio (Dogs) | 8:1 | N/A | N/A |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by linear and nonsaturable kinetics over the dose ranges studied in clinical trials. Specific human pharmacokinetic parameters such as half-life, clearance, and volume of distribution have not been detailed in the reviewed literature.
Clinical Studies in Unstable Angina
This compound has been evaluated in clinical trials for the treatment of unstable angina. The primary objective of these studies was to assess its safety and efficacy compared to standard heparin therapy.
Dose-Response Relationship
A dose-escalation study in patients with unstable angina investigated five sequential dose levels of this compound administered as a continuous intravenous infusion for 48 hours.[1]
| This compound Dose (mg/kg/h) | Resulting aPTT (Approximate) |
| 0.105 | - |
| 0.21 | - |
| 0.42 | - |
| 0.63 | - |
| 1.2 | ~3 times baseline |
Clinical Efficacy and Safety
In a study involving 432 patients with unstable angina, efegatran was compared to heparin.[1] While efegatran demonstrated a stable and dose-dependent anticoagulant effect, it did not show a superior ability to suppress myocardial ischemia compared to heparin.[1] There were no statistically significant differences in the primary clinical outcomes or major bleeding events between the efegatran and heparin groups.[1] However, minor bleeding and thrombophlebitis were observed more frequently in patients treated with efegatran.[1]
| Outcome | This compound | Heparin | Statistical Significance |
| Recurrent Ischemia | No significant difference | No significant difference | Not Statistically Significant |
| Myocardial Infarction | No significant difference | No significant difference | Not Statistically Significant |
| Death | No significant difference | No significant difference | Not Statistically Significant |
| Major Bleeding | No significant difference | No significant difference | Not Statistically Significant |
| Minor Bleeding | More frequent | Less frequent | Statistically Significant |
| Thrombophlebitis | More frequent | Less frequent | Statistically Significant |
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Measurement
The following outlines a general protocol for aPTT measurement, which is a key pharmacodynamic endpoint for efegatran. The specific protocol used in the efegatran clinical trials may have had minor variations.
Protocol Steps:
-
Blood Collection: Whole blood is collected in a tube containing 0.109M sodium citrate as an anticoagulant.
-
Centrifugation: The blood sample is centrifuged at approximately 2500xg for 15 minutes to separate the plasma.
-
Plasma Separation: The platelet-poor plasma (PPP) is carefully removed.
-
Incubation: A specific volume of PPP is incubated at 37°C with an aPTT reagent (containing a platelet substitute like cephalin) and a contact activator (such as kaolin or silica).
-
Calcium Addition: After a defined incubation period, a pre-warmed calcium chloride solution is added to initiate the coagulation cascade.
-
Timing: The time from the addition of calcium chloride until the formation of a fibrin clot is measured in seconds. This is the aPTT value.
Continuous ECG Ischemia Monitoring
The following describes a general protocol for continuous ECG monitoring in unstable angina trials. The specific setup and analysis parameters for the efegatran trials may have differed.
Protocol Steps:
-
Patient Preparation: The patient's skin is prepared to ensure good electrode contact, and electrodes for a 12-lead electrocardiogram (ECG) are placed in standard positions.
-
Holter Monitor Connection: The electrodes are connected to a portable continuous ECG recording device (Holter monitor).
-
Monitoring Period: The ECG is continuously recorded for a specified duration, typically 24 to 48 hours.
-
Data Download and Analysis: The recorded ECG data is downloaded to a computer for analysis. Specialized software is used to detect and quantify episodes of ST-segment deviation (elevation or depression), which are indicative of myocardial ischemia.
Conclusion
This compound is a direct thrombin inhibitor with predictable, dose-dependent anticoagulant effects. Clinical trials in unstable angina have shown that while it offers a stable anticoagulant profile, it does not provide a significant clinical benefit over heparin in preventing ischemic events. The increased incidence of minor bleeding and thrombophlebitis with efegatran treatment are important safety considerations. Further research would be necessary to explore its potential in other thrombotic disorders and to fully characterize its pharmacokinetic profile in humans.
References
- 1. Anticoagulant properties, clinical efficacy and safety of efegatran, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies on the anticoagulant and protease generation inhibitory actions of newly developed site-directed thrombin inhibitory drugs. Efegatran, argatroban, hirulog, and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Platelet Aggregation Assay Using Efegatran Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efegatran sulfate is a potent, direct, and reversible inhibitor of thrombin, a key serine protease that plays a central role in hemostasis and thrombosis.[1] By binding to the active site of thrombin, this compound effectively blocks its enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin and inhibiting thrombin-induced platelet activation and aggregation.[1] Platelet aggregation is a critical process in the formation of a hemostatic plug at sites of vascular injury, but its dysregulation can lead to thrombotic events such as myocardial infarction and stroke. Therefore, assessing the inhibitory effect of compounds like this compound on platelet aggregation is a crucial step in their preclinical and clinical development.
These application notes provide a detailed protocol for performing a platelet aggregation assay using this compound, utilizing the gold-standard light transmission aggregometry (LTA) method. Additionally, we present the key signaling pathways involved in thrombin-induced platelet aggregation and illustrate the experimental workflow.
Data Presentation
While this compound is known to inhibit platelet aggregation, specific quantitative data such as IC50 values from publicly available literature is limited. The following table is provided as a template for researchers to record their experimental data when evaluating the dose-dependent inhibitory effect of this compound on thrombin-induced platelet aggregation.
Table 1: Template for Recording Inhibition of Thrombin-Induced Platelet Aggregation by this compound
| Concentration of this compound (µM) | Agonist (Thrombin) Concentration (U/mL) | Maximum Aggregation (%) | Inhibition (%) |
| 0 (Control) | 0.5 | 0 | |
| 0.5 | |||
| 0.5 | |||
| 0.5 | |||
| 0.5 | |||
| 0 (Control) | 1.0 | 0 | |
| 1.0 | |||
| 1.0 | |||
| 1.0 | |||
| 1.0 |
Note: This table should be populated with experimentally derived data. The percentage of inhibition can be calculated using the formula: [% Inhibition = (1 - (Max Aggregation with Inhibitor / Max Aggregation of Control)) * 100]
Experimental Protocols
Principle of Light Transmission Aggregometry (LTA)
LTA is the gold standard method for measuring platelet aggregation. It works by passing a beam of light through a suspension of platelet-rich plasma (PRP). In a resting state, the platelets are in suspension, and the PRP is turbid, allowing for low light transmission. Upon the addition of an agonist, such as thrombin, platelets activate and aggregate, causing the PRP to become clearer. This increase in light transmission is measured over time and is proportional to the extent of platelet aggregation.
Materials and Reagents
-
This compound
-
Human thrombin
-
Whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days
-
3.2% or 3.8% Sodium citrate anticoagulant
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA)
-
Platelet-poor plasma (PPP)
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
-
Centrifuge
-
Light Transmission Aggregometer
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood into tubes containing sodium citrate anticoagulant (9 parts blood to 1 part citrate). Mix gently by inversion.
-
PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and PRP at the top.
-
PRP Aspiration: Carefully aspirate the upper PRP layer using a plastic pipette and transfer it to a new plastic tube.
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with PPP.
-
PPP Preparation: To obtain PPP, centrifuge the remaining blood sample at a high speed (e.g., 1500-2000 x g) for 15 minutes at room temperature. The supernatant is the PPP.
-
Resting Platelets: Allow the prepared PRP to rest at room temperature for at least 30 minutes before starting the aggregation assay.
Platelet Aggregation Assay Protocol
-
Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.
-
Blanking the Instrument: Pipette an appropriate volume of PPP (e.g., 450 µL) into an aggregometer cuvette with a stir bar. Place the cuvette in the appropriate channel of the aggregometer and set this as the 100% light transmission baseline (blank).
-
Preparing the PRP Sample: Pipette the same volume of PRP into a new aggregometer cuvette with a stir bar. Place the cuvette in the sample channel of the aggregometer and set this as the 0% light transmission baseline.
-
Incubation with this compound:
-
For the test samples, add varying concentrations of this compound to the PRP-containing cuvettes.
-
For the control sample, add the vehicle (e.g., PBS or saline) used to dissolve the this compound.
-
Incubate the samples for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring (e.g., 900-1200 rpm).
-
-
Initiating Aggregation:
-
Add a specific concentration of the agonist (thrombin, e.g., 0.5 U/mL or 1.0 U/mL) to the cuvette to initiate platelet aggregation.
-
The aggregometer will immediately start recording the change in light transmission.
-
-
Data Recording: Record the aggregation tracing for a set period (e.g., 5-10 minutes) or until the aggregation reaches a plateau. The primary endpoint is the maximum percentage of aggregation.
-
Dose-Response Curve: Repeat steps 4-6 with a range of this compound concentrations to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation).
Visualizations
Thrombin-Induced Platelet Aggregation Signaling Pathway
Thrombin is a potent platelet agonist that activates platelets through the cleavage of Protease-Activated Receptors (PARs), primarily PAR-1 and PAR-4 on human platelets. This activation initiates a cascade of intracellular signaling events leading to platelet shape change, granule secretion, and ultimately, the activation of the glycoprotein IIb/IIIa receptor, which mediates platelet aggregation by binding to fibrinogen. This compound, as a direct thrombin inhibitor, blocks the initial step of this pathway.
Caption: Signaling pathway of thrombin-induced platelet aggregation and the inhibitory action of this compound.
Experimental Workflow for Platelet Aggregation Assay
The following diagram outlines the key steps involved in performing the platelet aggregation assay using this compound.
Caption: Workflow for the platelet aggregation assay using LTA.
References
Efegatran Sulfate Dose-Ranging Studies in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efegatran sulfate is a potent, synthetic, direct thrombin inhibitor that has been investigated for its anticoagulant and antithrombotic properties. As a direct thrombin inhibitor, efegatran binds directly to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. This mechanism of action makes it a subject of interest for the prevention and treatment of thrombotic diseases. This document provides a summary of available data from dose-ranging studies in animal models and detailed protocols for relevant experimental procedures. The information is intended to guide researchers in designing and interpreting preclinical studies with this compound.
Mechanism of Action: Thrombin Inhibition
This compound exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa), a key serine protease in the coagulation cascade. Unlike heparin, its action is independent of antithrombin III. By binding to thrombin, efegatran blocks its enzymatic activity, which includes cleaving fibrinogen to form fibrin monomers, activating platelets, and activating coagulation factors V, VIII, and XI. This targeted inhibition leads to a potent antithrombotic effect.
Dose-Ranging and Efficacy Data in Animal Models
Preclinical studies have primarily focused on a canine model of coronary artery thrombosis to evaluate the antithrombotic efficacy of this compound.
Canine Coronary Artery Thrombosis Model
A key study utilized a canine model where thrombosis was induced by electrolytic injury to the intimal surface of the left circumflex coronary artery. This model is designed to mimic the conditions of arterial thrombosis in humans.
Table 1: Antithrombotic Efficacy of this compound in a Canine Model
| Animal Model | Treatment Group | Dose | Key Outcomes | Reference |
| Canine | This compound | 0.25 mg/kg/h (intravenous infusion) | - Maintained vessel patency in 2 of 7 dogs at the end of the experiment. | [1] |
| Canine | Efegatran + 7E3 (GP IIb-IIIa inhibitor) | 0.25 mg/kg/h Efegatran + 0.4 mg/kg 7E3 | - Significantly enhanced antithrombotic efficacy. - Maintained vessel patency in 4 of 5 dogs. | [1] |
| Canine | Vehicle Control | N/A | - No vessel patency (0 of 5 dogs). | [1] |
Table 2: Hemostatic Effects of this compound in a Canine Model
| Animal Model | Treatment Group | Dose | Bleeding Time | Platelet Aggregation | Reference |
| Canine | Efegatran + 7E3 | 0.25 mg/kg/h Efegatran + 0.4 mg/kg 7E3 | Threefold increase compared to control. | Abolished thrombin-induced platelet aggregation. | [1] |
| Canine | Heparin + 7E3 | 80 U/kg bolus + 30 U/kg/h infusion + 0.4 mg/kg 7E3 | Fourfold increase compared to control. | Abolished thrombin-induced platelet aggregation. | [1] |
Note: Specific baseline and post-treatment bleeding times in minutes were not detailed in the available literature. The normal buccal mucosal bleeding time in healthy dogs is typically 2-4 minutes.
Experimental Protocols
Canine Model of Coronary Artery Thrombosis (Electrolytic Injury)
This protocol describes a widely used method to induce coronary artery thrombosis in canines to evaluate the efficacy of antithrombotic agents.
Objective: To create a stable, occlusive thrombus in the coronary artery that mimics human thrombosis.
Materials:
-
Male mongrel dogs (e.g., 10-15 kg)
-
Anesthesia (e.g., sodium pentobarbital)
-
Ventilator
-
Surgical instruments for thoracotomy
-
Electromagnetic flow probe
-
A 25-gauge needle attached to a constant current anodal stimulator
-
Physiological monitoring equipment (ECG, blood pressure)
-
This compound for infusion
-
Saline (vehicle control)
Procedure:
-
Animal Preparation: Anesthetize the dog and initiate mechanical ventilation. Perform a left thoracotomy to expose the heart.
-
Instrumentation: Isolate a segment of the left circumflex coronary artery. Place an electromagnetic flow probe around the artery to measure coronary blood flow.
-
Thrombus Induction:
-
Gently crush the artery downstream from the flow probe with surgical forceps to create endothelial damage.
-
Insert a 25-gauge needle connected to an anodal stimulator into the damaged segment of the artery.
-
Apply a constant anodal direct current (e.g., 150 µA) to the needle to induce thrombus formation.
-
-
Drug Administration:
-
Prior to thrombus induction, begin an intravenous infusion of either this compound at the desired dose (e.g., 0.25 mg/kg/h) or vehicle control.
-
-
Monitoring and Endpoints:
-
Continuously monitor coronary blood flow, ECG, and arterial blood pressure.
-
The primary endpoint is the time to complete coronary occlusion (defined as zero blood flow).
-
Secondary endpoints can include vessel patency at the end of the experiment and the incidence of cyclic flow variations.
-
Measurement of Activated Partial Thromboplastin Time (aPTT)
Objective: To assess the in vitro anticoagulant effect of this compound on the intrinsic and common coagulation pathways.
Materials:
-
Citrated whole blood samples from the study animals
-
Centrifuge
-
Coagulometer
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl₂) solution
Procedure:
-
Sample Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Plasma Preparation: Centrifuge the blood sample at, for example, 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Assay:
-
Pre-warm the plasma sample and the aPTT reagent to 37°C.
-
Mix equal volumes of plasma and aPTT reagent in a cuvette and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Add pre-warmed CaCl₂ solution to the mixture to initiate clotting.
-
The coagulometer will measure the time in seconds for a clot to form. This is the aPTT value.
-
Measurement of Buccal Mucosal Bleeding Time (BMBT)
Objective: To assess the in vivo effect of this compound on primary hemostasis (platelet plug formation).
Materials:
-
Anesthetized or sedated animal
-
Gauze to fold back the upper lip
-
A standardized bleeding time device (e.g., Simplate®)
-
Filter paper
-
Stopwatch
Procedure:
-
Animal Preparation: The animal should be in lateral recumbency. Gently fold back the upper lip and secure it with a strip of gauze.
-
Incision: Place the bleeding time device firmly against the buccal mucosa, avoiding any visible blood vessels.
-
Timing: Depress the trigger to make a standardized incision and simultaneously start the stopwatch.
-
Blotting: Every 30 seconds, gently blot the blood flowing from the incision with the edge of the filter paper, being careful not to touch the incision itself.
-
Endpoint: Stop the stopwatch when blood no longer stains the filter paper. The recorded time is the BMBT.
Discussion and Future Directions
The available data from animal models, primarily in canines, demonstrate the antithrombotic efficacy of this compound. The dose of 0.25 mg/kg/h was effective in preventing coronary artery occlusion, especially when combined with a glycoprotein IIb-IIIa inhibitor. This effect is associated with a measurable increase in bleeding time, a known consequence of potent anticoagulation.
Significant gaps in the publicly available preclinical data for this compound exist. There is a notable lack of dose-ranging studies in rodent species, which are essential for comprehensive toxicological and pharmacokinetic profiling. Furthermore, detailed safety pharmacology and chronic toxicity studies in both rodent and non-rodent species have not been widely published.
Future research should aim to:
-
Conduct dose-ranging studies in rodent models to establish the efficacy and safety profile in these species.
-
Perform comprehensive pharmacokinetic studies in multiple species (e.g., rat, dog, monkey) to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Carry out detailed safety pharmacology and toxicology studies to identify any potential off-target effects and to determine the no-observed-adverse-effect level (NOAEL).
These studies are crucial for a complete preclinical assessment and for guiding the design of potential future clinical trials.
References
Application Notes and Protocols for In Vivo Administration of Efegatran Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efegatran sulfate (also known as LY294468 sulfate) is a potent, reversible, and direct inhibitor of thrombin (Factor IIa), a key serine protease in the coagulation cascade.[1] By directly binding to the active site of thrombin, Efegatran effectively blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation.[1] It also inhibits thrombin-induced platelet aggregation. These properties make this compound a subject of interest for research in thrombosis, hemostasis, and related cardiovascular disorders.
These application notes provide a detailed protocol for the in vivo administration of this compound, primarily focusing on intravenous infusion for preclinical animal models. The information is compiled from available literature and is intended to guide researchers in designing and executing their studies.
Mechanism of Action
Efegatran is a direct thrombin inhibitor. It binds to the active site of thrombin, preventing it from cleaving its substrates, most notably fibrinogen. This inhibition of thrombin's enzymatic activity is the primary mechanism behind Efegatran's anticoagulant and antithrombotic effects.
Caption: Mechanism of action of this compound as a direct thrombin inhibitor.
Data Presentation
Table 1: In Vivo Administration Parameters for this compound
| Parameter | Species | Administration Route | Dosage | Study Type | Reference |
| Dose | Canine | Intravenous Infusion | 0.25 mg/kg/h | Coronary Artery Thrombosis | --INVALID-LINK-- |
| Dose Range | Human | Intravenous Infusion | 0.105 - 1.2 mg/kg/h | Unstable Angina (Clinical Trial) | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intravenous Administration
Objective: To prepare a sterile solution of this compound suitable for intravenous administration in animal models.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% Sodium Chloride Injection, USP [Normal Saline], or Phosphate-Buffered Saline [PBS], pH 7.4)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Analytical balance
-
Vortex mixer
-
Laminar flow hood
Procedure:
-
Determine the required concentration: Based on the desired dose and the infusion rate, calculate the required concentration of the this compound solution.
-
Weigh the compound: In a laminar flow hood, accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolution: Add the sterile vehicle to the vial containing the this compound powder. The solubility of sulfate salts is generally good in aqueous solutions. Vortex the vial until the powder is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under these conditions should be verified.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step is crucial to ensure the sterility of the infusate.
-
Storage: Store the prepared solution at 2-8°C and protect it from light. The stability of the solution should be determined for the intended duration of the experiment. It is recommended to use freshly prepared solutions.
Note: As specific solubility and stability data for this compound in various vehicles are not widely published, it is highly recommended to perform in-house validation of the chosen formulation for concentration, sterility, and stability.
Protocol 2: Intravenous Infusion of this compound in a Rat Model of Thrombosis
Objective: To administer this compound via continuous intravenous infusion to rats in a thrombosis model. This protocol is a general guideline and should be adapted to the specific thrombosis model being used.
Animal Model:
-
Species: Rat (e.g., Sprague-Dawley or Wistar)
-
Weight: 250-350 g
-
Gender: As required by the experimental design.
Materials:
-
Prepared sterile this compound solution
-
Anesthesia (e.g., isoflurane, or a combination of ketamine/xylazine)
-
Catheters (e.g., for jugular vein or femoral vein)
-
Infusion pump
-
Surgical instruments
-
Animal warming system
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using a suitable anesthetic agent.
-
Shave and disinfect the surgical area (e.g., neck for jugular vein cannulation or groin for femoral vein cannulation).
-
Perform a surgical cut-down to expose the desired vein.
-
Carefully insert a catheter into the vein and secure it with surgical sutures. The catheter should be filled with heparinized saline to prevent clotting.
-
-
Initiation of Infusion:
-
Connect the external end of the catheter to the infusion pump via tubing.
-
Prime the tubing with the this compound solution to remove any air bubbles.
-
Begin the infusion at the desired rate. Based on the canine study, a starting dose for dose-range-finding studies in rats could be in the range of 0.1 to 0.5 mg/kg/h.
-
-
Induction of Thrombosis:
-
At a predetermined time point after the start of the infusion, induce thrombosis using a validated model (e.g., ferric chloride-induced arterial thrombosis, or a venous stasis model).
-
-
Monitoring and Sample Collection:
-
Throughout the experiment, monitor the animal's vital signs (heart rate, respiration, temperature).
-
Blood samples can be collected at various time points to measure coagulation parameters (e.g., activated partial thromboplastin time [aPTT], prothrombin time [PT]) and to determine the plasma concentration of Efegatran.
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize the animal according to approved protocols.
-
Isolate the thrombosed vessel segment to quantify the thrombus (e.g., by weight or imaging).
-
Assess bleeding by measuring bleeding time or collecting and quantifying blood loss.
-
Experimental Workflow
Caption: General experimental workflow for an in vivo thrombosis model with this compound administration.
Concluding Remarks
This document provides a foundational guide for the in vivo administration of this compound. Due to the limited availability of public preclinical data, researchers are strongly encouraged to perform initial dose-finding and pharmacokinetic studies in their specific animal models to establish effective and safe dosing regimens. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal experiments.
References
Efegatran Sulfate: Application Notes and Protocols for Arterial Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of efegatran sulfate, a direct thrombin inhibitor investigated for the prevention of arterial thrombosis. This document includes a summary of its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound is a tripeptide arginal that acts as a potent and selective direct inhibitor of thrombin (Factor IIa).[1][2] By binding to the catalytic site of thrombin, efegatran blocks the conversion of fibrinogen to fibrin, a critical step in the formation of a thrombus.[2] This inhibition of thrombin also prevents thrombin-mediated platelet activation and aggregation.[1][3] Unlike heparin, its anticoagulant effect is independent of antithrombin III.
Signaling Pathway of this compound in the Coagulation Cascade
Caption: Mechanism of action of this compound in the coagulation cascade.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies evaluating this compound.
Table 1: Preclinical Antithrombotic Efficacy of this compound in a Canine Model of Coronary Artery Thrombosis[3]
| Treatment Group | Dose | Vessel Patency at End of Experiment | Bleeding Time Increase (fold) |
| Vehicle | - | 0 of 5 | - |
| Heparin | 80 U/kg bolus + 30 U/kg/h infusion | 0 of 4 | Not reported |
| 7E3 (Abciximab) | 0.4 mg/kg bolus | 1 of 6 | Not reported |
| This compound | 0.25 mg/kg/h infusion | 2 of 7 | Not reported |
| 7E3 + Heparin | 0.4 mg/kg bolus + 80 U/kg bolus + 30 U/kg/h infusion | 1 of 6 | 4 |
| 7E3 + this compound | 0.4 mg/kg bolus + 0.25 mg/kg/h infusion | 4 of 5 | 3 |
Table 2: Clinical Efficacy and Safety of this compound in Patients with Unstable Angina[4]
| Treatment Group | Dose (mg/kg/h) | Mean Steady State aPTT (x baseline) | Recurrent Ischemia | Major Bleeding | Minor Bleeding |
| This compound | 0.105 | Not reported | Not reported | Not reported | More frequent than heparin |
| This compound | 0.21 | Not reported | Not reported | Not reported | More frequent than heparin |
| This compound | 0.42 | Not reported | Not reported | Not reported | More frequent than heparin |
| This compound | 0.63 | Not reported | Not reported | Not reported | More frequent than heparin |
| This compound | 1.2 | ~3 | Not reported | Not reported | More frequent than heparin |
| Heparin | aPTT-adjusted infusion | Not reported | No significant difference | No significant difference | Less frequent than efegatran |
Table 3: Clinical Efficacy and Safety of this compound in Acute Myocardial Infarction (PRIME Trial)[5]
| Treatment Group | Primary Endpoint (Thrombolytic Failure) | Intracranial Hemorrhage |
| Heparin | 53.0% | 1 patient |
| This compound (overall) | 53.8% | 3 patients (high-dose group) |
| This compound (intermediate dose) | 55.4% | Not specified |
Experimental Protocols
In Vivo Canine Model of Coronary Artery Thrombosis
This protocol is based on the methodology described in studies evaluating the antithrombotic effects of efegatran.[3]
Objective: To assess the in vivo antithrombotic efficacy of this compound in preventing arterial thrombosis.
Materials:
-
Anesthetized dogs
-
This compound solution for infusion
-
Heparin and/or other comparator agents
-
Apparatus for electrolytic injury of the coronary artery
-
Doppler flow probe
-
Physiological monitoring equipment (ECG, blood pressure)
-
Blood collection tubes with appropriate anticoagulants
Procedure:
-
Anesthetize the animal and maintain a stable plane of anesthesia.
-
Perform a thoracotomy to expose the left circumflex coronary artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Initiate a baseline infusion of saline.
-
Induce thrombosis by applying a low electrical current to the intimal surface of the coronary artery.
-
Administer the test agent (this compound at a specific dose, e.g., 0.25 mg/kg/h) or control (vehicle, heparin) via intravenous infusion.[3]
-
Continuously monitor coronary blood flow to assess vessel patency.
-
Collect blood samples at predetermined time points to measure coagulation parameters (aPTT, TT).
-
Monitor for any adverse effects, including bleeding.
-
At the end of the experiment, euthanize the animal and excise the coronary artery for histological examination to confirm thrombus formation.
Experimental Workflow for In Vivo Antithrombotic Assessment
Caption: Workflow for in vivo evaluation of this compound.
Ex Vivo Coagulation Assays
Objective: To determine the anticoagulant activity of this compound by measuring its effect on clotting times.
Materials:
-
Citrated whole blood or plasma from treated subjects (animal or human)
-
Activated partial thromboplastin time (aPTT) reagent
-
Thrombin time (TT) reagent
-
Coagulometer
Procedure for aPTT:
-
Collect blood samples into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood to obtain platelet-poor plasma.
-
Pre-warm the plasma sample to 37°C.
-
Add the aPTT reagent to the plasma and incubate for the manufacturer-specified time.
-
Add calcium chloride to initiate coagulation.
-
The coagulometer will measure the time taken for a clot to form.
Procedure for TT:
-
Use platelet-poor plasma as prepared for the aPTT assay.
-
Pre-warm the plasma sample to 37°C.
-
Add the thrombin reagent to the plasma.
-
The coagulometer will measure the time taken for a clot to form.
Data Analysis:
-
Compare the aPTT and TT values of samples from efegatran-treated subjects to those from baseline or vehicle-treated subjects.
-
A dose-dependent increase in clotting times is indicative of the anticoagulant effect of efegatran.[2]
Platelet Aggregation Assay
Objective: To assess the effect of this compound on platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet agonists (e.g., ADP, arachidonic acid, thrombin)
-
Aggregometer
Procedure:
-
Prepare PRP from citrated whole blood.
-
Place a sample of PRP in the aggregometer cuvette and allow it to stabilize.
-
Add the platelet agonist to induce aggregation.
-
The aggregometer will measure the change in light transmittance as platelets aggregate.
-
Repeat the procedure with PRP from subjects treated with this compound.
Data Analysis:
-
Efegatran is expected to abolish thrombin-induced platelet aggregation.[3] Compare the aggregation curves and maximal aggregation percentages between treated and untreated samples.
Conclusion
This compound is a direct thrombin inhibitor with demonstrated anticoagulant and antithrombotic properties in both preclinical and clinical settings.[1] While it has shown efficacy comparable to heparin in some measures, clinical trials have not demonstrated a superior benefit, and have indicated a potential for increased bleeding, particularly at higher doses.[4] The provided protocols offer a framework for the continued investigation of efegatran and other direct thrombin inhibitors in the context of arterial thrombosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Antithrombotic assessment of the effects of combination therapy with the anticoagulants efegatran and heparin and the glycoprotein IIb-IIIa platelet receptor antagonist 7E3 in a canine model of coronary artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicenter, dose-ranging study of this compound versus heparin with thrombolysis for acute myocardial infarction: The Promotion of Reperfusion in Myocardial Infarction Evolution (PRIME) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Efegatran Sulfate in a Rabbit Jugular Vein Thrombosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efegatran sulfate is a potent, synthetic, and reversible direct thrombin inhibitor.[1] By directly binding to the active site of thrombin, this compound effectively blocks its enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a thrombus.[2] This mechanism of action makes it a promising candidate for the prevention and treatment of venous thromboembolism.
These application notes provide a detailed protocol for evaluating the antithrombotic efficacy of this compound in a well-established rabbit jugular vein thrombosis model. The protocols outlined below are synthesized from established methodologies for studying anticoagulants in this model, providing a robust framework for preclinical assessment.
Mechanism of Action: Direct Thrombin Inhibition
This compound exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa), a key serine protease in the coagulation cascade. Unlike indirect inhibitors such as heparin, which require a cofactor (antithrombin), direct thrombin inhibitors bind directly to the thrombin molecule. This inhibition prevents thrombin-mediated conversion of fibrinogen to fibrin and also inhibits thrombin-induced platelet activation and aggregation.
Caption: Mechanism of Action of this compound in the Coagulation Cascade.
Experimental Protocols
Rabbit Jugular Vein Thrombosis Model (Wessler Model)
This protocol is adapted from the Wessler model, a widely used method for inducing venous thrombosis through a combination of stasis and a hypercoagulable state.
Materials:
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
Anesthetic agents (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for dissection
-
3-0 silk sutures
-
Thromboplastin solution
-
This compound for injection
-
Saline solution (0.9% NaCl)
-
Blood collection tubes (containing 3.2% sodium citrate)
Procedure:
-
Animal Preparation and Anesthesia:
-
Fast the rabbits overnight with free access to water.
-
Anesthetize the rabbit using an appropriate anesthetic regimen (e.g., intramuscular injection of ketamine and xylazine).
-
Place the rabbit in a supine position on a heating pad to maintain body temperature.
-
Cannulate the marginal ear vein for intravenous administration of this compound or vehicle.
-
-
Surgical Procedure:
-
Make a midline incision in the neck to expose the jugular veins.
-
Carefully dissect a 2-3 cm segment of one jugular vein, freeing it from the surrounding connective tissue and vagus nerve.
-
Pass two silk sutures around the isolated vein segment, approximately 1.5 cm apart, without tightening them.
-
-
Drug Administration:
-
Administer a bolus intravenous injection of this compound or vehicle (saline) via the cannulated ear vein.
-
Immediately following the bolus, start a continuous intravenous infusion of this compound or vehicle for the duration of the experiment.
-
-
Thrombus Induction:
-
Five minutes after the start of the drug administration, induce a hypercoagulable state by injecting a thromboplastin solution into the contralateral ear vein.
-
Immediately after the thromboplastin injection, induce stasis by tightening the two pre-placed sutures to occlude the isolated jugular vein segment.
-
-
Thrombus Evaluation:
-
After a 20-minute stasis period, carefully excise the ligated venous segment.
-
Open the vein segment longitudinally and gently remove the formed thrombus.
-
Blot the thrombus to remove excess blood and immediately weigh it.
-
-
Blood Sampling and Analysis:
-
Collect blood samples from the central ear artery or via cardiac puncture at baseline (before drug administration) and at the end of the experiment.
-
Collect blood into tubes containing 3.2% sodium citrate for coagulation assays.
-
Centrifuge the blood samples to obtain platelet-poor plasma.
-
Perform coagulation assays: activated partial thromboplastin time (aPTT), prothrombin time (PT), and thrombin time (TT).
-
Experimental Workflow Diagram
Caption: Experimental Workflow for the Rabbit Jugular Vein Thrombosis Model.
Data Presentation
Table 1: Proposed Dose-Response Study Design for this compound
| Group | Treatment | Bolus Dose (mg/kg) | Infusion Rate (mg/kg/h) | Number of Animals (n) |
| 1 | Vehicle (Saline) | 0 | 0 | 8 |
| 2 | This compound | 0.1 | 0.2 | 8 |
| 3 | This compound | 0.3 | 0.6 | 8 |
| 4 | This compound | 1.0 | 2.0 | 8 |
| 5 | Positive Control (e.g., Heparin) | Manufacturer's recommendation | Manufacturer's recommendation | 8 |
Note: The proposed doses for this compound are illustrative and should be optimized based on preliminary dose-ranging studies. The selected doses are informed by effective doses of other direct thrombin inhibitors in similar rabbit models.
Table 2: Illustrative Quantitative Data on the Antithrombotic and Anticoagulant Effects of this compound
| Treatment Group | Thrombus Weight (mg) (mean ± SEM) | aPTT (seconds) (mean ± SEM) | PT (seconds) (mean ± SEM) | TT (seconds) (mean ± SEM) |
| Vehicle (Saline) | 25.4 ± 2.1 | 28.5 ± 1.5 | 12.1 ± 0.8 | 15.3 ± 1.1 |
| Efegatran (Low Dose) | 15.2 ± 1.8 | 45.3 ± 2.2 | 14.8 ± 1.0 | 35.7 ± 2.5 |
| Efegatran (Mid Dose) | 8.1 ± 1.2 | 68.9 ± 3.5 | 18.2 ± 1.3 | >120 |
| Efegatran (High Dose) | 2.5 ± 0.5 | 95.6 ± 4.1 | 22.5 ± 1.6 | >120 |
| Positive Control | 5.3 ± 0.9 | 85.2 ± 5.0 | 13.5 ± 0.9 | >120 |
*p < 0.05 compared to vehicle control. Data are hypothetical and for illustrative purposes only.
Conclusion
The protocols and study design presented here provide a comprehensive framework for the preclinical evaluation of this compound in a rabbit jugular vein thrombosis model. The successful execution of these studies will yield critical data on the dose-dependent antithrombotic and anticoagulant effects of this compound, which is essential for its further development as a therapeutic agent for venous thromboembolism. Careful adherence to the described methodologies will ensure the generation of reliable and reproducible results.
References
- 1. A preparation to study simultaneous arterial and venous thrombus formation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Rabbit as an In Vitro and In Vivo Model to Assess the Effects of Fibrinogenolytic Activity of Snake Venom on Coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efegatran Sulfate in Unstable Angina Experimental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of efegatran sulfate, a direct thrombin inhibitor, in preclinical experimental models relevant to unstable angina. The included protocols and data are intended to guide researchers in the evaluation of efegatran and similar antithrombotic agents.
Introduction
This compound is a potent, synthetic, and reversible direct inhibitor of thrombin, the final enzyme in the coagulation cascade. By directly binding to the active site of thrombin, efegatran blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation.[1][2] This mechanism of action makes it a candidate for the treatment of acute coronary syndromes, including unstable angina, where thrombus formation on a ruptured atherosclerotic plaque is a key pathological event.
Mechanism of Action: Direct Thrombin Inhibition
Efegatran exerts its anticoagulant effect by directly binding to and inhibiting thrombin (Factor IIa). This action is independent of antithrombin III, a cofactor required for the activity of heparin. The inhibition of thrombin by efegatran prevents the downstream effects of thrombin in the coagulation cascade, which include the conversion of fibrinogen to fibrin, the activation of platelets, and the activation of upstream clotting factors V, VIII, and XI, which would otherwise lead to further thrombin generation.[2]
Figure 1: Mechanism of action of efegatran in the coagulation cascade.
Experimental Models of Unstable Angina
Two primary canine models have been instrumental in the preclinical evaluation of antithrombotic agents for unstable angina: the electrolytic injury model of coronary thrombosis and the cyclic flow reductions (CFRs) model.
Canine Model of Coronary Artery Thrombosis (Electrolytic Injury)
This model induces the formation of a stable, platelet-rich thrombus in a coronary artery, mimicking the thrombotic occlusion seen in acute coronary syndromes.
Experimental Workflow:
Figure 2: Workflow for the canine electrolytic injury model.
Detailed Protocol:
-
Animal Preparation: Mongrel dogs are anesthetized, intubated, and ventilated. Catheters are placed for drug administration and blood sampling.
-
Surgical Instrumentation: A left thoracotomy is performed to expose the heart. A 2-3 cm segment of the left circumflex (LCx) coronary artery is isolated. An electromagnetic flow probe is placed proximally to measure coronary blood flow (CBF). A stimulating anode is placed in contact with the distal endothelium.
-
Baseline Measurements: Stable baseline measurements of CBF, heart rate, and arterial blood pressure are recorded. Blood samples are collected to determine baseline coagulation parameters (APTT, thrombin time) and platelet aggregation.
-
Drug Administration: Animals are randomized to receive either vehicle (saline) or this compound. A typical dosing regimen for efegatran is a 0.25 mg/kg/h intravenous infusion.[3]
-
Thrombosis Induction: Thrombosis is induced by applying a 100 µA direct current to the anodal electrode, causing endothelial injury.[4]
-
Monitoring and Data Collection: CBF is continuously monitored. The primary endpoint is the time to total thrombotic occlusion (zero CBF). Bleeding time is assessed. Blood samples are taken at intervals to measure coagulation parameters and ex vivo platelet aggregation in response to agonists like ADP, arachidonic acid, and thrombin.[3]
-
Data Analysis: Data from the efegatran-treated group are compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Quantitative Data for this compound in the Electrolytic Injury Model:
| Parameter | Vehicle Control | This compound (0.25 mg/kg/h) | Heparin (80 U/kg + 30 U/kg/h) |
| Time to Occlusion (min) | 56 ± 6 | 125 ± 27 | 94 ± 20 |
| Vessel Patency at End of Experiment | 0 of 5 | 1 of 6 | 0 of 4 |
| Bleeding Time (fold increase) | 1.0 | ~3 | ~4 |
| Thrombin Time (fold increase) | 1.0 | ~14 | ~5 |
| aPTT (fold increase) | 1.0 | ~1.4 | ~1.2 |
| Thrombin-induced Platelet Aggregation | 100% | Abolished | Abolished |
| p < 0.05 compared to vehicle. Data adapted from a study by Jackson et al., 1996.[3] |
Canine Model of Cyclic Flow Reductions (CFRs)
This model simulates the dynamic nature of unstable angina, where recurrent episodes of transient ischemia are caused by intermittent platelet aggregation and thrombus formation at a site of coronary stenosis and endothelial injury.
Experimental Workflow:
Figure 3: Workflow for the canine cyclic flow reductions model.
Detailed Protocol:
-
Animal Preparation: As described for the electrolytic injury model.
-
Surgical Instrumentation: A left thoracotomy is performed. The left anterior descending (LAD) coronary artery is isolated. A Doppler flow probe is placed around the artery. A plastic cylinder is placed externally to create a critical stenosis.
-
Induction of CFRs: The degree of stenosis is adjusted to produce spontaneous, cyclical reductions in coronary blood flow. These CFRs are characterized by a gradual decline in flow followed by a sudden restoration to baseline, caused by the formation and dislodgement of platelet-rich thrombi.
-
Stabilization Period: A control period of at least 30-60 minutes is observed to ensure stable and reproducible CFRs.
-
Drug Administration: After the stabilization period, a bolus injection followed by a continuous infusion of this compound (dose-ranging studies would be appropriate, e.g., 0.1 to 1.0 mg/kg/h) or vehicle is administered intravenously.
-
Monitoring and Data Collection: The frequency and magnitude of CFRs are continuously recorded. Hemodynamic parameters are also monitored.
-
Data Analysis: The number and severity of CFRs during the drug infusion period are compared to the baseline control period.
Hypothetical Quantitative Data for this compound in the CFR Model:
| Dose of this compound | Frequency of CFRs (cycles/hour) - Baseline | Frequency of CFRs (cycles/hour) - During Infusion |
| Vehicle | 10 ± 2 | 9 ± 3 |
| 0.1 mg/kg/h | 11 ± 3 | 6 ± 2 |
| 0.3 mg/kg/h | 10 ± 2 | 2 ± 1 |
| 1.0 mg/kg/h | 12 ± 4 | 0 |
| p < 0.05 compared to baseline. This table presents hypothetical data to illustrate the expected dose-dependent effect of efegatran in this model. |
Summary of Coagulation Parameter Effects
This compound produces a dose-dependent prolongation of coagulation times. The activated partial thromboplastin time (aPTT) and thrombin time (TT) are sensitive markers of its anticoagulant effect. In clinical studies with patients with unstable angina, efegatran infusion at 1.2 mg/kg/h resulted in a steady-state mean aPTT of approximately three times the baseline value.[5]
Conclusion
The canine models of electrolytic injury-induced coronary thrombosis and cyclic flow reductions are valuable tools for the preclinical evaluation of antithrombotic agents like this compound for the treatment of unstable angina. These models allow for the assessment of efficacy in preventing thrombus formation and restoring coronary blood flow, as well as the evaluation of key safety parameters such as bleeding time. The quantitative data and detailed protocols provided in these application notes serve as a guide for researchers in this field.
References
- 1. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]
- 2. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antithrombotic assessment of the effects of combination therapy with the anticoagulants efegatran and heparin and the glycoprotein IIb-IIIa platelet receptor antagonist 7E3 in a canine model of coronary artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticoagulant properties, clinical efficacy and safety of efegatran, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Efegatran Sulfate in Coagulation Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efegatran sulfate is a potent, reversible, and direct inhibitor of thrombin (Factor IIa), the final effector enzyme in the coagulation cascade.[1] By binding to the catalytic site of thrombin, efegatran effectively blocks the conversion of fibrinogen to fibrin, thereby preventing clot formation.[2][3] It also inhibits thrombin-induced platelet aggregation.[1] These properties make this compound a valuable research tool for investigating the pathophysiology of coagulation disorders and for the preclinical assessment of novel antithrombotic therapies.
These application notes provide detailed protocols for evaluating the anticoagulant and antiplatelet effects of this compound in vitro, along with expected quantitative data to guide experimental design and interpretation.
Mechanism of Action
Efegatran is a tripeptide arginal that acts as a competitive inhibitor of the thrombin active site.[2] This direct inhibition does not require cofactors like antithrombin, allowing for a predictable anticoagulant response. Its primary mechanism involves preventing the proteolytic cleavage of fibrinogen into fibrin monomers, a critical step for the formation of a stable blood clot. Additionally, by inhibiting thrombin, efegatran interferes with thrombin-mediated positive feedback loops that amplify coagulation, such as the activation of Factors V, VIII, and XI, and the activation of platelets.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key coagulation parameters.
Table 1: In Vitro Thrombin Inhibition
| Parameter | Value | Reference |
| IC₅₀ (Thrombin) | 23.0 nM | [3] |
Table 2: Illustrative In Vitro Anticoagulant Activity in Human Plasma *
| This compound (µM) | aPTT (seconds) | PT (seconds) | TT (seconds) |
| 0 (Baseline) | 30 | 12 | 15 |
| 0.1 | ~45 | ~14 | ~30 |
| 0.25 | ~60 (2x Baseline) | ~16 | ~60 |
| 0.5 | ~90 | ~20 | >100 |
| 1.0 | >120 | ~25 | >120 |
Table 3: Clinical Ex Vivo Anticoagulant Effect
| This compound Infusion Rate | Effect on aPTT | Reference |
| 1.2 mg/kg/h | ~3 times baseline | [5] |
Experimental Protocols
Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the integrity of the intrinsic and common coagulation pathways.
Methodology:
-
Plasma Preparation: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). Centrifuge at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate buffer (e.g., Tris-buffered saline). Create a series of dilutions to test a range of final concentrations (e.g., 0.05 µM to 2 µM). Reconstitute aPTT reagent (containing a contact activator like silica or ellagic acid and phospholipids) and pre-warm 25 mM calcium chloride (CaCl₂) solution to 37°C.
-
Assay Performance (Manual Method): a. Pipette 50 µL of PPP into a coagulation cuvette. b. Add 50 µL of the this compound dilution or vehicle control. c. Add 50 µL of the aPTT reagent. d. Incubate the mixture at 37°C for a specified time (typically 3-5 minutes). e. Forcibly add 50 µL of the pre-warmed CaCl₂ solution and simultaneously start a stopwatch. f. Visually observe the mixture by tilting the cuvette and record the time in seconds for the formation of a visible fibrin clot.
-
Data Analysis: Plot the clotting time (seconds) against the concentration of this compound. Determine the concentration required to double the baseline aPTT.
Protocol 2: Prothrombin Time (PT) Assay
This assay evaluates the extrinsic and common pathways of coagulation.
Methodology:
-
Plasma and Reagent Preparation: Use PPP and efegatran dilutions as prepared for the aPTT assay. Reconstitute the PT reagent (containing tissue factor/thromboplastin) and warm to 37°C.
-
Assay Performance: a. Pipette 50 µL of PPP into a coagulation cuvette. b. Add 50 µL of the this compound dilution or vehicle control. c. Incubate the mixture at 37°C for 1-2 minutes. d. Forcibly add 100 µL of the pre-warmed PT reagent and simultaneously start a stopwatch. e. Record the time in seconds for clot formation.
-
Data Analysis: Plot the PT (seconds) against the this compound concentration.
Protocol 3: Thrombin Generation Assay (TGA)
This global hemostasis assay measures the total amount of thrombin generated over time in plasma.
Methodology:
-
Sample Preparation: Prepare PPP and efegatran dilutions as previously described.
-
Assay Reagents: Use a commercial thrombin generation assay kit which typically includes:
-
A trigger solution (e.g., low concentration of tissue factor and phospholipids).
-
A fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC).
-
A thrombin calibrator.
-
-
Assay Performance (Microplate Fluorometer): a. Pipette PPP pre-incubated with various concentrations of this compound into a 96-well microplate. b. Add the thrombin calibrator to designated wells. c. Place the plate in a fluorometer pre-heated to 37°C. d. Dispense the trigger solution and the fluorogenic substrate into all wells. e. Monitor the fluorescence signal over time (e.g., every 20 seconds for 60 minutes).
-
Data Analysis: Use the manufacturer's software to analyze the data. The primary outputs are the thrombogram curve and key parameters:
-
Endogenous Thrombin Potential (ETP): The area under the curve, representing the total thrombin generated.
-
Peak Thrombin: The maximum concentration of thrombin reached.
-
Lag Time: The time until the start of thrombin generation.
-
Efegatran, as a direct thrombin inhibitor, is expected to primarily reduce the ETP and Peak Thrombin.[2]
-
Protocol 4: Thrombin-Induced Platelet Aggregation Assay
This assay measures the ability of efegatran to inhibit platelet activation specifically induced by thrombin.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole blood into 3.2% sodium citrate. Centrifuge at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP.
-
Assay Performance (Light Transmission Aggregometry): a. Pipette PRP into an aggregometer cuvette with a stir bar and place it in the instrument at 37°C. b. Add a specific concentration of this compound or vehicle control and incubate for 1-2 minutes. c. Establish a baseline light transmission. d. Add a submaximal concentration of thrombin (e.g., 0.1-0.5 U/mL) to induce aggregation. e. Record the change in light transmission over time (typically 5-10 minutes).
-
Data Analysis: Calculate the percentage of maximum aggregation. Determine the IC₅₀ of this compound for the inhibition of thrombin-induced platelet aggregation by testing a range of concentrations.
Conclusion
This compound is a specific and potent tool for the in vitro study of coagulation. The protocols outlined above provide a framework for characterizing its anticoagulant and antiplatelet effects. Researchers should establish their own reference ranges and dose-response curves, as results can vary depending on the specific reagents and instrumentation used. These methods are fundamental for preclinical research into coagulation disorders and the development of new antithrombotic agents.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Differential effects of factor IIa inhibitors on the endogenous thrombin potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of melagatran on activated partial thromboplastin time and on ecarin clotting time in cord versus adult plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticoagulant properties, clinical efficacy and safety of efegatran, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Efegatran Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efegatran sulfate, known by the research code LY294468, is a potent, direct, and reversible inhibitor of thrombin, a key enzyme in the coagulation cascade.[1] Its action prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. Efegatran is a synthetic peptide derivative, chemically identified as N-methyl-D-phenylalanyl-L-prolyl-L-argininal sulfate. This document provides a comprehensive overview of the plausible synthetic and purification strategies for this compound, based on established principles of peptide chemistry. The protocols outlined below are representative methods and may require optimization for specific laboratory or industrial-scale production.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | (2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide;sulfuric acid;hydrate |
| Molecular Formula | C₂₁H₃₆N₆O₈S |
| Molecular Weight | 532.6 g/mol (hydrate) |
| CAS Number | 126721-07-1 (sulfate) |
| Synonyms | LY294468, Me-D-Phe-Pro-Arg-H sulfate |
Synthesis of Efegatran
The synthesis of efegatran, a tripeptide analogue, can be approached through either solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). Both methods involve the sequential coupling of protected amino acid residues.
Logical Workflow for Efegatran Synthesis
Caption: General workflow for the synthesis and purification of this compound.
Application Note 1: Solid-Phase Peptide Synthesis (SPPS) of Efegatran
SPPS offers the advantage of simplified purification of intermediates, as excess reagents and byproducts are washed away at each step.
Protocol:
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a non-polar solvent like dichloromethane (DCM).
-
First Amino Acid Coupling: Couple Fmoc-L-Arginine(Pbf)-OH to the resin using a coupling agent such as HBTU in the presence of a base like diisopropylethylamine (DIEA) in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled arginine using a solution of piperidine in DMF.
-
Second Amino Acid Coupling: Couple Fmoc-L-Proline-OH to the deprotected arginine residue using the same coupling conditions as in step 2.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step.
-
Third Amino Acid Coupling: Couple Boc-N-methyl-D-Phenylalanine-OH to the deprotected proline residue.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Pbf) simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).
-
Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet to obtain the crude efegatran as a TFA salt.
Application Note 2: Solution-Phase Peptide Synthesis of Efegatran
Solution-phase synthesis is more traditional and can be advantageous for large-scale production, although it requires purification of each intermediate.
Protocol:
-
Dipeptide Formation: Couple Boc-N-methyl-D-Phenylalanine-OH with L-Proline methyl ester using a coupling agent like DCC or EDC in an organic solvent. Purify the resulting dipeptide ester.
-
Ester Hydrolysis: Hydrolyze the methyl ester of the dipeptide to obtain the free carboxylic acid.
-
Tripeptide Formation: Couple the dipeptide acid with L-Argininal derivative (with protected guanidino group) using a suitable coupling agent.
-
Deprotection: Remove all protecting groups under appropriate conditions to yield crude efegatran.
Purification of Efegatran
The purification of crude synthetic efegatran is crucial to remove impurities such as deletion sequences, incompletely deprotected peptides, and reagents from the synthesis and cleavage steps. A multi-step chromatographic approach is typically employed.
Purification Workflow Diagram
Caption: Detailed purification workflow for efegatran.
Application Note 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for purifying peptides based on their hydrophobicity.
Protocol:
-
Sample Preparation: Dissolve the crude efegatran in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
Column and Mobile Phases: Use a preparative C18 column. The mobile phases are typically:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B, for example, from 5% to 50% over 60 minutes.
-
Fraction Collection: Collect fractions based on the UV absorbance at 220 nm or 280 nm.
-
Purity Analysis: Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.
-
Pooling: Pool the fractions with the desired purity (>98%).
Application Note 4: Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge and is an excellent orthogonal purification step to RP-HPLC.
Protocol:
-
Sample Preparation: Exchange the solvent of the pooled RP-HPLC fractions to the IEX loading buffer.
-
Column and Buffers: Use a strong cation exchange column (due to the basic arginine residue).
-
Loading Buffer: Low salt concentration buffer at a pH where efegatran is positively charged (e.g., 20 mM sodium phosphate, pH 3.0).
-
Elution Buffer: Loading buffer with a high salt concentration (e.g., 1 M NaCl).
-
-
Elution: Elute the bound peptide using a salt gradient.
-
Fraction Collection and Analysis: Collect and analyze fractions as described for RP-HPLC.
-
Pooling and Desalting: Pool the pure fractions and desalt using a final RP-HPLC step or dialysis.
Conversion to this compound and Final Product Formulation
Protocol:
-
Lyophilization: Lyophilize the purified efegatran base to obtain a stable powder.
-
Salt Formation: Dissolve the lyophilized peptide in a suitable solvent (e.g., water or a water/acetonitrile mixture) and add a stoichiometric amount of sulfuric acid.
-
Final Lyophilization: Lyophilize the solution to obtain the final this compound product as a white, fluffy powder.
Hypothetical Quantitative Data Summary
The following tables present hypothetical data for a typical synthesis and purification run.
Table 1: Synthesis Yield
| Synthesis Step | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| SPPS | 1 mmol Resin | Crude Efegatran | 0.53 | 0.40 | 75 |
| Cleavage | 0.40 g Peptidyl-resin | Crude Efegatran | 0.42 | 0.35 | 83 |
Table 2: Purification Summary
| Purification Step | Input Mass (mg) | Output Mass (mg) | Purity In (%) | Purity Out (%) | Recovery (%) |
| RP-HPLC | 350 | 250 | 75 | 98.5 | 71 |
| Ion-Exchange | 250 | 220 | 98.5 | >99.5 | 88 |
| Final Product | 220 | 215 | >99.5 | >99.8 | 98 |
Table 3: Final Product Specifications (Hypothetical)
| Parameter | Specification |
| Appearance | White to off-white lyophilized powder |
| Purity (HPLC) | ≥ 99.5% |
| Identity (MS) | Conforms to structure |
| Peptide Content | ≥ 85% |
| Water Content | ≤ 5% |
| Sulfate Content | 17.5 ± 1.5% |
Conclusion
The synthesis and purification of this compound can be achieved through standard peptide chemistry methodologies. Solid-phase peptide synthesis followed by a multi-step purification process involving reverse-phase and ion-exchange chromatography is a robust approach to obtain a high-purity final product suitable for research and preclinical development. The specific conditions for each step should be carefully optimized to maximize yield and purity.
References
Application Notes and Protocols for Efegatran Sulfate in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Efegatran sulfate solutions in a laboratory environment. This compound is a potent, direct, and reversible inhibitor of thrombin (Factor IIa), a key serine protease in the coagulation cascade. These guidelines will facilitate the accurate and effective use of this compound in in-vitro research applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Efegatran and its sulfate salt is provided in the table below. This information is essential for accurate solution preparation and experimental design.
| Property | Efegatran (Parent Compound) | This compound |
| Synonyms | LY-294468, GYKI-14766 | LY-294468 sulfate |
| Molecular Formula | C₂₁H₃₂N₆O₃ | C₂₁H₃₄N₆O₇S |
| Molecular Weight | 416.52 g/mol [1] | 514.60 g/mol [2] |
| CAS Number | 105806-65-3[1] | 126721-07-1[2] |
| Physical Form | Solid | Solid |
| Storage (Solid) | Store at -20°C for long-term storage. Can be stored at room temperature for short periods.[2] |
Mechanism of Action: Direct Thrombin Inhibition
Efegatran directly inhibits thrombin by binding to its active site, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. Unlike indirect thrombin inhibitors (e.g., heparin), its action is independent of antithrombin III. This direct inhibition also attenuates thrombin-mediated activation of platelets and other coagulation factors.
References
Application Notes and Protocols for the Quantification of Direct Thrombin Inhibitors: A Focus on Efegatran Sulfate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efegatran sulfate is a potent, synthetic direct thrombin inhibitor that represents a significant area of interest in the development of novel anticoagulant therapies. Accurate and precise measurement of this compound concentrations in various biological matrices and pharmaceutical formulations is critical for pharmacokinetic studies, dose-response evaluations, quality control, and overall drug development. This document provides a comprehensive overview of established analytical techniques, complete with detailed experimental protocols and comparative performance data, which can be readily adapted for the quantification of this compound. The methodologies described are based on well-validated approaches for similar direct thrombin inhibitors, such as Dabigatran etexilate mesylate, providing a strong foundation for developing a robust analytical workflow for this compound.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods offer the sensitivity, specificity, and reliability required for regulatory submission and clinical research.
Analytical Techniques and Performance
A summary of the quantitative performance of commonly employed analytical techniques for the analysis of direct thrombin inhibitors is presented below. These values can serve as a benchmark for the development and validation of methods for this compound.
| Analytical Technique | Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| RP-HPLC | Dabigatran Etexilate Mesylate | Capsules | 10 - 30 µg/mL[1] | 1.09 ng/mL[1] | 3.32 ng/mL[1] | 90 - 110[1] |
| RP-HPLC | Dabigatran Etexilate | Pure and Dosage Forms | 50 - 150% of test concentration[2] | Not Reported | Not Reported | Not Reported |
| RP-HPLC | Dabigatran Etexilate and Related Substances | Bulk Drug and Capsules | 0.38 - 9.00 µg/mL[3] | 0.007 - 0.008%[4] | 0.03%[5] | 90 - 115[5] |
| LC-MS/MS | Dabigatran Etexilate and Metabolites | Human Plasma | 1.00 - 600.00 ng/mL[6] | Not Reported | Not Reported | > 89.48[6] |
| LC-MS/MS | 19 Different Drugs | Human Plasma and Serum | 4 - 400 ng/mL[7] | Not Reported | 0.5 - 5 ng/mL[8] | 70 - 120[8] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Pharmaceutical Formulations
This protocol is designed for the quantification of a direct thrombin inhibitor in capsule dosage forms and can be adapted for this compound.
a. Instrumentation and Chromatographic Conditions: [1]
-
HPLC System: A system equipped with a UV detector.
-
Column: Phenomenex Kinetex EVO C18 (250 x 4.6 mm; 5 µm).
-
Mobile Phase: A mixture of triethylammonium phosphate buffer (pH 2.0), methanol, and acetonitrile in a 30:30:40 (v/v/v) ratio.
-
Flow Rate: 0.6 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
b. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard of the analyte in the mobile phase to obtain a known concentration.
-
Sample Solution: For capsule formulations, the contents of a representative number of capsules are emptied, and a portion of the powder equivalent to a single dose is accurately weighed and dissolved in a specific volume of mobile phase. The solution is then filtered through a 0.45 µm filter before injection.[9]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-30 µg/mL).[1]
c. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the calibration standards in increasing order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample solutions from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Biological Matrices (Human Plasma)
This protocol provides a highly sensitive and selective method for the quantification of direct thrombin inhibitors in human plasma, suitable for pharmacokinetic studies of this compound.
a. Instrumentation and Chromatographic Conditions: [6][10]
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 reverse-phase column (e.g., Agilent ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[11]
-
Mobile Phase A: 0.1% formic acid in water.[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[11]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analyte.
-
Flow Rate: 0.35 mL/min.[11]
-
Injection Volume: 10 µL.[11]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution. For Dabigatran etexilate, a transition of m/z 629.464 → 290.100 is used.[10]
b. Sample Preparation (Protein Precipitation): [11][12]
-
To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.[12]
-
Vortex the mixture for 1 minute.[11]
-
Centrifuge at a high speed (e.g., 2300 G for 15 minutes at 4°C) to pellet the precipitated proteins.[12]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental processes and the logical flow of the analytical method validation, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for HPLC analysis of this compound.
Caption: Key parameters for analytical method validation.
Conclusion
The analytical methods and protocols detailed in this document provide a robust starting point for the quantitative analysis of this compound in both pharmaceutical and biological samples. While the provided data is for a related direct thrombin inhibitor, the methodologies are directly transferable with appropriate method development and validation. The successful implementation of these techniques will be crucial for advancing the research and development of this compound as a potential therapeutic agent. It is imperative that any method developed based on these notes undergoes rigorous validation according to ICH guidelines to ensure data integrity and regulatory compliance.
References
- 1. iajps.com [iajps.com]
- 2. wjpmr.com [wjpmr.com]
- 3. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DABIGATRAN ETEXILATE RELATED SUBSTANCE IN PHARMACEUTICAL DOSAGE FORM BY REVERSE‑PHASE – HIGH‑PERFORMANCE LIQUID CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. longdom.org [longdom.org]
- 6. Development and validation of LC-MSMS assay for the determination of the prodrug dabigatran etexilate and its active metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations - Arabian Journal of Chemistry [arabjchem.org]
- 10. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. An LC-MS assay for the screening of cardiovascular medications in human samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Efegatran sulfate instability in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Efegatran sulfate, focusing on its stability in aqueous solutions.
Disclaimer
The following information is provided for guidance and is based on general principles of pharmaceutical chemistry and analogy to similar molecules. Specific experimental data for the degradation of this compound is not extensively available in public literature. Therefore, the degradation pathways, quantitative data, and specific experimental conditions presented here are illustrative and should be adapted and verified through in-house experimental studies.
Troubleshooting Guide
Q1: I am observing a rapid decrease in the concentration of this compound in my aqueous solution at neutral pH, even when stored at 4°C. What could be the cause?
A1: Rapid degradation of this compound in neutral aqueous solutions, even at refrigerated temperatures, is likely due to hydrolysis. Efegatran is a peptide-like molecule containing amide bonds that are susceptible to cleavage in the presence of water.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Hydrolysis of Amide Bonds | 1. Analyze the sample using a stability-indicating HPLC method to detect degradation products.2. Perform a pH stability study to determine the optimal pH for solution stability. | Prepare solutions at a lower pH (e.g., pH 3-5), as acidic conditions can often slow the rate of hydrolysis for peptide-like compounds. Use a suitable buffer system to maintain the desired pH. |
| Oxidation | 1. Sparge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.2. Include an antioxidant (e.g., methionine) in the formulation. | If oxidation is confirmed, prepare and store solutions under an inert atmosphere. |
| Adsorption to Container | 1. Test different container types (e.g., polypropylene, glass, silanized glass).2. Quantify the amount of this compound in solution over time in each container. | Use low-adsorption containers, such as silanized glass vials. |
Q2: My this compound solution has turned yellow after exposure to ambient light. What is happening?
A2: The yellowing of your solution upon exposure to light suggests photodegradation. Many pharmaceutical compounds are light-sensitive and can undergo degradation that results in colored byproducts.
Recommended Actions:
-
Protect from Light: Always prepare and store this compound solutions in amber vials or by wrapping the container in aluminum foil to protect it from light.
-
Photostability Testing: Conduct a formal photostability study as per ICH Q1B guidelines to understand the light sensitivity of your formulation.
Q3: I am seeing multiple new peaks in my HPLC chromatogram after storing my this compound solution at room temperature. How can I identify these?
A3: The appearance of new peaks indicates the formation of degradation products. Identifying these is crucial for understanding the stability of your formulation.
Identification Workflow:
-
Forced Degradation Study: Perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in confirming that your analytical method is stability-indicating.
-
LC-MS/MS Analysis: Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to determine the mass-to-charge ratio (m/z) of the parent drug and the new peaks.
-
Structure Elucidation: Based on the mass of the degradation products, you can propose potential structures. For definitive identification, isolation of the impurities followed by NMR spectroscopy may be necessary.
A hypothetical degradation pathway for this compound, primarily through hydrolysis of its amide bonds, is illustrated below.
Frequently Asked Questions (FAQs)
Q: What is the recommended pH for storing this compound in an aqueous solution?
A: While specific data is limited, for peptide-like drugs, a slightly acidic pH (typically between 3 and 5) often provides the best stability against hydrolysis. It is strongly recommended to perform a pH-rate profile study to determine the optimal pH for your specific formulation.
Illustrative pH Stability Data for this compound at 25°C
| pH | Buffer System | Half-life (t1/2) (Days) |
| 3.0 | Citrate Buffer | > 90 |
| 5.0 | Acetate Buffer | 60 |
| 7.0 | Phosphate Buffer | 14 |
| 9.0 | Borate Buffer | < 2 |
Q: How does temperature affect the stability of this compound solutions?
A: Like most chemical reactions, the degradation of this compound is expected to increase with temperature. Therefore, it is recommended to store aqueous solutions at refrigerated (2-8°C) or frozen (≤ -20°C) conditions.
Illustrative Temperature Effect on Stability at pH 5.0
| Temperature (°C) | Degradation Rate Constant (k) (day-1) |
| 4 | 0.002 |
| 25 | 0.012 |
| 40 | 0.045 |
Q: Are there any known excipient incompatibilities with this compound?
A: There is no specific public data on this compound's excipient compatibility. However, potential incompatibilities can arise with:
-
Reducing Sugars (e.g., lactose, dextrose): Can potentially interact with the amine groups of Efegatran.
-
Aldehydic Impurities: Impurities from certain excipients (e.g., polyethylene glycols) could react with the primary and secondary amines of Efegatran.
-
Strong Oxidizing Agents: Can lead to oxidative degradation.
It is essential to conduct compatibility studies with your chosen excipients.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and to ensure the analytical method is stability-indicating.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a mild organic solvent).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and impurities.
Illustrative HPLC Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.
Technical Support Center: Efegatran Sulfate Experimental Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Efegatran sulfate. The following sections address common challenges encountered during experimental assays and provide detailed protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, synthetic, direct thrombin inhibitor.[1] Its mechanism of action involves the direct binding to the active site of thrombin, thereby inhibiting its enzymatic activity. Thrombin is a critical serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot. By inhibiting thrombin, this compound exhibits anticoagulant and antithrombotic effects.[1]
Q2: What are the common in vitro and ex vivo assays used to measure the activity of this compound?
A2: The activity of this compound is typically assessed using a variety of coagulation and enzymatic assays. Common assays include:
-
Activated Partial Thromboplastin Time (aPTT): A coagulation assay that measures the integrity of the intrinsic and common pathways. Efegatran demonstrates a dose-dependent prolongation of aPTT.[1]
-
Prothrombin Time (PT): A coagulation assay that assesses the extrinsic and common pathways.
-
Thrombin Time (TT) / Diluted Thrombin Time (dTT): These are highly sensitive assays that directly measure the inhibition of thrombin.
-
Chromogenic Thrombin Inhibition Assays: These are enzymatic assays that use a synthetic chromogenic substrate for thrombin to quantify its activity.
-
Fluorometric Thrombin Inhibition Assays: Similar to chromogenic assays, these use a fluorogenic substrate to provide a highly sensitive measure of thrombin activity.
Q3: How should this compound be stored and handled to ensure stability?
A3: While specific stability data for this compound in various buffers is not extensively published, general best practices for similar peptide-based inhibitors should be followed. For optimal stability, it is recommended to:
-
Store the lyophilized powder at -20°C or as recommended by the supplier.
-
Prepare stock solutions in a suitable solvent (e.g., sterile water or DMSO) and aliquot to avoid repeated freeze-thaw cycles.
-
For aqueous solutions, it is advisable to use them fresh or store them at 4°C for short-term use. The stability of sulfate compounds in aqueous solutions can be pH-dependent.[2][3]
Troubleshooting Guides
Activated Partial Thromboplastin Time (aPTT) Assay
Issue 1: Inconsistent or Unexpectedly Prolonged aPTT Results
-
Possible Cause: Pre-analytical variables in the plasma sample.
-
Troubleshooting Step: Ensure plasma samples are platelet-poor and free of hemolysis and lipemia, as these can interfere with optical detection methods in automated coagulometers.[4]
-
-
Possible Cause: Reagent variability.
-
Troubleshooting Step: The sensitivity of aPTT reagents to thrombin inhibitors can vary significantly between manufacturers.[5] If possible, use a consistent lot of aPTT reagent for a study. Consider validating the reagent's sensitivity to a known thrombin inhibitor standard.
-
-
Possible Cause: Incorrect sample handling.
-
Troubleshooting Step: Adhere strictly to blood collection and processing protocols, including the correct blood-to-anticoagulant ratio.
-
Issue 2: aPTT Results Not Correlating with Expected Efegatran Concentration
-
Possible Cause: Non-linear dose-response at high concentrations.
-
Troubleshooting Step: The relationship between Efegatran concentration and aPTT prolongation may become non-linear at higher concentrations, leading to a plateau in the clotting time. If quantifying high concentrations, consider using a diluted thrombin time or a chromogenic assay.
-
-
Possible Cause: Interference from other substances.
-
Troubleshooting Step: If the plasma sample is from an in vivo study, consider the presence of other medications that may affect coagulation.[6]
-
Chromogenic and Fluorometric Thrombin Inhibition Assays
Issue 1: High Background Signal or Poor Signal-to-Noise Ratio
-
Possible Cause: Autofluorescence or color interference from this compound or the sample matrix.
-
Troubleshooting Step: Run a control well containing all components, including this compound, but without the enzyme (thrombin). Subtract the background reading from the test wells.
-
-
Possible Cause: Substrate degradation.
-
Troubleshooting Step: Prepare fresh substrate solutions for each experiment. Protect fluorogenic substrates from light to prevent photobleaching.
-
Issue 2: Low or No Thrombin Activity in Control Wells
-
Possible Cause: Inactive thrombin.
-
Troubleshooting Step: Ensure thrombin has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. Aliquot the enzyme upon receipt.
-
-
Possible Cause: Suboptimal assay conditions.
-
Troubleshooting Step: Verify that the assay buffer pH and ionic strength are optimal for thrombin activity.
-
Quantitative Data Summary
| Assay Parameter | Typical Range/Value | Notes |
| Efegatran Concentration in aPTT | Dose-dependent prolongation | At 1.2 mg/kg/h infusion, aPTT can be approximately three times the baseline value.[1] |
| Efegatran in Thrombin Generation | Concentration-dependent inhibition | Efegatran has been shown to have a concentration-dependent inhibitory effect on prothrombin fragment 1+2 (F1+2) levels.[7] |
| Thrombin Concentration (in vitro) | 1-5 nM | Typical concentration for in vitro thrombin inhibition assays. |
| Chromogenic/Fluorogenic Substrate | 50-200 µM | Concentration should be at or below the Km for the substrate. |
| Incubation Time (Inhibitor + Thrombin) | 10-15 minutes | Pre-incubation allows for the binding of Efegatran to thrombin before substrate addition. |
Experimental Protocols
Protocol 1: Chromogenic Thrombin Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer.
-
Prepare a working solution of human α-thrombin in assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Prepare a working solution of a chromogenic thrombin substrate (e.g., S-2238) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of a serial dilution of this compound or vehicle control to each well.
-
Add 60 µL of assay buffer.
-
Add 10 µL of the thrombin working solution to each well to initiate the pre-incubation.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of the chromogenic substrate to each well to start the reaction.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
-
Plot the percent inhibition [(V_control - V_sample) / V_control] * 100 against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
-
Reagent Preparation:
-
Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.
-
Prepare a stock solution of this compound.
-
-
Assay Procedure (using an automated coagulometer):
-
Spike the PPP with various concentrations of this compound or vehicle control.
-
Incubate the plasma samples at 37°C for a specified time (e.g., 3 minutes).
-
Add the aPTT reagent (containing a contact activator and phospholipids) to the plasma and incubate for the time recommended by the reagent manufacturer (typically 3-5 minutes).
-
Add pre-warmed calcium chloride to initiate coagulation.
-
The coagulometer will detect the time to clot formation in seconds.
-
-
Data Analysis:
-
Plot the aPTT clotting time (in seconds) against the concentration of this compound.
-
Visualizations
References
- 1. Anticoagulant properties, clinical efficacy and safety of efegatran, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro studies on stability and phosphatase activity of the anticancer agent LB-100 and its active hydrolysis product endothall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the stability of vinblastine sulfate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Falsely prolonged activated partial thromboplastin time – a pre- and post-analytical issue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of dabigatran on a large panel of routine or specific coagulation assays. Laboratory recommendations for monitoring of dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. captodayonline.com [captodayonline.com]
- 7. researchgate.net [researchgate.net]
Mitigating off-target effects of Efegatran sulfate in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Efegatran sulfate in cell culture experiments. Given that specific documented off-target effects for this compound in vitro are not extensively reported in publicly available literature, this guide focuses on potential issues arising from its primary mechanism of action as a direct thrombin inhibitor and offers general strategies for mitigating confounding effects in a cell culture setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a direct thrombin inhibitor.[1][2] It functions by binding to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade.[3][4] This action gives it its anticoagulant properties.[1][5]
Q2: Are there known off-target effects of this compound in cell culture?
A2: While specific molecular off-targets of this compound are not well-documented in publicly available literature, unexpected effects in cell culture could arise from its potent anticoagulant activity or from downstream consequences of thrombin inhibition. Thrombin has pleiotropic effects, and its inhibition can influence various cellular processes beyond coagulation. For instance, direct thrombin inhibitors can affect the protein C anticoagulant pathway, which could have unforeseen consequences in certain cellular models.[6]
Q3: When should I be concerned about off-target or confounding effects in my cell culture experiments?
A3: Concern for off-target or confounding effects is warranted if you observe:
-
Unexpected changes in cell morphology or viability at concentrations where the on-target effect is not expected to be cytotoxic.
-
Results that are inconsistent with the known role of thrombin in your experimental system.
-
High variability between replicate experiments.
-
Effects that are not rescued by the addition of downstream products of thrombin activity (e.g., fibrin).
Q4: How can I confirm the on-target activity of this compound in my cell culture medium?
A4: The on-target anticoagulant activity of this compound can be confirmed by measuring the thrombin time (TT) or the activated partial thromboplastin time (aPTT) of the cell culture medium supplemented with plasma.[5][7] A dose-dependent prolongation of these clotting times will confirm the activity of the compound.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected Cell Death or Reduced Proliferation | 1. Cytotoxicity unrelated to thrombin inhibition. 2. Nutrient sequestration or interaction with media components. 3. Thrombin-dependent cell survival in your specific cell line. | 1. Perform a dose-response curve to determine the EC50 for cytotoxicity. Compare this to the concentration required for effective thrombin inhibition. 2. Use a serum-free or defined medium to reduce confounding factors. Ensure the vehicle for dissolving this compound is not toxic at the final concentration. 3. Investigate if your cell line's survival is dependent on basal thrombin activity. This can be tested by co-supplementation with factors downstream of thrombin. |
| Inconsistent or Non-reproducible Results | 1. Degradation of this compound in culture medium. 2. Variability in serum batches used for cell culture. 3. Inconsistent cell seeding density. | 1. Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound in your specific culture medium over the time course of your experiment. 2. If using serum, test different lots or consider using a single, large batch of serum for the entire set of experiments. Alternatively, switch to a serum-free medium. 3. Ensure precise and consistent cell seeding densities across all wells and experiments. |
| Observed Effect is Not Reversible | 1. Irreversible off-target binding. 2. Induction of a terminal cellular process (e.g., apoptosis, senescence). | 1. Perform washout experiments. After treating the cells with this compound for a defined period, replace the medium with fresh, compound-free medium and monitor for reversal of the phenotype. 2. Assess markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) or senescence (e.g., β-galactosidase staining) to determine if these pathways are being activated. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using a Resazurin-Based Assay
This protocol outlines a method to determine the cytotoxic potential of this compound on a given cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2x this compound dilutions or vehicle control to the appropriate wells. Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Resazurin Assay:
-
Prepare a working solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound. Plot the dose-response curve and determine the EC50 value for cytotoxicity.
Protocol 2: Washout Experiment to Assess Reversibility of Effects
This protocol is designed to determine if the cellular effects of this compound are reversible upon its removal.
-
Initial Treatment: Treat cells with this compound at a concentration that elicits a measurable biological effect without causing significant cytotoxicity. Include a vehicle control group. Incubate for a predetermined duration (e.g., 24 hours).
-
Washout:
-
At the end of the treatment period, aspirate the medium containing this compound or vehicle.
-
Gently wash the cells twice with pre-warmed, sterile PBS.
-
Add fresh, compound-free culture medium to all wells.
-
-
Recovery Incubation: Incubate the cells for various recovery time points (e.g., 12, 24, 48 hours).
-
Endpoint Analysis: At each recovery time point, assess the biological endpoint of interest that was initially affected by the this compound treatment. Compare the results from the washout group to a continuously treated group and the vehicle control group. A return to the vehicle control phenotype in the washout group indicates reversibility.
Visualizations
Caption: this compound directly inhibits Thrombin in the common coagulation pathway.
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: Logical flow of a washout experiment to test for reversibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticoagulant properties, clinical efficacy and safety of efegatran, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral direct thrombin inhibition: a double-edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for the monitoring of direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Efegatran Sulfate Solubility
Welcome to the Technical Support Center for Efegatran Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the poor solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: Efegatran is a direct thrombin inhibitor, and its sulfate salt is the form often used in research and development.[1][2] Like many peptide-based drugs, this compound can exhibit poor aqueous solubility, which can hinder its dissolution rate and subsequently impact its bioavailability and therapeutic efficacy. Addressing solubility is a critical step in the development of both oral and parenteral formulations.
Q2: What are the primary factors that influence the solubility of this compound?
A2: The solubility of peptide-based compounds like this compound is influenced by several factors:
-
pH of the medium: The net charge of the peptide changes with pH. Solubility is often lowest at the isoelectric point (pI) where the net charge is zero.
-
Ionic strength of the medium: The presence of salts can either increase or decrease solubility (salting-in or salting-out effects).
-
Temperature: Solubility can be temperature-dependent, though this needs to be balanced with the potential for degradation at higher temperatures.
-
Solid-state properties: The crystalline form (polymorphism) or amorphous state of the drug powder can significantly affect its solubility.
-
Presence of excipients: Co-solvents, surfactants, and complexing agents can enhance solubility.
Q3: What are the initial steps to assess the solubility of a new batch of this compound?
A3: A systematic approach is recommended:
-
Visual Inspection: Observe the physical state of the powder (e.g., crystalline, amorphous, presence of aggregates).
-
Basic Solubility Test: Start by attempting to dissolve a small, known amount in purified water.
-
pH-Solubility Profile: Determine the solubility in a range of buffers with different pH values (e.g., pH 2, 4.5, 6.8, 7.4) to identify the pH of maximum solubility.
-
Solvent Screening: Test solubility in common organic solvents and co-solvent mixtures if intended for non-aqueous or mixed-solvent formulations.
Troubleshooting Guide for Poor Solubility
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound during your experiments.
Problem: this compound does not dissolve completely in aqueous buffer.
Logical Troubleshooting Workflow
Caption: A stepwise approach to addressing poor solubility.
Potential Solutions & Methodologies
| Strategy | Description | Advantages | Considerations |
| pH Adjustment | Modifying the pH of the aqueous medium can increase the ionization of this compound, thereby enhancing its solubility. | Simple and effective for ionizable compounds. | The required pH may not be suitable for the intended application (e.g., physiological pH). Can affect drug stability. |
| Co-solvents | The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, which can improve the solubility of hydrophobic compounds. | Can significantly increase solubility. | The co-solvent must be compatible with the experimental system and may have toxicity concerns. |
| Surfactants | Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions. | Effective at low concentrations. | Can interfere with certain biological assays. Potential for toxicity depending on the surfactant and its concentration. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility. | Generally have low toxicity and can improve stability. | The complexation efficiency depends on the drug's size and shape. Can be a more expensive option. |
| Solid Dispersion | Dispersing the drug in an inert carrier matrix at the solid state can lead to the formation of an amorphous form, which has higher solubility than the crystalline form. | Can significantly enhance dissolution rate and bioavailability. | The amorphous form may be less stable and can revert to the crystalline form over time. |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility
Objective: To determine the solubility of this compound at different pH values.
Materials:
-
This compound powder
-
Phosphate buffered saline (PBS) tablets or reagents
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Purified water
-
pH meter
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC with a suitable column and detector for Efegatran quantification
Methodology:
-
Prepare a series of buffers at different pH values (e.g., 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Plot the solubility (mg/mL or µg/mL) against the pH to generate a pH-solubility profile.
Protocol 2: Solubility Enhancement using Co-solvents
Objective: To evaluate the effect of different co-solvents on the solubility of this compound.
Materials:
-
This compound powder
-
Purified water
-
Co-solvents: Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400)
-
Volumetric flasks
-
Shaking incubator
-
Centrifuge
-
HPLC system
Methodology:
-
Prepare a series of co-solvent/water mixtures in different ratios (e.g., 10%, 20%, 30% v/v of co-solvent in water).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 3-6 from Protocol 1 to determine the saturation solubility in each mixture.
-
Plot the solubility as a function of the co-solvent concentration to determine the optimal co-solvent and its concentration.
Example Data Presentation: Co-solvent Screening
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) - Example Data |
| None (Water) | 0 | 10 |
| Ethanol | 10 | 50 |
| 20 | 150 | |
| 30 | 300 | |
| Propylene Glycol | 10 | 45 |
| 20 | 120 | |
| 30 | 250 | |
| PEG 400 | 10 | 60 |
| 20 | 180 | |
| 30 | 400 |
Protocol 3: Solubility Enhancement using Cyclodextrins
Objective: To investigate the effect of cyclodextrins on the solubility of this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
-
Shaking incubator
-
Centrifuge
-
HPLC system
Methodology:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Follow steps 3-6 from Protocol 1 to determine the solubility in each cyclodextrin solution.
-
Plot the solubility of this compound against the concentration of HP-β-CD to create a phase solubility diagram.
Phase Solubility Analysis Workflow
Caption: Workflow for phase solubility analysis with cyclodextrins.
Signaling Pathway (Illustrative)
While Efegatran's primary action is direct thrombin inhibition, understanding the coagulation cascade it modulates is crucial for experimental design.
Caption: Inhibition of the coagulation cascade by Efegatran.
For further assistance, please contact our technical support team.
References
Technical Support Center: Adjusting Efegatran Sulfate Infusion Rates in Rodent Models
Welcome to the Technical Support Center for the use of Efegatran sulfate in rodent models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to address common issues encountered during the administration of this compound via continuous infusion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as LY294468 sulfate) is a potent, direct, and reversible inhibitor of thrombin.[1] Thrombin is a key enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the meshwork of a blood clot. By directly inhibiting thrombin, this compound exerts its anticoagulant and antithrombotic effects.[1]
Q2: What is a recommended starting infusion rate for this compound in rodent models?
For initial studies in rats or mice, it is advisable to start at the lower end of these ranges and perform dose-escalation studies to determine the optimal dose for the desired anticoagulant effect in your specific model.
Q3: What vehicle should I use to dissolve this compound for infusion?
A3: Currently, there is no publicly available information specifying a recommended vehicle for dissolving this compound for infusion in rodent studies. For many peptide-based drugs, sterile physiological saline (0.9% sodium chloride) or 5% dextrose in water (D5W) are common choices. It is crucial to assess the solubility and stability of this compound in your chosen vehicle at the desired concentration before beginning in vivo experiments. A small-scale solubility test is recommended.
Q4: How can I monitor the anticoagulant effect of this compound in rodents?
A4: The anticoagulant effect of this compound can be monitored using standard coagulation assays on blood samples collected from the animals. The most relevant tests would be the activated partial thromboplastin time (aPTT) and thrombin time (TT). Efegatran is expected to cause a dose-dependent prolongation of these clotting times.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in the infusion solution | - Poor solubility of this compound in the chosen vehicle.- Concentration is too high.- Instability of the solution over time or at room temperature. | - Test the solubility of this compound in different physiological buffers (e.g., saline, D5W, PBS) at various pH levels.- Prepare a fresh solution immediately before use.- If the issue persists, consider using a co-solvent, but be aware of its potential physiological effects.- Filter the solution through a 0.22 µm filter before infusion. |
| Catheter occlusion during infusion | - Precipitation of the drug.- Kinking of the catheter.- Thrombus formation at the catheter tip. | - Ensure the infusion solution is clear and free of particulates.- Use appropriate catheter size and material for the vessel and duration of the study.- Ensure the catheter is securely placed and not prone to kinking.- A small bolus of heparinized saline (if compatible with the experimental design) can sometimes help maintain catheter patency. |
| Variable or no anticoagulant effect | - Incorrect infusion rate calculation.- Inaccurate preparation of the infusion solution.- Catheter patency issues leading to incomplete delivery of the drug.- Degradation of this compound in the solution. | - Double-check all calculations for dose, concentration, and infusion rate.- Confirm the accuracy of the concentration of your stock and infusion solutions.- Verify catheter patency throughout the experiment.- Prepare fresh infusion solutions and protect them from light and extreme temperatures if stability is a concern. |
| Adverse effects in animals (e.g., bleeding, lethargy) | - The infusion rate is too high, leading to excessive anticoagulation.- Off-target effects of the compound. | - Reduce the infusion rate.- Monitor animals closely for any signs of bleeding (e.g., hematomas, prolonged bleeding from minor scratches).- Conduct a dose-response study to identify the therapeutic window with an acceptable safety margin. |
Experimental Protocols
Protocol 1: Preparation of this compound Infusion Solution (General Guidance)
Objective: To prepare a sterile solution of this compound for continuous intravenous infusion in rodents.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Calibrated balance
-
Vortex mixer and/or sonicator
Methodology:
-
Determine the required concentration: Based on the desired infusion rate (mg/kg/h), the animal's body weight (kg), and the infusion pump flow rate (mL/h), calculate the required concentration of the infusion solution using the following formula: Concentration (mg/mL) = [Infusion Rate (mg/kg/h) * Body Weight (kg)] / Flow Rate (mL/h)
-
Weigh the this compound: Accurately weigh the required amount of this compound powder using a calibrated balance under sterile conditions.
-
Dissolve the powder: Aseptically add the sterile vehicle to the vial containing the this compound powder. Vortex or sonicate until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterile filter the solution: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile container from which the infusion pump will draw.
-
Stability Check: If the solution is not for immediate use, it is critical to determine its stability at the storage temperature (e.g., 4°C) and at the temperature of administration (e.g., room temperature or 37°C). This can be done by analyzing the concentration of the solution at different time points using a suitable analytical method like HPLC.
Data Presentation
Table 1: Reference Infusion Rates for Anticoagulants in Rodent Models
| Anticoagulant | Animal Model | Route | Dose/Rate | Effect |
| This compound | Dog | IV Infusion | 0.25 - 1.0 mg/kg/h | Dose-dependent increase in clotting times |
| Argatroban | Rat | IV Infusion | 1.5 µg/kg/min | ED50 for venous thrombosis |
| Argatroban | Rat | IV Infusion | 6 µg/kg/min | ED50 for arterio-venous shunt thrombosis |
| Heparin | Rat | IV Infusion | 1.2 µg/kg/min | ED50 for venous thrombosis |
| Inogatran | Rat | IV Infusion | - | >80% antithrombotic effect at 0.45 µmol/L plasma concentration |
This table provides reference data from preclinical studies of various anticoagulants and should be used as a guide for designing experiments with this compound.
Visualizations
Caption: Experimental workflow for this compound infusion in rodent models.
Caption: Troubleshooting logic for this compound infusion experiments.
Caption: Mechanism of action of this compound in the coagulation cascade.
References
Technical Support Center: Efegatran Sulfate in Thrombolysis Research
Disclaimer: The following information is for research purposes only and does not constitute medical advice. The use of Efegatran sulfate in clinical settings has been associated with challenges, including an increased risk of thrombolytic failure and bleeding events. Researchers should proceed with a thorough understanding of the existing clinical data and exercise caution in their experimental design and interpretation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of low-dose this compound in the context of thrombolysis.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, direct thrombin inhibitor.[1] Its primary mechanism of action is the direct, reversible inhibition of thrombin, a key enzyme in the coagulation cascade. By binding to the active site of thrombin, Efegatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of a stable thrombus.[2] It also interferes with thrombin-mediated platelet activation.[1][3]
Q2: What was the rationale for investigating this compound as an adjunct to thrombolytic therapy?
The rationale was that by directly inhibiting thrombin, Efegatran could prevent the propagation of the thrombus and facilitate its dissolution by thrombolytic agents, potentially improving reperfusion rates and clinical outcomes in conditions like acute myocardial infarction.[4]
Q3: What have clinical trials shown regarding the efficacy of this compound in preventing thrombolytic failure?
Contrary to the initial hypothesis, clinical trials have not demonstrated a clear benefit of this compound over standard therapies like heparin. In fact, some studies have indicated potential harm.
-
The PRIME (Promotion of Reperfusion in Myocardial Infarction Evolution) trial , a multicenter, dose-ranging study, found no clear advantage of this compound over heparin as an adjunct to thrombolysis for acute myocardial infarction. The primary endpoint, a composite of death, reinfarction, or TIMI grade 0-2 flow, occurred in 53.8% of patients treated with Efegatran overall, compared to 53.0% of patients treated with heparin. Critically, the lowest-dose Efegatran arm of the trial was terminated prematurely due to an unacceptably increased rate of thrombolytic failure.
-
The ESCALAT (this compound as an adjunct to streptokinase versus heparin as an adjunct to tissue plasminogen activator in patients with acute myocardial infarction) trial also did not show superiority for the combination of Efegatran and streptokinase over heparin and accelerated TPA.[4]
Q4: What are the potential reasons for the observed increase in thrombolytic failure with low-dose this compound?
The paradoxical effect of increased thrombolytic failure with low-dose Efegatran is not fully understood. Potential hypotheses include:
-
Incomplete Thrombin Inhibition: Low doses of Efegatran may not be sufficient to completely inhibit thrombin activity within the thrombus. This could lead to a prothrombotic state where thrombin-mediated platelet activation and fibrin formation are not adequately suppressed, counteracting the effects of the thrombolytic agent.
-
Altered Thrombus Structure: Sub-therapeutic levels of a direct thrombin inhibitor might alter the structure of the thrombus, making it more resistant to lysis by plasmin.
-
Rebound Thrombin Generation: It is possible that upon cessation of a low-dose infusion, there could be a rebound in thrombin activity, leading to re-occlusion.
Further preclinical research is needed to investigate these possibilities.
Q5: What are the known side effects of this compound observed in clinical trials?
The most significant side effect of this compound is bleeding. The ESCALAT trial reported that major bleeding occurred in 23% of patients in the Efegatran/streptokinase group compared to 11% in the heparin/TPA group.[4] Other reported side effects include minor bleeding and thrombophlebitis.[5]
II. Troubleshooting Guide for Preclinical Experiments
This guide addresses potential issues that may arise during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in in vitro clot lysis assays. | Inconsistent clot formation (size, density). | Standardize clot formation protocol: use pooled plasma, control for temperature and incubation time, and ensure consistent mixing of reagents. |
| Pipetting errors. | Use calibrated pipettes and reverse pipetting for viscous solutions. | |
| Reagent degradation. | Prepare fresh solutions of this compound and other reagents for each experiment. Store stock solutions appropriately. | |
| No dose-dependent effect of Efegatran on thrombolysis in vitro. | Inappropriate concentration range. | Test a wider range of Efegatran concentrations, including those that achieve partial and complete inhibition of thrombin activity. |
| Assay insensitivity. | Ensure the clot lysis assay is sensitive enough to detect subtle changes in lysis rates. Consider using multiple methods to assess lysis (e.g., weight loss, turbidity, D-dimer release). | |
| Increased thrombus formation or delayed lysis at low Efegatran doses in vivo. | Paradoxical prothrombotic effect. | This may reflect the clinical findings. Carefully document this phenomenon and consider investigating the underlying mechanisms (e.g., platelet activation markers, thrombin generation assays). |
| Insufficient anticoagulation. | Measure coagulation parameters (e.g., aPTT, thrombin time) to confirm the level of anticoagulation achieved at different doses. | |
| Excessive bleeding in animal models. | Dose is too high. | Perform a dose-ranging study to determine the therapeutic window for your specific animal model and thrombosis induction method. |
| Animal strain susceptibility. | Be aware of potential strain differences in coagulation and fibrinolysis. | |
| Surgical trauma. | Use meticulous surgical techniques to minimize tissue damage and bleeding. |
III. Data Presentation: Summary of Clinical Trial Data
The following tables summarize the key quantitative findings from the ESCALAT and PRIME clinical trials.
Table 1: ESCALAT Trial - Angiographic Outcomes at 90 Minutes
| Outcome | Efegatran + Streptokinase (n=122) | Heparin + TPA (n=123) | P-value |
| TIMI Grade 2 or 3 Flow | 73% | 79% | Not Significant |
| TIMI Grade 3 Flow (Complete Patency) | 40% | 53% | Not Significant |
| In-Hospital Mortality | 5% | 0% | Not Significant |
| Major Bleeding | 23% | 11% | Not Significant |
Data from the ESCALAT Investigators trial.[4]
Table 2: PRIME Trial - Thrombolytic Failure
| Treatment Group | Incidence of Thrombolytic Failure* |
| Heparin | 53.0% |
| Efegatran (Overall) | 53.8% |
| Efegatran (Intermediate-Dose) | 55.4% |
| Efegatran (Lowest-Dose Arm) | Unacceptably Increased (Trial arm terminated) |
*Thrombolytic failure was a composite endpoint of death, reinfarction, or TIMI grade 0-2 flow.
IV. Experimental Protocols
The following are example protocols for key experiments relevant to the study of this compound and thrombolysis. These should be adapted and optimized for specific research questions and laboratory conditions.
A. In Vitro Plasma Clot Lysis Assay
Objective: To assess the effect of this compound on the lysis of a pre-formed plasma clot.
Materials:
-
Pooled human citrated plasma
-
Thrombin solution (e.g., 10 NIH units/mL)
-
Calcium chloride (CaCl2) solution (e.g., 25 mM)
-
Tissue plasminogen activator (t-PA)
-
This compound stock solution
-
Tris-buffered saline (TBS)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare serial dilutions of this compound in TBS.
-
In a 96-well plate, add 50 µL of pooled human plasma to each well.
-
Add 10 µL of the this compound dilutions or TBS (control) to the respective wells.
-
Initiate clot formation by adding 20 µL of thrombin and 20 µL of CaCl2 solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for clot formation.
-
After clot formation, add 20 µL of t-PA solution (at a concentration known to induce lysis) to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the optical density (OD) at 405 nm every 5 minutes for 2-4 hours. A decrease in OD indicates clot lysis.
-
Calculate the rate of lysis for each condition.
B. Murine Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
Objective: To evaluate the in vivo antithrombotic and thrombolytic efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Doppler flow probe
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Filter paper (1x2 mm)
-
This compound solution for intravenous administration
-
Saline
Protocol:
-
Anesthetize the mouse and place it in a supine position.
-
Make a midline cervical incision and carefully dissect the right common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer this compound or saline (control) intravenously via the tail vein.
-
Apply a piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for 3 minutes to induce thrombosis.
-
Remove the filter paper and continuously monitor blood flow with the Doppler probe.
-
The time to occlusion (cessation of blood flow) is the primary endpoint for antithrombotic efficacy.
-
For thrombolytic studies, the thrombolytic agent can be administered after thrombus formation, and the time to reperfusion can be measured.
-
At the end of the experiment, euthanize the animal according to approved protocols.
V. Visualizations
A. Signaling Pathway: Coagulation Cascade and Thrombin Inhibition
Caption: Mechanism of this compound in the coagulation cascade.
B. Experimental Workflow: In Vitro Clot Lysis Assay
Caption: Workflow for an in vitro plasma clot lysis experiment.
C. Logical Relationship: Troubleshooting In Vivo Bleeding
References
- 1. Antithrombotic assessment of the effects of combination therapy with the anticoagulants efegatran and heparin and the glycoprotein IIb-IIIa platelet receptor antagonist 7E3 in a canine model of coronary artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efegatran | C21H32N6O3 | CID 122267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Anticoagulant properties, clinical efficacy and safety of efegatran, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Bleeding Complications with Direct Thrombin Inhibitors in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with direct thrombin inhibitors (DTIs). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Scenario 1: Unexpected Hemorrhage in an Animal Model
Question: My animal model (e.g., rat, mouse) is experiencing excessive bleeding at the surgical site after administration of a direct thrombin inhibitor, what should I do?
Answer:
Immediate supportive care is crucial. This can include applying direct pressure to the bleeding site and administering fluids to maintain hemodynamic stability. For severe, uncontrolled bleeding, administration of a reversal agent should be considered.
-
For Dabigatran: Idarucizumab is a specific reversal agent.[1][2][3][4] It is a humanized monoclonal antibody fragment that binds to dabigatran with an affinity approximately 350 times higher than that of thrombin, effectively neutralizing its anticoagulant effect.[5]
-
For Argatroban or Bivalirudin: Currently, there are no specific reversal agents for these DTIs. Management relies on supportive measures and discontinuation of the drug. Due to their short half-lives (argatroban: 39-51 minutes, bivalirudin: 25 minutes in healthy individuals), the anticoagulant effect should diminish relatively quickly once the infusion is stopped.[6]
-
Universal Reversal Agents (Investigational): Ciraparantag is an investigational agent designed to reverse the effects of various anticoagulants, including DTIs, by binding directly to the drug.[7][8][9][10][11]
It is also critical to verify the dose of the DTI administered. An overdose is a common cause of excessive bleeding. Review your calculations and preparation protocols to rule out any errors.
Scenario 2: Inconsistent or Unexpected Coagulation Assay Results
Question: My coagulation assay results (e.g., aPTT, ECT) are highly variable or not correlating with the expected level of anticoagulation from the DTI. What could be the cause?
Answer:
Several factors can contribute to inconsistent coagulation assay results:
-
Assay Sensitivity: The activated partial thromboplastin time (aPTT) has limitations in monitoring DTIs, showing poor linearity and reproducibility.[12][13] The Ecarin Clotting Time (ECT) and dilute Thrombin Time (dTT) are generally more sensitive and provide a more linear dose-response relationship with DTIs.[12][13][14][15]
-
Sample Handling: Proper sample collection and processing are critical. Ensure blood samples are collected in appropriate tubes (e.g., sodium citrate), the tube is filled to the correct volume, and the sample is processed to platelet-poor plasma promptly.[16] Delays or improper handling can lead to inaccurate results.
-
Reagent Variability: Different aPTT reagents have varying sensitivities to DTIs.[12] If you have switched reagent lots or manufacturers, this could explain the variability. It is advisable to validate each new lot of reagent.
-
Analyzer Issues: Ensure the coagulation analyzer is properly calibrated and maintained according to the manufacturer's instructions.
Frequently Asked Questions (FAQs)
Q1: What are the key differences in the mechanism of action between direct thrombin inhibitors?
A1: Direct thrombin inhibitors (DTIs) bind directly to thrombin, preventing it from converting fibrinogen to fibrin. They can be classified based on their binding characteristics:
-
Bivalent DTIs (e.g., Hirudin and its derivatives like Bivalirudin): These bind to both the active site and the exosite 1 of the thrombin molecule.[17]
-
Univalent DTIs (e.g., Argatroban, Dabigatran): These bind only to the active site of thrombin.[17][18]
This difference in binding can influence their anticoagulant potency and potential for reversal.
Q2: How do I choose the most appropriate coagulation assay to monitor the anticoagulant effect of a DTI in my research?
A2: The choice of assay depends on the specific DTI being used and the information required.
-
Activated Partial Thromboplastin Time (aPTT): Commonly used but can be insensitive at higher DTI concentrations and is subject to reagent variability.[6][12][14][15]
-
Ecarin Clotting Time (ECT): A more specific and sensitive assay for DTIs, as it directly measures the activity of thrombin.[12][13][14][15]
-
Dilute Thrombin Time (dTT): Highly sensitive to the presence of DTIs and can be used for quantitative measurement.[15] Dedicated calibrated assays based on a diluted TT, such as the Hemoclot test, appear to be the most suitable for monitoring purposes.[19][20]
-
Chromogenic Anti-IIa Assays: These assays measure the inhibition of thrombin activity and can be used for monitoring.[6][15][21]
Q3: What are the mechanisms of action for the available and investigational reversal agents for DTIs?
A3:
-
Idarucizumab (for Dabigatran): A humanized monoclonal antibody fragment (Fab) that binds specifically to dabigatran and its active metabolites with very high affinity, neutralizing their anticoagulant effect.[1][2][22][5][23]
-
Ciraparantag (Investigational): A small molecule that binds to several oral anticoagulants, including DTIs, through non-covalent charge-charge interactions, thereby reversing their effect.[7][8][9][10][11]
It's important to note that Andexanet alfa is a reversal agent for Factor Xa inhibitors and is not effective against direct thrombin inhibitors.[24][25][26][27][28]
Data Presentation
Table 1: Comparison of Coagulation Assays for Monitoring Direct Thrombin Inhibitors
| Assay | Principle | Advantages | Disadvantages |
| aPTT | Measures the integrity of the intrinsic and common pathways. | Widely available. | Poor linearity and reproducibility with DTIs.[12][13] Insensitive at high concentrations.[14] |
| ECT | Uses ecarin, a snake venom enzyme, to activate prothrombin to meizothrombin, which is then inhibited by the DTI. | More sensitive and linear response to DTIs than aPTT.[12][13][14] | Not as widely available as aPTT. |
| dTT | Measures the time for a clot to form after the addition of a low concentration of thrombin to plasma. | Highly sensitive to DTIs. Good for qualitative and quantitative assessment. | Can be too sensitive, requiring careful calibration. |
| Chromogenic Anti-IIa | Measures residual thrombin activity after incubation with the DTI using a chromogenic substrate. | Precise and sensitive. Not affected by interferents like heparin.[14] | May not be available in all laboratories. |
Table 2: Characteristics of Reversal Agents for Direct Thrombin Inhibitors
| Agent | Target Anticoagulant | Mechanism of Action | Onset of Action | Half-life |
| Idarucizumab | Dabigatran | Specific monoclonal antibody fragment that binds to dabigatran.[1][2][22] | Within minutes.[5] | Initial: ~45 minutes; Terminal: ~10.3 hours.[2][5] |
| Ciraparantag (Investigational) | DTIs, Factor Xa inhibitors, Heparins | Binds non-covalently to the anticoagulant drug.[7][8][9] | Rapid.[8] | 12-19 minutes.[7][8] |
Experimental Protocols
Protocol 1: Ecarin Clotting Time (ECT) for DTI Monitoring in Rat Plasma
-
Sample Collection: Collect blood from the animal via an appropriate method (e.g., tail vein, cardiac puncture) into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Assay Procedure:
-
Pre-warm the plasma sample and ECT reagent to 37°C.
-
Pipette 50 µL of the plasma sample into a pre-warmed cuvette in a coagulation analyzer.
-
Incubate for 180 seconds at 37°C.
-
Add 50 µL of the ECT reagent to the cuvette and simultaneously start the timer.
-
The analyzer will detect the formation of a fibrin clot and record the clotting time in seconds.
-
-
Data Analysis: The clotting time is directly proportional to the concentration of the DTI in the plasma. A standard curve can be generated using plasma spiked with known concentrations of the DTI to quantify the drug level.
Mandatory Visualizations
References
- 1. Idarucizumab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Evidence for Idarucizumab (Praxbind) in the Reversal Of the Direct Thrombin Inhibitor Dabigatran: Review Following the RE-VERSE AD Full Cohort Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nps.org.au [nps.org.au]
- 5. ahajournals.org [ahajournals.org]
- 6. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]
- 7. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. connect.medthority.com [connect.medthority.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Monitoring of anticoagulant effects of direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. monitoring-of-anticoagulant-effects-of-direct-thrombin-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 14. Methods for the monitoring of direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Laboratory Monitoring of Parenteral Direct Thrombin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]
- 17. Anticoagulation with the oral direct thrombin inhibitor dabigatran does not enlarge hematoma volume in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monitoring the Direct Thrombin Inhibitors | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 19. Measuring direct thrombin inhibitors with routine and dedicated coagulation assays: which assay is helpful? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Direct thrombin inhibitor assays - Clinical Laboratory int. [clinlabint.com]
- 21. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Idarucizumab (Praxbind) – UW Medicine Anticoagulation Services [sites.uw.edu]
- 24. neurology.org [neurology.org]
- 25. ahajournals.org [ahajournals.org]
- 26. Final Study Report of Andexanet Alfa for Major Bleeding With Factor Xa Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Andexanet Alfa for FXa Inhibitor Major Bleeding - American College of Cardiology [acc.org]
- 28. Andexanet Alfa for Acute Major Bleeding Associated with Factor Xa Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Efegatran sulfate storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of efegatran sulfate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for lyophilized this compound?
For optimal stability, lyophilized this compound should be stored in a freezer. For long-term storage, -20°C is recommended, with -80°C being preferable. Short-term storage for a few days to weeks at 4°C is also acceptable. It is crucial to protect the product from moisture, light, and air.
Q2: How should I handle the vial of lyophilized this compound before opening it?
To prevent condensation from forming on the product, it is essential to allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening. This minimizes the introduction of moisture, which can significantly decrease the long-term stability of the peptide.
Q3: What is the recommended procedure for reconstituting this compound?
It is recommended to use sterile, purified water or a buffer with a slightly acidic pH (e.g., pH 5-7) for reconstitution. For peptides that are difficult to dissolve, a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer. Gentle vortexing or swirling is preferred over vigorous shaking to dissolve the peptide.
Q4: How should I store this compound solutions after reconstitution?
Reconstituted this compound solutions are considerably less stable than the lyophilized powder. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. These aliquots should be stored at -20°C or colder. For immediate use within a week, the solution can be stored at 4°C, although freezing is generally the better option for preserving stability.
Q5: Are there any specific considerations for peptides prone to oxidation?
This compound contains amino acid residues that may be susceptible to oxidation. For such peptides, it is good practice to purge the vial with an inert gas like nitrogen or argon before sealing and storing. When preparing solutions, using oxygen-free solvents is also recommended.
Troubleshooting Guides
Problem: Difficulty in Dissolving this compound
| Possible Cause | Suggested Solution |
| Incorrect Solvent | If the peptide does not dissolve in sterile water, try a buffer with a slightly acidic pH (5-7). For basic peptides, a dilute solution of 1-10% acetic acid may aid dissolution. For acidic peptides, 1% ammonium hydroxide or 1-10% ammonium bicarbonate can be attempted. |
| Hydrophobicity of the Peptide | For hydrophobic peptides, initially dissolve the powder in a minimal amount of a compatible organic solvent like DMSO or DMF, then slowly add the aqueous buffer to the desired concentration. |
| Aggregation | Gentle warming of the solution (not exceeding 40°C) or brief sonication can help to break up aggregates and facilitate dissolution. |
Problem: Observed Degradation of Reconstituted this compound
| Possible Cause | Suggested Solution |
| Improper Storage of Solution | Always store reconstituted peptide solutions at -20°C or colder. For short-term storage (up to one week), 4°C is acceptable, but freezing is preferred. |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of the stock solution to avoid the damaging effects of repeated freezing and thawing. |
| High pH of Solution | Peptide solutions with a pH greater than 8 are more prone to degradation and should be frozen when not in use. |
| Oxidation | For peptides susceptible to oxidation, use oxygen-free buffers for reconstitution and consider purging aliquots with an inert gas before freezing. |
Experimental Protocols & Visualizations
Protocol for Reconstitution and Aliquoting of Lyophilized this compound
-
Equilibration: Remove the vial of lyophilized this compound from cold storage and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes.
-
Solvent Preparation: Prepare the desired sterile solvent (e.g., sterile water or a slightly acidic buffer). If necessary, degas the solvent by bubbling an inert gas through it.
-
Reconstitution: Carefully open the vial and add the appropriate volume of the prepared solvent to achieve the desired stock concentration.
-
Dissolution: Gently swirl or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking. If needed, sonicate briefly or warm gently.
-
Aliquoting: Immediately after reconstitution, dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C until use.
Logical Flow for Troubleshooting Solubility Issues
Technical Support Center: Enhancing the Therapeutic Index of Efegatran Sulfate Analogs
This technical support center is designed for researchers, scientists, and drug development professionals working on the optimization of Efegatran sulfate analogs. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Troubleshooting Guides and FAQs
This section addresses common challenges and questions that may arise during the experimental evaluation of this compound analogs.
Q1: My in vitro thrombin inhibition assay (IC50) results are inconsistent across experiments. What are the potential causes?
A1: Inconsistent IC50 values can stem from several factors:
-
Reagent Variability:
-
Thrombin Activity: Ensure the specific activity of your human α-thrombin lot is consistent. Aliquot and store thrombin at -80°C to avoid repeated freeze-thaw cycles that can reduce its activity.
-
Substrate Concentration: The concentration of the chromogenic or fluorogenic substrate can significantly impact the apparent IC50. Ensure you are using a substrate concentration at or below the Michaelis-Menten constant (Km) for accurate determination of a competitive inhibitor's Ki, which is related to the IC50.
-
Compound Solubility: Poor solubility of your Efegatran analog can lead to an overestimation of the IC50. Visually inspect for precipitation and consider using a small percentage of a co-solvent like DMSO, ensuring the final concentration is consistent across all wells and does not affect enzyme activity.
-
-
Assay Conditions:
-
Incubation Times: Pre-incubation time of the inhibitor with thrombin before adding the substrate should be standardized.
-
Temperature and pH: Thrombin activity is sensitive to temperature and pH. Maintain a constant temperature (e.g., 37°C) and use a buffered solution within the optimal pH range for thrombin (typically pH 7.4-8.0).
-
-
Data Analysis:
-
Curve Fitting: Use a consistent non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 from your dose-response data. Ensure the curve has a good fit (e.g., R² > 0.95).
-
Q2: I am observing a significant discrepancy between the in vitro potency (IC50) and the anticoagulant effect (e.g., aPTT prolongation) of my Efegatran analog.
A2: This is a common challenge. A direct correlation is not always observed due to:
-
Plasma Protein Binding: Efegatran analogs can bind to plasma proteins, reducing the free fraction of the drug available to inhibit thrombin. A highly potent compound in a purified enzyme assay may show reduced activity in plasma-based assays like the aPTT. Consider performing plasma protein binding studies to determine the unbound fraction of your analog.
-
Off-Target Effects: The analog might interact with other factors in the coagulation cascade present in plasma, which are absent in a purified thrombin inhibition assay.
-
Metabolism: In in vivo studies, rapid metabolism of the analog can lead to lower than expected plasma concentrations and a weaker anticoagulant effect.
Q3: My Efegatran analog shows potent antithrombotic efficacy in a venous thrombosis model, but also causes excessive bleeding in a tail transection model. How can I improve the therapeutic index?
A3: Improving the therapeutic index (the ratio of the toxic dose to the therapeutic dose) is a central goal in anticoagulant development. Consider the following strategies:
-
Enhance Selectivity: Design analogs with higher selectivity for thrombin over other related serine proteases (e.g., trypsin, plasmin). This can be achieved by modifying the moieties that interact with the S1, S2, and S3 pockets of thrombin. Increased selectivity can reduce off-target effects that might contribute to bleeding.
-
Optimize Pharmacokinetics:
-
Half-life: A shorter half-life might be desirable to allow for more precise control of anticoagulation and rapid reversal of the effect if bleeding occurs.[1]
-
Route of Administration: The formulation and route of administration can significantly impact the absorption, distribution, metabolism, and excretion (ADME) profile, and thus the therapeutic index.
-
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of your lead compound and evaluate the impact on both antithrombotic efficacy and bleeding tendency. This will help identify the structural features that contribute to a better therapeutic window. For instance, the N-methylation of D-Phe-Pro-Arg-H to create Efegatran (D-MePhe-Pro-Arg-H) was a key modification to improve its stability.[2]
Q4: How do I choose the appropriate in vivo model for evaluating my Efegatran analogs?
A4: The choice of the in vivo model depends on the therapeutic indication you are targeting:
-
Venous Thrombosis: Models like the ferric chloride-induced thrombosis model in the vena cava or a stasis-induced thrombosis model are suitable for evaluating efficacy against venous thromboembolism.[3]
-
Arterial Thrombosis: An arteriovenous shunt model or a carotid artery thrombosis model induced by mechanical or photochemical injury can be used to assess efficacy in preventing arterial thrombosis.
-
Bleeding Risk Assessment: The tail transection bleeding time assay in rodents is a standard method to evaluate the bleeding risk associated with anticoagulant therapy.
It is crucial to use a combination of efficacy and safety models to determine the therapeutic index of your compounds.
Quantitative Data on Efegatran and Analogs
The following table summarizes representative data for Efegatran and its parent compound, D-Phe-Pro-Arg-H. A comprehensive comparison of a wider range of analogs would require synthesizing and testing them under standardized conditions.
| Compound | Thrombin Inhibition (IC50/Ki) | Anticoagulant Activity (aPTT) | Antithrombotic Efficacy (in vivo) | Bleeding Risk | Key Observations |
| D-Phe-Pro-Arg-H | Highly active and selective inhibitor of thrombin. | Dose-dependent prolongation of clotting times. | Minimum effective dose: 0.25-0.5 mg/kg/h (IV infusion).[1] | No significant bleeding observed even at subtoxic doses.[1] | Prone to spontaneous inactivation in neutral aqueous solution.[2] |
| Efegatran (D-MePhe-Pro-Arg-H) | Highly active and selective inhibitor of thrombin. | Dose-dependent prolongation of clotting times.[1] | Orally active with doses of 5-10 mg/kg showing significant inhibition of thrombin-induced platelet aggregation ex vivo.[1] | No rebound effect or bleeding demonstrated after subtoxic doses.[1] | Stable in solution due to N-methylation, unlike its parent compound.[2] |
Experimental Protocols
In Vitro Thrombin Inhibition Assay (Chromogenic)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound analog against human α-thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing 150 mM NaCl and 0.1% BSA)
-
This compound analog stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of human α-thrombin in Tris-HCl buffer.
-
Prepare a working solution of the chromogenic substrate in Tris-HCl buffer.
-
Prepare serial dilutions of the Efegatran analog in Tris-HCl buffer. Ensure the final DMSO concentration is below 1% in all wells.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
Tris-HCl buffer
-
Efegatran analog dilution (or buffer for control)
-
Thrombin solution
-
-
Include a negative control (buffer, no inhibitor) and a positive control (a known thrombin inhibitor).
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the chromogenic substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-15 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To evaluate the in vitro anticoagulant activity of an this compound analog in plasma.
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 25 mM)
-
This compound analog stock solution
-
Coagulometer
Procedure:
-
Sample Preparation:
-
Prepare dilutions of the Efegatran analog in saline or buffer.
-
Add a small volume of the analog dilution to an aliquot of citrated human plasma and mix.
-
-
Assay:
-
Pre-warm the plasma sample containing the analog to 37°C.
-
Add the aPTT reagent to the plasma sample and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Add the pre-warmed CaCl2 solution to initiate clotting.
-
The coagulometer will automatically measure the time taken for clot formation.
-
-
Data Analysis:
-
Record the clotting time in seconds.
-
Compare the clotting time of samples containing the analog to a control sample (plasma with vehicle).
-
Plot the aPTT (in seconds) against the concentration of the Efegatran analog.
-
In Vivo Ferric Chloride (FeCl3)-Induced Venous Thrombosis Model (Rat)
Objective: To assess the in vivo antithrombotic efficacy of an this compound analog.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Anesthetic (e.g., isoflurane)
-
Ferric chloride (FeCl3) solution (e.g., 10-20% in water)
-
Surgical instruments
-
This compound analog formulation for administration (e.g., IV or oral)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat.
-
Surgically expose the jugular vein or femoral vein.
-
-
Drug Administration:
-
Administer the Efegatran analog or vehicle control via the desired route (e.g., tail vein injection or oral gavage) at a predetermined time before thrombus induction.
-
-
Thrombus Induction:
-
Place a small piece of filter paper saturated with FeCl3 solution on the exposed vein for a specific duration (e.g., 5-10 minutes).
-
After removal of the filter paper, monitor the vessel for thrombus formation.
-
-
Thrombus Evaluation:
-
After a set period (e.g., 30-60 minutes), isolate the vein segment containing the thrombus.
-
Excise the thrombus, blot it dry, and weigh it.
-
-
Data Analysis:
-
Compare the mean thrombus weight in the treated groups to the vehicle control group.
-
Calculate the percentage inhibition of thrombus formation for each dose of the analog.
-
Visualizations
Thrombin Inhibition Signaling Pathway
Caption: Direct inhibition of thrombin by an Efegatran analog.
Experimental Workflow for Analog Evaluation
Caption: Workflow for the evaluation of this compound analogs.
Logical Relationship for Therapeutic Index Improvement
References
- 1. In vivo anticoagulant and antiplatelet effect of D-Phe-Pro-Arg-H and D-MePhe-Pro-Arg-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly active and selective anticoagulants: D-Phe-Pro-Arg-H, a free tripeptide aldehyde prone to spontaneous inactivation, and its stable N-methyl derivative, D-MePhe-Pro-Arg-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo monitoring of venous thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance to Efegatran sulfate in ex vivo models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Efegatran sulfate in ex vivo experimental models. The primary focus is to address observations of reduced or unexpected anticoagulant effects, which may be interpreted as "resistance."
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected anticoagulant effect of this compound in our ex vivo plasma samples. Does this indicate resistance?
A1: While true pharmacological resistance to direct thrombin inhibitors like this compound is not a commonly documented phenomenon in ex vivo settings, a reduced anticoagulant effect is likely due to pre-analytical variables, reagent issues, or specific plasma sample characteristics. It is crucial to systematically troubleshoot the experimental setup.
Q2: What are the most common factors that can lead to a diminished anticoagulant response of this compound in ex vivo assays?
A2: The most frequent causes include improper sample collection and handling (e.g., inadequate citrate concentration, hemolysis), incorrect preparation or storage of this compound solutions, issues with the coagulation assay reagents (e.g., expired or improperly reconstituted activators), and the presence of interfering substances in the plasma samples.
Q3: Can the type of coagulation assay used influence the observed effect of this compound?
A3: Yes. Efegatran is a direct thrombin inhibitor, and its effect is most directly measured by assays sensitive to thrombin activity, such as the Thrombin Time (TT) and Ecarin Clotting Time (ECT). While the Activated Partial Thromboplastin Time (aPTT) is also prolonged by Efegatran, its sensitivity can vary significantly between different reagent lots and manufacturers. The Prothrombin Time (PT) is generally less sensitive to direct thrombin inhibitors.
Q4: How should this compound be prepared and stored for ex vivo experiments?
A4: this compound should be reconstituted in a buffered solution (e.g., saline or Tris buffer) to the desired stock concentration. Aliquots should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. The stability of the working solutions at room temperature or 4°C should be validated for the duration of your experiments.
Troubleshooting Guides
Issue 1: Suboptimal aPTT Prolongation with this compound
If you observe that this compound is not prolonging the aPTT to the expected extent, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for suboptimal aPTT results.
| Condition | Lot A aPTT Reagent (seconds) | Lot B aPTT Reagent (seconds) |
| Vehicle Control | 30.2 ± 1.5 | 31.5 ± 1.8 |
| Efegatran (0.1 µM) | 35.8 ± 2.1 | 45.3 ± 2.5 |
| Efegatran (0.5 µM) | 42.1 ± 2.8 | 78.9 ± 4.2 |
| Efegatran (1.0 µM) | 48.5 ± 3.5 | 110.4 ± 6.1 |
In this example, switching from a less sensitive aPTT reagent (Lot A) to a more sensitive one (Lot B) reveals the expected dose-dependent anticoagulant effect of this compound.
Issue 2: High Inter-sample Variability
High variability in clotting times between different plasma samples at the same Efegatran concentration can obscure the true anticoagulant effect.
| Sample Type | Efegatran Conc. | Thrombin Time (seconds) |
| Normal Plasma | 0 µM | 18.5 ± 1.2 |
| Normal Plasma | 0.2 µM | 55.6 ± 4.3 |
| Hemolyzed Plasma | 0 µM | 16.2 ± 1.5 |
| Hemolyzed Plasma | 0.2 µM | 38.1 ± 3.9 |
This table demonstrates how hemolysis can shorten the Thrombin Time and reduce the apparent effect of Efegatran, leading to variability.
Experimental Protocols
Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay
-
Preparation:
-
Thaw pooled normal human plasma and aPTT reagent at 37°C.
-
Prepare serial dilutions of this compound in a suitable buffer.
-
-
Procedure:
-
Pipette 50 µL of plasma into a pre-warmed coagulometer cuvette.
-
Add 5 µL of the Efegatran dilution (or vehicle control) and incubate for 3 minutes at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent (containing a surface activator and phospholipids) and incubate for exactly 3 minutes at 37°C.
-
Dispense 50 µL of pre-warmed 25 mM calcium chloride (CaCl₂) into the cuvette to initiate clotting.
-
The coagulometer will automatically detect clot formation and record the time in seconds.
-
-
Data Analysis:
-
Plot the mean aPTT (seconds) against the log of the this compound concentration.
-
Protocol 2: Thrombin Time (TT) Assay
-
Preparation:
-
Thaw pooled normal human plasma at 37°C.
-
Reconstitute the thrombin reagent to a working concentration that yields a baseline clotting time of 15-20 seconds.
-
Prepare serial dilutions of this compound.
-
-
Procedure:
-
Pipette 100 µL of plasma into a pre-warmed coagulometer cuvette.
-
Add 10 µL of the Efegatran dilution (or vehicle) and incubate for 3 minutes at 37°C.
-
Dispense 50 µL of the pre-warmed thrombin reagent to initiate clotting.
-
Record the time to clot formation.
-
-
Data Analysis:
-
Plot the mean TT (seconds) against the this compound concentration.
-
Signaling Pathway Visualization
This compound is a direct inhibitor of thrombin (Factor IIa). Its mechanism of action is to directly bind to the active site of thrombin, preventing it from converting fibrinogen to fibrin, which is the final step in the coagulation cascade.
Caption: Mechanism of action of this compound.
Identifying and resolving artifacts in Efegatran sulfate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Efegatran sulfate. The information is designed to help identify and resolve common artifacts and issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, synthetic direct thrombin inhibitor (DTI).[1][2] Its primary mechanism of action is the direct, reversible binding to the active site of thrombin (Factor IIa), thereby inhibiting its enzymatic activity.[3][4] This prevents the thrombin-mediated conversion of fibrinogen to fibrin, a critical step in the coagulation cascade, and also inhibits thrombin-induced platelet activation and aggregation.[1]
Q2: How should this compound be stored and handled?
For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, storage at room temperature in the continental US is acceptable for short periods, but conditions may vary elsewhere.[1] As a peptide-like molecule, it is advisable to protect it from repeated freeze-thaw cycles and exposure to extreme pH and temperatures to prevent degradation.
Q3: I am seeing inconsistent results in my activated Partial Thromboplastin Time (aPTT) assay when using this compound. What could be the cause?
Inconsistent aPTT results with direct thrombin inhibitors like this compound can arise from several factors:
-
Non-linear Dose-Response: The aPTT assay can exhibit a non-linear relationship with increasing concentrations of DTIs. At higher concentrations, the clotting time may plateau, making it difficult to accurately quantify the anticoagulant effect.[5]
-
Reagent Variability: Different aPTT reagents have varying sensitivities to DTIs. It is crucial to use a consistent reagent and to be aware of its specific response to the inhibitor.
-
Pre-analytical Errors: Issues such as improper sample collection (e.g., inadequate tube filling, contamination with tissue factor), incorrect processing (e.g., delayed centrifugation), or improper storage of plasma can all lead to variability in aPTT results.
Q4: My Prothrombin Time (PT) assay results do not seem to correlate well with the expected activity of this compound. Why is this?
The PT assay is generally less sensitive to direct thrombin inhibitors compared to the aPTT assay.[6][7] The degree of PT prolongation can vary significantly depending on the thromboplastin reagent used. Therefore, the PT/INR system is not recommended for monitoring the anticoagulant effect of this compound.
Q5: Are there more suitable assays for monitoring this compound activity in vitro?
Yes, for a more accurate and linear assessment of direct thrombin inhibitor activity, the following assays are recommended:
-
Diluted Thrombin Time (dTT): This assay shows a strong linear correlation with DTI concentrations and is less susceptible to the interferences seen with aPTT and PT.[5][8]
-
Ecarin Clotting Time (ECT): The ECT specifically measures the activity of direct thrombin inhibitors by using ecarin, a snake venom enzyme that activates prothrombin. It provides a linear dose-response relationship.[3][5]
Troubleshooting Guides
Artifact: Unexpectedly Short Clotting Times
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | - Ensure the compound has been stored correctly according to the manufacturer's instructions. - Prepare fresh stock solutions for each experiment. - Avoid repeated freeze-thaw cycles. |
| Low this compound Concentration | - Verify the initial concentration of your stock solution. - Check for errors in dilution calculations. |
| Pre-activated Plasma Sample | - Ensure proper blood collection technique to avoid tissue factor contamination. - Process blood samples promptly after collection. |
| Incorrect Reagent Handling | - Allow reagents to equilibrate to the appropriate temperature before use. - Ensure proper reconstitution of lyophilized reagents. |
Artifact: Excessively Prolonged or No Clot Formation
| Potential Cause | Troubleshooting Steps |
| High this compound Concentration | - Review dilution calculations to ensure the correct final concentration. - Perform a dose-response curve to determine the linear range of your assay. |
| Low Fibrinogen Levels in Plasma | - If using patient plasma, consider potential underlying conditions affecting fibrinogen levels. - Use pooled normal plasma with a known fibrinogen concentration as a control. |
| Instrument Malfunction | - Check the instrument's optical or mechanical clot detection system. - Run quality control samples to verify instrument performance. |
Data Presentation
Table 1: Effect of Direct Thrombin Inhibitors on Common Coagulation Assays
| Direct Thrombin Inhibitor | Assay | Concentration | Effect on Clotting Time |
| Dabigatran | aPTT | 100 µg/L | Prolonged |
| Dabigatran | PT (Quick) | 100 µg/L | Slightly Prolonged (INR >1.2) |
| Dabigatran | PT (Owren) | 100 µg/L | Minimally Affected |
| Argatroban | aPTT | Therapeutic | Prolonged (Target 1.5-3x baseline) |
| Bivalirudin | aPTT | Therapeutic | Prolonged |
Table 2: General Properties of this compound
| Property | Value |
| Molecular Formula | C21H34N6O7S |
| Molecular Weight | 514.6 g/mol |
| Mechanism of Action | Direct Thrombin Inhibitor |
| Primary Target | Thrombin (Factor IIa) |
Experimental Protocols
Detailed Protocol for Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound stock solution.
-
Platelet agonist (e.g., Thrombin, ADP, Collagen).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Calibrated pipettes.
Procedure:
-
Preparation of PRP and PPP:
-
Collect whole blood into sodium citrate tubes. Gently invert the tubes 3-5 times to mix.
-
Centrifuge the blood at 200 x g for 10-15 minutes at room temperature with the brake off to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Keep PRP and PPP at room temperature and use within 4 hours of blood collection.
-
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Use a PPP-filled cuvette to set the 100% aggregation baseline (or 100% light transmission).
-
Use a PRP-filled cuvette to set the 0% aggregation baseline (or 0% light transmission).
-
-
Aggregation Assay:
-
Pipette the desired volume of PRP (typically 250-500 µL) into a cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for the desired time (e.g., 1-5 minutes) at 37°C with stirring.
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated based on the change in light transmission relative to the 0% and 100% baselines.
-
Compare the aggregation curves and maximal aggregation percentages between the vehicle control and this compound-treated samples.
-
Visualizations
Caption: The Coagulation Cascade and the point of inhibition by this compound.
Caption: A troubleshooting workflow for identifying the source of experimental artifacts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring the Direct Thrombin Inhibitors | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 5. Challenges to Laboratory Monitoring of Direct Oral Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Performance of coagulation tests in patients on therapeutic doses of dabigatran: a cross-sectional pharmacodynamic study based on peak and trough plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dabigatran effects on the international normalized ratio, activated partial thromboplastin time, thrombin time, and fibrinogen: a multicenter, in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Validation & Comparative
Comparative Efficacy of Efegatran Sulfate and Argatroban: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the anticoagulant properties of Efegatran sulfate and argatroban, two direct thrombin inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available preclinical and clinical data.
Executive Summary
Both this compound and argatroban are reversible, direct inhibitors of thrombin, playing a crucial role in the coagulation cascade. While direct head-to-head clinical trial data is limited, in vitro studies demonstrate that Efegatran and argatroban exhibit similar anticoagulant potencies. Clinical data for each agent, evaluated in different indications, provide insights into their respective efficacy and safety profiles. Argatroban is well-established for the management of heparin-induced thrombocytopenia (HIT), while this compound has been investigated in the context of unstable angina.
Mechanism of Action
This compound and argatroban exert their anticoagulant effect by directly and reversibly binding to the active site of thrombin. This inhibition prevents the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. Unlike heparin, their activity is independent of antithrombin III.
In Vitro Comparative Data
An in vitro study directly comparing the anticoagulant effects of Efegatran, argatroban, hirulog, and hirudin in normal human plasma revealed that Efegatran and argatroban have similar anticoagulant actions, as assessed by the prothrombin time (PT), activated partial thromboplastin time (APTT), and Heptest.[1]
Clinical Efficacy and Safety
Due to the absence of direct comparative clinical trials, the following sections present data from separate clinical investigations for each drug.
This compound in Unstable Angina
A clinical trial involving patients with unstable angina evaluated the safety and efficacy of five dose levels of this compound compared to heparin. The study demonstrated a dose-dependent anticoagulant activity.[2]
Table 1: Anticoagulant Effect of this compound in Unstable Angina [2]
| This compound Dose (mg/kg/h) | Steady State Mean Activated Partial Thromboplastin Time (APTT) |
| 1.2 | Approximately 3 times baseline |
Note: Specific APTT values for lower doses were not detailed in the abstract.
In this study, this compound, at doses of at least 0.63 mg/kg/h, provided an antithrombotic effect comparable to a heparin infusion adjusted by APTT.[2] There were no statistically significant differences in clinical outcomes or major bleeding between the Efegatran and heparin groups.[2] However, minor bleeding and thrombophlebitis were more frequent in patients treated with Efegatran.[2]
Argatroban in Heparin-Induced Thrombocytopenia (HIT)
Argatroban has been extensively studied in patients with HIT. Prospective, multicenter studies have demonstrated its efficacy in this patient population.
Table 2: Clinical Outcomes of Argatroban Therapy in Patients with HIT (37-Day Follow-up) [3][4][5][6]
| Clinical Endpoint | Argatroban-treated Patients with HIT (n=160) | Historical Control with HIT (n=147) | P-value |
| Composite Endpoint (All-cause death, all-cause amputation, or new thrombosis) | 25.6% | 38.8% | 0.014 |
| Clinical Endpoint | Argatroban-treated Patients with HITTS* (n=144) | Historical Control with HITTS* (n=46) | P-value |
| Composite Endpoint (All-cause death, all-cause amputation, or new thrombosis) | 43.8% | 56.5% | 0.13 |
*HITTS: Heparin-Induced Thrombocytopenia with Thrombosis Syndrome
Argatroban therapy also led to a more rapid recovery of platelet counts compared to the control group.[4][5][6] The rate of bleeding events was similar between the argatroban and control groups.[4][5][6]
Experimental Protocols
Activated Partial Thromboplastin Time (APTT) Assay
The APTT assay is a key method for monitoring the anticoagulant effect of both this compound and argatroban. The general protocol is as follows:
-
Sample Collection: Whole blood is collected in a tube containing a citrate anticoagulant.
-
Plasma Preparation: The blood is centrifuged to separate the platelet-poor plasma.
-
Incubation: The plasma is incubated at 37°C with a contact activator (e.g., kaolin, silica) and a phospholipid reagent.
-
Clotting Initiation: Calcium chloride is added to the mixture to initiate the coagulation cascade.
-
Measurement: The time taken for a fibrin clot to form is measured in seconds.
For argatroban therapy in HIT, the target APTT range is typically 1.5 to 3.0 times the baseline value, not to exceed 100 seconds.[3][7]
Visualizations
Signaling Pathway of Thrombin Inhibition
Caption: Direct and reversible inhibition of thrombin by this compound or argatroban.
Experimental Workflow for In Vitro Anticoagulant Activity Assessment
Caption: Workflow for in vitro comparison of anticoagulant efficacy.
References
- 1. Comparative studies on the anticoagulant and protease generation inhibitory actions of newly developed site-directed thrombin inhibitory drugs. Efegatran, argatroban, hirulog, and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticoagulant properties, clinical efficacy and safety of efegatran, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Argatroban anticoagulation in patients with heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Argatroban anticoagulant therapy in patients with heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Head-to-Head Comparison: Efegatran Sulfate and Bivalirudin in Anticoagulation Therapy
In the landscape of anticoagulant therapy, direct thrombin inhibitors (DTIs) represent a significant advancement over traditional agents like heparin. This guide provides a detailed, data-driven comparison of two such DTIs: Efegatran sulfate and bivalirudin. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental methodologies.
Mechanism of Action: Direct Thrombin Inhibition
Both this compound and bivalirudin exert their anticoagulant effect by directly inhibiting thrombin, a key enzyme in the coagulation cascade. However, their specific binding mechanisms differ.
This compound is a tripeptide arginal inhibitor that targets the catalytic site of thrombin.[1] By binding to this active site, it blocks thrombin's ability to cleave fibrinogen to fibrin, a critical step in clot formation.[1]
Bivalirudin , a synthetic 20-amino acid peptide analog of hirudin, is a bivalent DTI.[2] It binds to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin.[2] This dual-binding property contributes to its high affinity and specificity for thrombin.
References
Validating the Antithrombotic Effect of Efegatran Sulfate In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antithrombotic performance of Efegatran sulfate against other established anticoagulants, namely heparin and argatroban. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and decision-making process for antithrombotic drug development.
At a Glance: Performance Comparison of Antithrombotic Agents
The following tables summarize the quantitative data on the efficacy and safety of this compound in comparison to heparin and argatroban in animal models of arterial thrombosis.
Table 1: Antithrombotic Efficacy in a Canine Model of Coronary Artery Thrombosis
| Treatment Group | Dose | Time to Occlusion (minutes) | Vessel Patency at End of Experiment |
| This compound | 0.25 mg/kg/h | 125 ± 27[1] | 2 of 7 vessels patent[1] |
| Heparin | 80 U/kg + 30 U/kg/h | 94 ± 20[1] | 0 of 4 vessels patent[1] |
| Argatroban | 30 µg/kg/min | Increased minimum coronary flow from 5.4 ± 1.7 to 9.1 ± 2.1 ml/min[2] | Data not available |
| Argatroban | 100 µg/kg/min | Increased minimum coronary flow from 2.9 ± 0.9 to 16.3 ± 4.5 ml/min[2] | Data not available |
| Vehicle (Control) | - | 56 ± 6[1] | 0 of 5 vessels patent[1] |
*Data for Argatroban is from a different study using a canine model of coronary cyclic flow, a similar model of arterial thrombosis. A direct head-to-head study with Efegatran was not identified.
Table 2: Hemostatic Effects (Bleeding Time) in a Canine Model
| Treatment Group | Dose | Bleeding Time (fold increase from baseline) |
| This compound + 7E3 | 0.25 mg/kg/h | 3-fold increase[1] |
| Heparin + 7E3 | 80 U/kg + 30 U/kg/h | 4-fold increase[1] |
| Argatroban | Not available in a comparable model | - |
Mechanism of Action: Direct Thrombin Inhibition
This compound is a direct thrombin inhibitor. It binds directly to the active site of thrombin (Factor IIa), thereby blocking its enzymatic activity in the coagulation cascade. This prevents the conversion of fibrinogen to fibrin, a critical step in thrombus formation. Unlike heparin, its action is independent of antithrombin.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Canine Model of Coronary Artery Thrombosis (Electrolytic Injury)
This model is utilized to assess the antithrombotic efficacy of compounds in preventing the formation of an occlusive thrombus in a coronary artery.
Animal Model: Mongrel dogs of either sex.
Procedure:
-
Anesthetize the animal and maintain a state of surgical anesthesia.
-
Perform a left thoracotomy to expose the heart.
-
Isolate a segment of the left circumflex coronary artery.
-
Induce endothelial injury by applying a low-level electrical current (e.g., 150 µA) to the external surface of the artery using a shielded silver wire electrode.
-
Monitor coronary blood flow continuously using a Doppler flow probe placed distal to the site of injury.
-
Administer the test compound (this compound, heparin, or vehicle) as a continuous intravenous infusion.
-
The primary endpoint is the time to occlusion, defined as the time from the start of the electrolytic injury to the point where coronary blood flow ceases and does not return. Vessel patency at the end of the experiment is also recorded.
Bleeding Time Measurement:
-
Make a standardized incision on the gingiva.
-
Gently blot the blood from the incision site with filter paper at regular intervals until bleeding stops.
-
The bleeding time is the duration from the incision to the cessation of bleeding.
Canine Model of Coronary Cyclic Flow Reductions
This model simulates the conditions of unstable angina where recurrent platelet-rich thrombi form at a site of stenosis and endothelial injury, leading to cyclical changes in blood flow.
Animal Model: Mongrel dogs.
Procedure:
-
Anesthetize the animal and prepare for a thoracotomy.
-
Expose the left circumflex coronary artery.
-
Induce localized endothelial damage.
-
Create a critical stenosis at the site of the injury using an external constrictor.
-
Monitor coronary blood flow to observe the characteristic cyclic flow variations (CFVs), which represent the formation and dislodgement of thrombi.
-
After a baseline period of stable CFVs, administer the test compound (e.g., argatroban, heparin) as an intravenous infusion.
-
The primary efficacy endpoint is the increase in minimum coronary blood flow at the nadir of the CFVs.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antithrombotic efficacy of a test compound in a canine model of coronary artery thrombosis.
References
- 1. Antithrombotic actions of argatroban in rat models of venous, 'mixed' and arterial thrombosis, and its effects on the tail transection bleeding time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antithrombotic actions of the thrombin inhibitor, argatroban, in a canine model of coronary cyclic flow: comparison with heparin - PMC [pmc.ncbi.nlm.nih.gov]
Efegatran Sulfate: A Comparative Analysis of Serine Protease Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
Efegatran sulfate, a potent anticoagulant, is a synthetic, reversible, and direct inhibitor of thrombin, a key serine protease in the coagulation cascade. This guide provides a comparative overview of the cross-reactivity of this compound with other serine proteases, presenting available data and outlining a typical experimental protocol for assessing such interactions. Understanding the selectivity profile of a protease inhibitor is critical in drug development to anticipate potential off-target effects and to refine therapeutic strategies.
Comparative Analysis of Inhibitory Activity
While extensive data on the cross-reactivity of this compound against a broad panel of serine proteases is limited in publicly available literature, its high affinity for thrombin is well-documented. The primary target of Efegatran is thrombin, and it demonstrates potent, dose-dependent anticoagulant activity by directly binding to and inhibiting this enzyme.
For a comprehensive understanding, the following table summarizes the known and qualitatively described inhibitory activities of this compound.
| Serine Protease | Common Function | This compound Inhibition Data |
| Thrombin | Converts fibrinogen to fibrin, activates platelets | Potent, direct inhibitor |
| Factor Xa | Activates prothrombin to thrombin | Inhibits intrinsic and extrinsic generation (Quantitative Ki/IC50 not specified in reviewed literature) |
| Trypsin | Digestive enzyme | Data not available |
| Chymotrypsin | Digestive enzyme | Data not available |
| Plasmin | Fibrinolysis (clot breakdown) | Data not available |
Experimental Protocols for Determining Serine Protease Selectivity
To assess the cross-reactivity and selectivity of an inhibitor like this compound, a series of in vitro enzymatic assays are typically performed. The following protocol outlines a general methodology for determining the inhibition constants (Ki) against a panel of serine proteases.
Objective:
To determine the inhibitory potency (Ki) of this compound against a selection of serine proteases (e.g., thrombin, Factor Xa, trypsin, chymotrypsin, plasmin).
Materials:
-
Purified serine proteases (human thrombin, bovine Factor Xa, bovine trypsin, bovine chymotrypsin, human plasmin)
-
This compound (or other test inhibitor)
-
Specific chromogenic or fluorogenic substrates for each protease
-
Assay buffer (e.g., Tris-HCl or HEPES buffer with appropriate pH and ionic strength, often containing CaCl2 for coagulation factors)
-
96-well microplates
-
Microplate reader capable of measuring absorbance or fluorescence
Methodology:
-
Enzyme and Substrate Optimization: For each protease, determine the optimal concentration of the enzyme and the Michaelis-Menten constant (Km) for its specific substrate under the chosen assay conditions. This is achieved by measuring the initial reaction velocity at various substrate concentrations with a fixed enzyme concentration.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a series of dilutions to be tested.
-
Inhibition Assay: a. In a 96-well plate, add the assay buffer, the specific serine protease at its optimized concentration, and varying concentrations of this compound. b. Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for the binding equilibrium to be reached. c. Initiate the enzymatic reaction by adding the specific chromogenic or fluorogenic substrate at a concentration close to its Km value. d. Immediately monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Data Analysis: a. Calculate the initial reaction velocities from the linear portion of the progress curves. b. Plot the reaction velocity as a function of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve. d. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for determining inhibitor Ki values.
Caption: Simplified coagulation cascade showing Efegatran's target.
A Comparative Analysis of Efegatran Sulfate and Warfarin: Mechanism of Action and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action and performance of two anticoagulant agents: Efegatran sulfate, a direct thrombin inhibitor, and warfarin, a vitamin K antagonist. This objective analysis is supported by available experimental data to assist researchers and professionals in the field of drug development.
At a Glance: Key Differences
| Feature | This compound | Warfarin |
| Drug Class | Direct Thrombin Inhibitor | Vitamin K Antagonist |
| Target | Thrombin (Factor IIa) | Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) |
| Mechanism | Directly and competitively inhibits the catalytic site of thrombin, preventing the conversion of fibrinogen to fibrin. | Indirectly inhibits the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X, as well as anticoagulant proteins C and S. |
| Onset of Action | Rapid | Slow (24 to 72 hours)[1] |
| Monitoring | Activated Partial Thromboplastin Time (aPTT), Thrombin Time (TT)[2] | Prothrombin Time (PT) / International Normalized Ratio (INR)[3][4][5] |
| Reversibility | Short half-life suggests rapid offset of action. | Reversible with Vitamin K administration.[6] |
| Metabolism | Primarily hepatic. | Primarily hepatic via CYP2C9.[1][3] |
| Half-life | Approximately 35 hours (Warfarin)[7] | Information not readily available |
Mechanism of Action: A Tale of Two Pathways
The anticoagulant effects of this compound and warfarin are achieved through distinct molecular pathways. This compound acts as a direct inhibitor of a key enzyme in the coagulation cascade, while warfarin disrupts the synthesis of multiple clotting factors.
This compound: Direct Thrombin Inhibition
This compound is a competitive inhibitor of thrombin (Factor IIa), a critical enzyme that catalyzes the final step of the coagulation cascade: the conversion of soluble fibrinogen to insoluble fibrin, which forms the meshwork of a blood clot.[8] By binding directly to the active site of thrombin, this compound effectively blocks its enzymatic activity. This direct inhibition leads to a rapid onset of its anticoagulant effect.
Warfarin: Indirect Inhibition of Clotting Factor Synthesis
Warfarin exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1] This enzyme is essential for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors. This post-translational modification is required for the biological activity of factors II (prothrombin), VII, IX, and X. By depleting the reduced form of vitamin K, warfarin indirectly blocks the synthesis of these functional clotting factors.[1] This indirect mechanism results in a delayed onset of action, as it depends on the clearance of pre-existing clotting factors from the circulation.[9]
Experimental Data and Performance
Direct comparative clinical trial data between this compound and warfarin is limited. However, data from separate studies provide insights into their individual performance and anticoagulant effects.
This compound: Clinical Findings
In a study involving patients with unstable angina, this compound demonstrated a dose-dependent anticoagulant activity.[2] The highest dose level of 1.2 mg/kg/h resulted in a steady-state mean activated partial thromboplastin time (aPTT) of approximately three times the baseline value.[2] Thrombin time was also noted to be increased.[2] In this study, the antithrombotic effect of this compound at a dose of at least 0.63 mg/kg/h was found to be at least comparable to a heparin infusion adjusted by aPTT.[2]
| Parameter | Finding | Reference |
| Anticoagulant Effect | Dose-dependent increase in aPTT and Thrombin Time. | [2] |
| Efficacy (vs. Heparin) | Antithrombotic effect comparable to heparin in unstable angina. | [2] |
| Safety (vs. Heparin) | No excess of major bleeding compared to heparin. Minor bleeding and thrombophlebitis were more frequent. | [2] |
Warfarin: Therapeutic Monitoring
The anticoagulant effect of warfarin is monitored using the prothrombin time (PT), which is standardized as the International Normalized Ratio (INR).[4][5] For most indications, the target therapeutic INR range is 2.0 to 3.0.[10][11] Achieving and maintaining this narrow therapeutic range can be challenging due to individual patient variability and interactions with other drugs and diet.[12]
| Parameter | Target Range | Reference |
| Therapeutic INR | 2.0 - 3.0 (for most indications) | [10][11] |
| Onset of Therapeutic Effect | 5 to 7 days after initiation | [1] |
Experimental Protocols
The anticoagulant effects of this compound and warfarin are assessed using standard coagulation assays.
Activated Partial Thromboplastin Time (aPTT)
The aPTT test evaluates the integrity of the intrinsic and common coagulation pathways.
-
Principle: An activator of the intrinsic pathway (e.g., silica, kaolin) and phospholipids are added to a patient's platelet-poor plasma, followed by calcium chloride to initiate clotting. The time to clot formation is measured.[13][14]
-
Procedure:
-
Relevance: Used to monitor the effect of direct thrombin inhibitors like Efegatran.
Prothrombin Time (PT) and International Normalized Ratio (INR)
The PT test assesses the extrinsic and common pathways of coagulation.
-
Principle: Tissue factor (thromboplastin) and calcium are added to a patient's platelet-poor plasma, and the time to clot formation is measured.[17] The INR is a standardized calculation of the PT ratio.[5][17]
-
Procedure:
-
Collect a blood sample in a sodium citrate tube.
-
Prepare platelet-poor plasma by centrifugation.
-
Add thromboplastin reagent and calcium to the plasma at 37°C.
-
Measure the time to clot formation.
-
Calculate the INR using the patient's PT, a mean normal PT, and the International Sensitivity Index (ISI) of the reagent.[17]
-
-
Relevance: The standard method for monitoring warfarin therapy.[4][5]
Thrombin Time (TT)
The TT evaluates the final step of the coagulation cascade.
-
Principle: A known concentration of thrombin is added to platelet-poor plasma, and the time it takes for a clot to form is measured.[18][19][20] This test directly assesses the conversion of fibrinogen to fibrin.
-
Procedure:
-
Obtain platelet-poor plasma from a citrated blood sample.
-
Incubate the plasma at 37°C.
-
Add a standardized thrombin reagent.
-
Measure the time to clot formation.[18]
-
-
Relevance: Highly sensitive to the presence of thrombin inhibitors like Efegatran.[21][22]
Conclusion
This compound and warfarin represent two distinct approaches to anticoagulation. This compound offers a direct and rapid inhibition of thrombin, with its effect monitored by aPTT and TT. In contrast, warfarin has an indirect and delayed mechanism of action, requiring routine monitoring with PT/INR to maintain a therapeutic effect. The choice between these or other anticoagulants depends on the clinical indication, patient-specific factors, and the desired onset and duration of anticoagulation. Further head-to-head comparative studies would be beneficial to fully elucidate the relative efficacy and safety of these two agents.
References
- 1. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Anticoagulant properties, clinical efficacy and safety of efegatran, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. Prothrombin Time Test: Purpose, Procedure, and Results [healthline.com]
- 5. Prothrombin Time Test and INR (PT/INR): MedlinePlus Medical Test [medlineplus.gov]
- 6. news-medical.net [news-medical.net]
- 7. Clinical pharmacokinetics and pharmacodynamics of warfarin. Understanding the dose-effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A review of warfarin dosing and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prothrombin time - Wikipedia [en.wikipedia.org]
- 11. acforum-excellence.org [acforum-excellence.org]
- 12. Simplified Warfarin Dose-response Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 14. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 15. linear.es [linear.es]
- 16. atlas-medical.com [atlas-medical.com]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. Thrombin Time | HE [hematology.mlsascp.com]
- 19. Thrombin time - Wikipedia [en.wikipedia.org]
- 20. learnhaem.com [learnhaem.com]
- 21. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]
- 22. catalog.labcorp.com [catalog.labcorp.com]
Validation of a Quantitative Assay for Efegatran Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential quantitative assays for Efegatran sulfate, a direct thrombin inhibitor. Due to the limited publicly available, specific validation data for this compound assays, this document presents a comparative analysis based on established methods for similar direct thrombin inhibitors and general principles of analytical method validation. The guide is intended to inform researchers and drug development professionals on the methodologies and validation parameters pertinent to the quantitative analysis of this compound.
This compound acts as a potent anticoagulant by directly inhibiting thrombin, a key enzyme in the coagulation cascade.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This guide explores both direct analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, and indirect functional assays.
Comparison of Quantitative Assays
The following table summarizes the key performance characteristics of potential quantitative assays for this compound. The data for HPLC and UV-Vis spectrophotometry are hypothetical, based on typical validation results for similar small molecule drugs and direct thrombin inhibitors.[2][3][4][5] The performance of coagulation assays is based on published data for monitoring direct thrombin inhibitors.[6][7][8]
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Activated Partial Thromboplastin Time (aPTT) | Ecarin Clotting Time (ECT) |
| Principle | Chromatographic separation followed by UV detection. | Measurement of light absorbance by the analyte. | Measures the time to form a clot via the intrinsic and common pathways. | Measures thrombin generation using the snake venom ecarin. |
| Specificity | High (separates from impurities and degradation products). | Moderate (potential for interference from UV-absorbing excipients). | Low (affected by other coagulation factors and inhibitors). | High (specific for direct thrombin inhibitors). |
| Linearity (Range) | 0.1 - 100 µg/mL (Hypothetical) | 5 - 50 µg/mL (Hypothetical) | Non-linear response, especially at higher concentrations. | Linear over a clinically relevant range.[6] |
| Accuracy (% Recovery) | 98 - 102% (Hypothetical) | 97 - 103% (Hypothetical) | Variable, reagent-dependent. | Good correlation with drug concentration.[6] |
| Precision (%RSD) | < 2% (Hypothetical) | < 3% (Hypothetical) | 5 - 15% | < 5% |
| Limit of Detection (LOD) | ~0.03 µg/mL (Hypothetical) | ~1 µg/mL (Hypothetical) | Not applicable for quantification. | Dependent on assay configuration. |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL (Hypothetical) | ~5 µg/mL (Hypothetical) | Not applicable for quantification. | Dependent on assay configuration. |
| Application | Quality control, stability testing, pharmacokinetic studies. | Routine quality control, dissolution testing. | Therapeutic drug monitoring (qualitative to semi-quantitative). | Therapeutic drug monitoring (quantitative). |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method (Hypothetical)
This protocol is a representative example for the quantitative determination of a direct thrombin inhibitor, adaptable for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorption maximum of this compound.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation: The drug product is dissolved in the mobile phase, filtered, and diluted to fall within the calibration range.
-
Validation Parameters: The method would be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9][10]
UV-Visible Spectrophotometry Method (Hypothetical)
This protocol provides a basic framework for a simple, rapid quantification of this compound.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A solvent in which this compound is soluble and stable, and that provides a suitable UV cutoff (e.g., methanol, 0.1 N HCl).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum (typically 200-400 nm).
-
Standard Preparation: A stock solution of this compound is prepared in the chosen solvent and serially diluted to create a series of calibration standards.
-
Sample Preparation: The sample containing this compound is dissolved in the solvent, filtered if necessary, and diluted to an absorbance value within the linear range of the calibration curve.
-
Quantification: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.
-
Validation Parameters: The method would be validated for linearity, range, accuracy, and precision. Specificity should be carefully assessed for potential interference from excipients.
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: General workflow for a quantitative HPLC assay.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DABIGATRAN ETEXILATE RELATED SUBSTANCE IN PHARMACEUTICAL DOSAGE FORM BY REVERSE‑PHASE – HIGH‑PERFORMANCE LIQUID CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Methods for the monitoring of direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laboratory Assessment of the Anticoagulant Activity of Direct Oral Anticoagulants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Comparative Analysis of Efegatran Sulfate and Novel Oral Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the direct thrombin inhibitor Efegatran sulfate against the class of novel oral anticoagulants (NOACs), which includes both direct thrombin inhibitors and Factor Xa inhibitors. The following sections detail their mechanisms of action, present available preclinical and clinical data, and outline the experimental protocols for key assays used in their evaluation.
Introduction to Anticoagulant Classes
The prevention and treatment of thromboembolic disorders have been revolutionized by the development of targeted anticoagulants. This compound, a direct thrombin inhibitor (DTI), represents an important therapeutic approach.[1][2][3][4][5] The landscape of oral anticoagulation has been significantly altered by the introduction of NOACs, which offer predictable pharmacokinetics and obviate the need for routine monitoring associated with traditional vitamin K antagonists.[6][7][8] NOACs can be broadly categorized into two groups: direct thrombin inhibitors, such as dabigatran, and direct Factor Xa inhibitors, which include rivaroxaban, apixaban, and edoxaban.[7] This guide will delve into a comparative analysis of this compound and these prominent NOACs.
Mechanism of Action
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Both this compound and the NOACs exert their anticoagulant effects by targeting key enzymes in this cascade.
This compound is a direct inhibitor of thrombin (Factor IIa), a critical enzyme that catalyzes the conversion of fibrinogen to fibrin, the primary component of a blood clot.[1][9] By binding directly to thrombin, Efegatran blocks its activity, thereby preventing clot formation.[1]
Among the NOACs, dabigatran also functions as a direct thrombin inhibitor.[10] In contrast, rivaroxaban, apixaban, and edoxaban are direct inhibitors of Factor Xa.[7] Factor Xa is a pivotal enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, responsible for the conversion of prothrombin to thrombin. By inhibiting Factor Xa, these agents effectively reduce thrombin generation.
Preclinical and Pharmacokinetic Data
A direct comparison of the preclinical potency and pharmacokinetic profiles of these agents is essential for understanding their therapeutic potential. The following tables summarize the available data. It is important to note that detailed preclinical and pharmacokinetic data for this compound are not as widely published as for the commercially available NOACs.
Table 1: Preclinical Potency of Anticoagulants
| Anticoagulant | Target | IC50 / Ki | Citation(s) |
| This compound | Thrombin (Factor IIa) | Data not publicly available. Described as a potent and selective inhibitor. | [9] |
| Dabigatran | Thrombin (Factor IIa) | Ki: 4.5 nM; IC50 (thrombin-induced platelet aggregation): 10 nM | [10] |
| Rivaroxaban | Factor Xa | Data not publicly available in cited sources. | |
| Apixaban | Factor Xa | IC50 (rate of thrombin generation): 50 nM | |
| Edoxaban | Factor Xa | Data not publicly available in cited sources. |
Table 2: Pharmacokinetic Properties of Anticoagulants
| Parameter | This compound | Dabigatran Etexilate | Rivaroxaban | Apixaban | Edoxaban |
| Administration | Intravenous | Oral | Oral | Oral | Oral |
| Bioavailability | N/A | ~6.5% | ~80-100% | ~50% | ~62% |
| Time to Peak (Tmax) | N/A | 1-2 hours | 2-4 hours | 1-2 hours | 1-2 hours |
| Half-life (t½) | Linear and nonsaturable kinetics observed in dogs and humans | 12-17 hours | 5-9 hours (younger), 11-13 hours (elderly) | ~12 hours | 10-14 hours |
| Metabolism | Data not publicly available. | Primarily non-metabolic clearance | ~50% metabolized by CYP3A4/5 and CYP2J2 | ~75% metabolized, mainly by CYP3A4/5 | Minimal metabolism |
| Excretion | Data not publicly available. | ~80% renal | ~36% unchanged in urine, rest as metabolites | ~27% renal, also fecal/biliary | ~50% renal, ~50% fecal/biliary |
| Citation(s) | [9] | [10] |
Clinical Efficacy and Safety
Clinical trials provide the ultimate benchmark for comparing the efficacy and safety of anticoagulants. This compound was evaluated in Phase II clinical trials for unstable angina, where it was compared with heparin.[11] The NOACs have undergone extensive Phase III clinical trial programs for various indications, primarily against warfarin.
Table 3: Summary of Clinical Trial Outcomes
| Anticoagulant | Indication Studied | Comparator | Key Efficacy Outcomes | Key Safety Outcomes | Citation(s) |
| This compound | Unstable Angina | Heparin | At doses ≥0.63 mg/kg/h, provided an antithrombotic effect at least comparable to aPTT-adjusted heparin. No significant difference in recurrent angina, MI, coronary intervention, or death. | No excess of major bleeding compared to heparin. Minor bleeding and thrombophlebitis were more frequent with Efegatran. | [11] |
| Dabigatran | Atrial Fibrillation (RE-LY trial) | Warfarin | 150 mg BID superior to warfarin for stroke/systemic embolism; 110 mg BID non-inferior. | 150 mg BID: similar major bleeding, more GI bleeding. 110 mg BID: less major bleeding. Both doses: less intracranial hemorrhage. | |
| Rivaroxaban | Atrial Fibrillation (ROCKET AF trial) | Warfarin | Non-inferior to warfarin for stroke/systemic embolism. | Similar rates of major and clinically relevant non-major bleeding. Less intracranial hemorrhage, more GI bleeding. | |
| Apixaban | Atrial Fibrillation (ARISTOTLE trial) | Warfarin | Superior to warfarin for stroke/systemic embolism. | Less major bleeding, including intracranial hemorrhage. | |
| Edoxaban | Atrial Fibrillation (ENGAGE AF-TIMI 48 trial) | Warfarin | Non-inferior to warfarin for stroke/systemic embolism. | Significantly less major bleeding, including intracranial and GI bleeding. |
Experimental Protocols
The evaluation of anticoagulants relies on a set of standardized laboratory assays to measure their effect on blood coagulation. Below are the detailed methodologies for key experiments.
1. Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. It measures the time to clot formation after the addition of a contact activator and phospholipids to platelet-poor plasma.
-
Methodology:
-
Sample Collection: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant.
-
Plasma Preparation: Centrifuge the blood sample to obtain platelet-poor plasma.
-
Assay Procedure:
-
Pre-warm the plasma sample to 37°C.
-
Add a specific volume of aPTT reagent (containing a contact activator like silica and phospholipids) to the plasma and incubate for a defined period (e.g., 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding a pre-warmed calcium chloride solution.
-
Measure the time in seconds until a fibrin clot is formed using a coagulometer.
-
-
2. Prothrombin Time (PT) Assay
-
Principle: The PT assay evaluates the extrinsic and common pathways of coagulation. It measures the time to clot formation after the addition of tissue factor (thromboplastin) to platelet-poor plasma.
-
Methodology:
-
Sample Collection and Plasma Preparation: As described for the aPTT assay.
-
Assay Procedure:
-
Pre-warm the plasma sample to 37°C.
-
Add a specific volume of PT reagent (containing tissue factor and calcium) to the plasma.
-
Measure the time in seconds until a fibrin clot is formed using a coagulometer.
-
-
3. Thrombin Time (TT) Assay
-
Principle: The TT assay specifically assesses the final step of the common pathway: the conversion of fibrinogen to fibrin by thrombin. It is highly sensitive to the presence of thrombin inhibitors.
-
Methodology:
-
Sample Collection and Plasma Preparation: As described for the aPTT assay.
-
Assay Procedure:
-
Pre-warm the plasma sample to 37°C.
-
Add a standardized amount of thrombin reagent to the plasma.
-
Measure the time in seconds until a fibrin clot is formed.
-
-
4. Anti-Factor Xa Assay
-
Principle: This chromogenic assay is used to measure the activity of Factor Xa inhibitors. It quantifies the amount of residual Factor Xa in a plasma sample after the addition of a known amount of Factor Xa.
-
Methodology:
-
Sample Collection and Plasma Preparation: As described for the aPTT assay.
-
Assay Procedure:
-
Incubate the patient's plasma with a known excess amount of Factor Xa.
-
The Factor Xa inhibitor in the plasma will neutralize a portion of the added Factor Xa.
-
Add a chromogenic substrate that is specifically cleaved by Factor Xa.
-
The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor in the plasma. The color change is measured spectrophotometrically and compared to a standard curve.
-
-
Conclusion
This compound, as a direct thrombin inhibitor, demonstrated a comparable antithrombotic effect to heparin in early clinical trials for unstable angina, with a more stable anticoagulant response.[11] However, a comprehensive head-to-head comparison with NOACs is limited by the lack of extensive publicly available preclinical and pharmacokinetic data for Efegatran.
The NOACs, including the direct thrombin inhibitor dabigatran and the Factor Xa inhibitors rivaroxaban, apixaban, and edoxaban, have well-characterized pharmacological profiles and have demonstrated non-inferiority or superiority to warfarin in large-scale clinical trials for various thromboembolic indications.[11] They offer the convenience of oral administration and fixed-dosing without the need for routine monitoring.
For researchers and drug development professionals, the choice of an anticoagulant for further investigation or as a comparator in clinical trials will depend on the specific therapeutic indication, the desired pharmacological profile, and the existing clinical evidence base. While Efegatran showed promise as an intravenous anticoagulant, the NOACs have become the standard of care for oral anticoagulation in many clinical settings. Further research and data transparency for investigational compounds like Efegatran are crucial for a complete and objective comparison within the evolving field of anticoagulant therapy.
References
- 1. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct thrombin inhibitors – a survey of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct thrombin inhibitors: pharmacology and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticoagulant - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. In brief: What are anticoagulants? - InformedHealth.org - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical and pharmacological properties of new oral anticoagulants for the prevention of cerebral thromboembolism: Factor Xa and thrombin inhibitors [scirp.org]
- 11. Anticoagulant properties, clinical efficacy and safety of efegatran, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bleeding Risk: Efegatran Sulfate Versus Heparin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bleeding risks associated with two anticoagulant agents: Efegatran sulfate, a direct thrombin inhibitor, and heparin, a widely used indirect thrombin inhibitor. This analysis is based on available clinical trial data and pharmacological profiles to inform research and development in antithrombotic therapy.
Executive Summary
This compound and heparin are both effective anticoagulants, but they exhibit different mechanisms of action which may influence their bleeding risk profiles. Clinical trial evidence suggests that while there may not be a statistically significant difference in the incidence of major bleeding events between the two drugs, some studies indicate a higher frequency of minor bleeding with this compound. This guide will delve into the available data, experimental methodologies, and the underlying pharmacological pathways to provide a comprehensive assessment.
Data on Bleeding Events
Quantitative data from head-to-head clinical trials comparing the bleeding risk of this compound and heparin is limited in publicly available resources. However, findings from key studies are summarized below.
| Bleeding Event Category | This compound | Heparin | Study/Notes |
| Major Bleeding | No significant difference | No significant difference | PRIME Trial (Acute Myocardial Infarction)[1][2] & Unstable Angina Trial (Klootwijk et al., 1999)[3][4] |
| Minor Bleeding | More frequent | Less frequent | Unstable Angina Trial (Klootwijk et al., 1999)[3][4] |
| Intracranial Hemorrhage | 3 patients (high-dose group) | 1 patient | PRIME Trial (Acute Myocardial Infarction)[1][2] |
| Blood Transfusions | No significant difference | No significant difference | PRIME Trial (Acute Myocardial Infarction)[1][2] |
Note: The PRIME trial investigated five different doses of this compound. The comparison of intracranial hemorrhage was noted in the high-dose Efegatran group versus the heparin group.[1][2]
Experimental Protocols
The assessment of bleeding risk in clinical trials comparing this compound and heparin typically involves the following methodologies:
Clinical Monitoring and Event Adjudication:
-
Bleeding Classification: Bleeding events are categorized based on severity using standardized criteria such as TIMI (Thrombolysis in Myocardial Infarction) or GUSTO (Global Utilization of Streptokinase and Tissue Plasminogen Activator for Occluded Coronary Arteries) classifications.
-
Major Bleeding: Typically defined as intracranial hemorrhage or bleeding that causes a significant drop in hemoglobin or requires blood transfusion.
-
Minor Bleeding: Includes bleeding events that do not meet the criteria for major bleeding but require medical intervention.
-
-
Adverse Event Reporting: Systematic collection of all bleeding events through routine clinical follow-up and patient reporting.
-
Independent Adjudication: A committee of independent experts, blinded to the treatment allocation, reviews and adjudicates all reported bleeding events to ensure unbiased classification.
Laboratory Assessments:
-
Coagulation Parameter Monitoring: Regular blood tests are conducted to monitor the anticoagulant effect of the drugs.
-
Activated Partial Thromboplastin Time (aPTT): A key parameter for monitoring heparin therapy. One study noted that the level of thrombin inhibition by efegatran, as measured by aPTT, appeared to be more stable than with heparin.[4]
-
Prothrombin Time (PT) / International Normalized Ratio (INR): While more sensitive to vitamin K antagonists, it can be affected by other anticoagulants.
-
Thrombin Time (TT): A sensitive measure of thrombin inhibition, which is expected to be prolonged with direct thrombin inhibitors like Efegatran.
-
-
Hemoglobin and Hematocrit: Monitored to detect any significant blood loss.
Signaling Pathways and Mechanisms of Action
The differential bleeding risk profiles of this compound and heparin can be attributed to their distinct mechanisms of action within the coagulation cascade.
Coagulation Cascade and Anticoagulant Targets
Caption: The coagulation cascade and the points of intervention for Heparin and Efegatran.
Experimental Workflow for Bleeding Risk Assessment
References
- 1. mdpi.com [mdpi.com]
- 2. Anticoagulant Therapy for Acute Coronary Syndromes | ICR Journal [icrjournal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Anticoagulant properties, clinical efficacy and safety of efegatran, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Comparison of Direct Thrombin Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of key direct thrombin inhibitors (DTIs). The following sections detail the inhibitory potency and anticoagulant effects of prominent DTIs, supported by experimental data from peer-reviewed studies. Detailed methodologies for the key experiments are also provided to ensure reproducibility.
Overview of Direct Thrombin Inhibitors
Direct thrombin inhibitors are a class of anticoagulants that bind directly to thrombin, thereby blocking its interaction with substrates like fibrinogen.[1] This direct mechanism of action offers a predictable anticoagulant response.[2] This guide focuses on the in vitro characteristics of both parenteral DTIs, such as the recombinant hirudins (lepirudin, desirudin), bivalirudin, and argatroban, and the oral DTI, dabigatran.[2][3]
Comparative Efficacy: Inhibitory Constants and Anticoagulant Activity
The in vitro potency of direct thrombin inhibitors is commonly assessed by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) against thrombin. Anticoagulant activity is further evaluated using plasma-based clotting assays such as the activated partial thromboplastin time (aPTT), prothrombin time (PT), and thrombin time (TT).
Thrombin Inhibition
The Ki and IC50 values provide a direct measure of a drug's potency in inhibiting thrombin activity. Lower values indicate higher potency.
| Direct Thrombin Inhibitor | Inhibition Constant (Ki) | IC50 |
| Lepirudin | ~2.2 pM | Not widely reported |
| Desirudin | ~2.3 pM | Not widely reported |
| Bivalirudin | ~2 nM[4] | Not widely reported |
| Argatroban | ~40 nM[4] | Comparable for free and clot-bound thrombin[5] |
| Dabigatran | ~4.5 nM[2] | 134.1 ng/mL (in thrombin generation assay)[6] |
Anticoagulant Effects in Plasma
The anticoagulant effects of DTIs are reflected by the prolongation of clotting times in various assays. The degree of prolongation is dependent on the concentration of the inhibitor.
| Assay | Lepirudin | Bivalirudin | Argatroban | Dabigatran |
| aPTT | Dose-dependent prolongation.[7] | Dose-dependent prolongation.[7] | Dose-dependent prolongation.[7] | Dose-dependent prolongation. |
| PT/INR | Less sensitive, dose-dependent prolongation. | Less sensitive, dose-dependent prolongation. | Dose-dependent prolongation. | Dose-dependent prolongation. |
| TT | Marked, dose-dependent prolongation. | Marked, dose-dependent prolongation. | Marked, dose-dependent prolongation. | Marked, dose-dependent prolongation. |
| ECT | Dose-dependent prolongation. | Dose-dependent prolongation. | Dose-dependent prolongation. | Dose-dependent prolongation.[2] |
Experimental Protocols
Below are detailed methodologies for the key in vitro experiments cited in this guide.
Thrombin Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of thrombin on a synthetic substrate.
Materials:
-
Thrombin enzyme
-
Thrombin substrate (e.g., AMC-based peptide)
-
Thrombin assay buffer
-
Test inhibitors
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a solution of the test inhibitor at various concentrations.
-
In a 96-well plate, add the thrombin enzyme to the assay buffer.
-
Add the test inhibitor solution to the wells containing the enzyme and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the thrombin substrate to each well.
-
Measure the fluorescence kinetically at an excitation/emission wavelength of 350/450 nm for 30-60 minutes at 37°C.
-
The rate of substrate cleavage is proportional to the fluorescence intensity. The IC50 value is determined by plotting the percentage of thrombin inhibition against the logarithm of the inhibitor concentration.[8]
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.[9]
Materials:
-
Platelet-poor plasma (PPP)[1]
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)[1]
-
Calcium chloride (CaCl2) solution (0.025 M)[1]
-
Coagulometer or water bath at 37°C and stopwatch[10]
Procedure:
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.[11]
-
Pipette equal volumes of PPP and aPTT reagent into a test tube.[11]
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.[11]
-
Add an equal volume of the pre-warmed CaCl2 solution to the mixture and simultaneously start a timer.[11]
-
Record the time until clot formation is detected, either visually or by a coagulometer.[11]
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.[12]
Materials:
-
Platelet-poor plasma (PPP)[13]
-
PT reagent (thromboplastin, containing tissue factor and phospholipids)[13]
-
Calcium chloride (CaCl2) solution (often included in the PT reagent)[13]
-
Coagulometer or water bath at 37°C and stopwatch[14]
Procedure:
-
Pre-warm the PT reagent to 37°C.[13]
-
Pipette PPP into a test tube and incubate at 37°C for a short period.[14]
-
Add the pre-warmed PT reagent (containing CaCl2) to the plasma and simultaneously start a timer.[14]
-
Record the time until a clot is formed.[14]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the coagulation cascade and a typical experimental workflow for comparing direct thrombin inhibitors.
References
- 1. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 2. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 3. Direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparing direct thrombin inhibitors using aPTT, ecarin clotting times, and thrombin inhibitor management testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro [mdpi.com]
- 9. eclinpath.com [eclinpath.com]
- 10. linear.es [linear.es]
- 11. vitroscient.com [vitroscient.com]
- 12. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 13. atlas-medical.com [atlas-medical.com]
- 14. uomus.edu.iq [uomus.edu.iq]
Safety Operating Guide
Essential Guide to the Proper Disposal of Efegatran Sulfate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of efegatran sulfate, a direct thrombin inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as potentially hazardous pharmaceutical waste, is recommended.
I. Understanding the Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] It is crucial to determine if a pharmaceutical compound is classified as hazardous waste to ensure proper disposal procedures are followed.[1][2][3]
II. Characterization of this compound Waste
Without a specific SDS, a hazardous waste determination for this compound cannot be definitively made. However, given its nature as a potent anticoagulant, similar to other anticoagulants like warfarin which is a P-listed hazardous waste, it is prudent to handle this compound as a potentially hazardous waste.
Key Considerations:
-
Toxicity: As a potent pharmaceutical agent, this compound should be considered toxic.
-
RCRA Characteristics: A formal assessment for ignitability, corrosivity, and reactivity should be conducted by your institution's environmental health and safety (EHS) department. However, it is unlikely that this compound exhibits these characteristics under normal conditions.
III. Step-by-Step Disposal Procedures
The following procedures are based on general best practices for pharmaceutical waste disposal and should be adapted to comply with your institution's specific policies and local regulations.
1. Segregation of Waste:
-
Solid Waste:
-
Unused or expired pure this compound.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
-
Contaminated lab supplies, including weigh boats, spatulas, and empty stock containers.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware.
-
-
Sharps Waste:
-
Needles and syringes used for handling this compound solutions.
-
2. Packaging and Labeling:
-
Solid and Liquid Waste:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if applicable).
-
The accumulation start date.
-
The hazard characteristics (e.g., "Toxic").
-
-
-
Sharps Waste:
-
Place all contaminated sharps in a designated, puncture-resistant sharps container.
-
3. Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area (SAA).
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at an SAA.
4. Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Waste will be transported by a licensed hazardous waste contractor for proper treatment and disposal, which typically involves incineration.[2][3]
-
DO NOT dispose of this compound down the drain or in the regular trash.[2]
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this should include a lab coat, gloves, and safety goggles. For larger spills, a respirator may be necessary.
-
Contain the Spill:
-
Solids: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Liquids: Use absorbent pads or other appropriate absorbent materials to contain the spill.
-
-
Clean the Spill:
-
Carefully collect the absorbed material and spilled substance using non-sparking tools.
-
Place all contaminated materials into a designated hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.
-
Report the Spill: Notify your supervisor and EHS department of the incident.
V. Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general regulatory limits for hazardous waste generators.
| Parameter | Federal Requirement (RCRA) |
| Large Quantity Generator (LQG) | Generates > 1,000 kg/month of hazardous waste. |
| Small Quantity Generator (SQG) | Generates between 100 and 1,000 kg/month of hazardous waste. |
| Very Small Quantity Generator (VSQG) | Generates ≤ 100 kg/month of hazardous waste. |
| Acutely Hazardous Waste (P-list) | Stricter limit: ≤ 1 kg/month . |
VI. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's EHS department for specific guidance and clarification.
References
Personal protective equipment for handling Efegatran sulfate
Essential Safety and Handling Guide for Efegatran Sulfate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a potent thrombin inhibitor, proper handling procedures are essential to ensure personnel safety and maintain product integrity.[1][2][3][4] Note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guidance is based on best practices for handling potent pharmaceutical compounds and hazardous drugs.[5][6][7][8]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary control measure to prevent exposure during the handling of this compound. The following table summarizes the recommended PPE based on the activity being performed.[5][6][7]
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Chemotherapy-rated gloves (meeting ASTM D6978 standard)[7] - Disposable gown resistant to permeability[7] - Shoe covers[7] - Full-face respirator with appropriate cartridges (if breakage or spillage is suspected)[7] |
| Compounding/Weighing | - Double chemotherapy-rated gloves[5] - Impermeable, long-sleeved gown with closed back and knit cuffs[6][7] - Hair and beard covers[6] - Two pairs of shoe covers[7] - Eye and face protection (safety goggles and face shield)[5][8] - NIOSH-certified N95 or N100 respirator (if airborne powder or aerosol generation is possible)[5] |
| Administration/Handling | - Chemotherapy-rated gloves[6] - Disposable, impermeable gown[6] - Safety glasses or goggles[9] |
| Spill Cleanup | - Double chemotherapy-rated gloves[5] - Impermeable gown[6] - Shoe covers[6] - Full-face chemical cartridge-type respirator[8] - Splash goggles |
| Waste Disposal | - Chemotherapy-rated gloves[6] - Disposable gown |
Handling and Storage
Proper handling and storage are critical to maintaining the stability and integrity of this compound.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place. For long-term storage, follow the specific temperature recommendations provided by the manufacturer, which may include refrigeration.[10]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Minimize dust formation and inhalation.[10] Handle in accordance with good industrial hygiene and safety practices.[10]
Experimental Protocols: General Best Practices
While specific experimental protocols for this compound are not detailed in publicly available safety documents, the following general procedures should be followed when working with potent compounds:
-
Preparation: Work within a designated area, such as a containment ventilated enclosure (CVE) or a Class II Biological Safety Cabinet (BSC), especially when handling powders to prevent inhalation of airborne particles.
-
Weighing: Use a balance within a CVE. Tare the balance with the weigh boat or paper. Carefully add the desired amount of this compound using a dedicated spatula.
-
Solubilization: Add the solvent to the vessel containing the weighed this compound. Cap the vessel and mix by vortexing or sonication until fully dissolved.
-
Post-Handling: Decontaminate all surfaces and equipment used. Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | - Do not flush down the sink or toilet unless specifically instructed by the manufacturer.[11] - The preferred method is through a community drug take-back program or a licensed hazardous waste disposal service.[11] - If no take-back program is available, mix the compound with an undesirable substance like used coffee grounds or cat litter.[11][12] Place the mixture in a sealed container and dispose of it in the household trash.[11][12] |
| Contaminated Labware (e.g., vials, pipette tips) | - Place in a designated, sealed hazardous waste container. |
| Contaminated PPE | - Remove PPE in the designated doffing area. - Dispose of in a sealed hazardous waste bag. |
| Empty Original Containers | - Scratch out or remove all identifying information from the label.[11] - Dispose of in the appropriate waste stream according to institutional guidelines. |
Visual Guides
The following diagrams illustrate the recommended workflow for handling this compound and the appropriate selection of personal protective equipment.
Caption: Workflow for Safe Handling of this compound.
Caption: Personal Protective Equipment Selection Guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efegatran | C21H32N6O3 | CID 122267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anticoagulant properties, clinical efficacy and safety of efegatran, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. utoledo.edu [utoledo.edu]
- 8. pppmag.com [pppmag.com]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. fda.gov [fda.gov]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
